4-nitro-1H-pyrazole-3,5-dicarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-nitro-1H-pyrazole-3,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O6/c9-4(10)1-3(8(13)14)2(5(11)12)7-6-1/h(H,6,7)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGBMJMGROCSHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1C(=O)O)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362834 | |
| Record name | 4-nitro-1H-pyrazole-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62078-43-7 | |
| Record name | 4-nitro-1H-pyrazole-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 4-nitro-1H-pyrazole-3,5-dicarboxylic acid
An In-depth Technical Guide to the Synthesis and Characterization of 4-nitro-1H-pyrazole-3,5-dicarboxylic acid
Introduction
For researchers, scientists, and professionals in drug development, pyrazole derivatives represent a cornerstone of heterocyclic chemistry, demonstrating a vast spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1] Their rigid, planar structure and capacity for diverse functionalization make them privileged scaffolds in medicinal chemistry and versatile building blocks in materials science, particularly as ligands in the formation of Metal-Organic Frameworks (MOFs).[2]
This guide focuses on a highly functionalized derivative, This compound . The presence of two carboxylic acid moieties, a reactive pyrazole ring, and an electron-withdrawing nitro group makes this molecule a uniquely valuable synthon for creating complex molecular architectures. The carboxylic acid groups offer sites for coordination with metal ions or conversion into amides and esters, while the nitro group can be a precursor for an amino group or be utilized for its energetic properties.
This document serves as a senior application scientist's technical guide, providing a field-proven perspective on the synthesis and rigorous characterization of this compound. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system, grounded in authoritative references.
Molecular Overview
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 62078-43-7 | [3] |
| Molecular Formula | C₅H₃N₃O₆ | [3] |
| Molecular Weight | 201.10 g/mol | [3] |
| Canonical SMILES | C1(=C(C(=O)O)N(N=C1[O-])[H])C(=O)O | N/A |
Strategic Synthesis Pathway
The synthesis of this compound is most logically approached via a two-step process. First, a readily available precursor, 3,5-dimethyl-1H-pyrazole, is oxidized to form the parent dicarboxylic acid. Subsequently, the C4 position of the pyrazole ring is nitrated. This staged approach is necessary because direct functionalization of the dimethyl precursor is less controlled and the methyl groups are excellent handles for oxidation to the desired carboxylic acids.
Part 1: Synthesis of 1H-Pyrazole-3,5-dicarboxylic acid (Precursor)
Principle: This step employs a strong oxidizing agent, potassium permanganate (KMnO₄), to convert the two methyl groups of 3,5-dimethyl-1H-pyrazole into carboxylic acids. The reaction is performed in an aqueous medium at elevated temperatures to ensure sufficient reactivity.[4] The choice of KMnO₄ is deliberate; it is a potent, cost-effective oxidant capable of cleaving the robust C-H bonds of the methyl groups under these conditions.
Experimental Protocol:
-
Dissolution: In a 2 L round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 78.5 g (0.818 mol) of 3,5-dimethyl-1H-pyrazole in 700 mL of water. Heat the mixture to 70°C to ensure complete dissolution.
-
Oxidation: Slowly and portion-wise, add 517 g (3.271 mol) of potassium permanganate to the heated solution. Causality: The addition must be gradual to control the exothermic reaction and maintain the temperature below 90°C. A rapid addition can lead to an uncontrolled exotherm and potential boil-over.
-
Reaction Monitoring: The progress of the reaction is visually indicated by the disappearance of the purple color of the permanganate ion and the formation of a brown manganese dioxide (MnO₂) precipitate.
-
Work-up: Once the addition is complete and the purple color has dissipated, cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the MnO₂ precipitate. Wash the filter cake thoroughly with water to recover all the product.
-
Acidification & Isolation: Combine the filtrate and washings. Acidify the clear solution to a pH of 2 using concentrated hydrochloric acid (HCl). Causality: The dicarboxylic acid product exists as its potassium salt in the basic reaction mixture. Acidification protonates the carboxylate groups, causing the neutral, less soluble dicarboxylic acid to precipitate out of the solution.
-
Crystallization & Collection: Allow the acidified solution to stand overnight in a cold room (approx. 4°C) to ensure complete precipitation. Collect the white crystalline product by filtration, wash with a small amount of cold water, and dry under vacuum.
-
Expected Yield: A typical yield for this procedure is around 33-40%.[4]
Part 2: Nitration of 1H-Pyrazole-3,5-dicarboxylic acid
Principle: The nitration of the pyrazole ring at the C4 position requires a potent nitrating agent. The two carboxylic acid groups are strongly electron-withdrawing, deactivating the ring towards electrophilic substitution. Therefore, a harsh nitrating mixture, typically fuming nitric acid in concentrated sulfuric acid, is necessary to generate a sufficient concentration of the nitronium ion (NO₂⁺) electrophile to drive the reaction.
Experimental Protocol:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, carefully add 50 mL of concentrated sulfuric acid (98%). With continuous stirring, slowly add 25 mL of fuming nitric acid (>90%). Prepare this mixture fresh before use. Safety: This is a highly exothermic and hazardous procedure. It must be performed in a chemical fume hood with appropriate personal protective equipment (acid-resistant gloves, lab coat, face shield).
-
Reaction Setup: In a separate three-neck flask equipped with a stirrer and a thermometer, add 15.6 g (0.1 mol) of dry 1H-pyrazole-3,5-dicarboxylic acid.
-
Nitration Reaction: Cool the flask containing the pyrazole starting material to 0-5°C. Slowly add the pre-chilled nitrating mixture dropwise via an addition funnel, ensuring the internal temperature does not exceed 10°C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice (approx. 500 g) with vigorous stirring. This will precipitate the crude product. Causality: The nitrated product is insoluble in the acidic aqueous solution, while any unreacted starting material may have some solubility. Quenching on ice also serves to safely dilute the strong acid mixture.
-
Purification: Collect the solid precipitate by filtration. Wash the crude product extensively with cold water until the washings are neutral to pH paper. Recrystallize the solid from hot water or an ethanol/water mixture to obtain the pure this compound.
-
Drying: Dry the purified product in a vacuum oven at 60-70°C.
Comprehensive Characterization
To confirm the identity, structure, and purity of the synthesized product, a suite of analytical techniques must be employed.
Expected Analytical Data
| Technique | Expected Result | Rationale & Interpretation |
| ¹H NMR | No signal in the aromatic region (6.5-8.0 ppm). Broad singlets for COOH and NH protons (variable, >10 ppm in DMSO-d₆). | The key confirmation of successful C4-nitration is the disappearance of the C4-H proton signal, which appears as a singlet around 7.1 ppm in the starting material.[5][6] The carboxylic acid and N-H protons are acidic and their signals are typically broad and solvent-dependent. |
| ¹³C NMR | Three distinct signals for the pyrazole ring carbons and one for the carboxyl carbons. | The C4 carbon signal will be significantly shifted due to the direct attachment of the nitro group. General trends for nitropyrazoles suggest the C3/C5 signals will also be affected.[7] |
| FT-IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~3100-2500 (broad, O-H stretch), ~1720 (C=O stretch), ~1550 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~1450 (C=N stretch). | The presence of strong, characteristic absorption bands for the nitro group (NO₂) and the disappearance of bands associated with C-H bending of the C4-H are critical indicators. The broad O-H and sharp C=O bands confirm the carboxylic acid moieties.[8] |
| Mass Spec. (ESI-) | [M-H]⁻ at m/z 200.0 | Electrospray ionization in negative mode is ideal for this acidic molecule, which will readily deprotonate to form the [M-H]⁻ ion. The observed mass should correspond to the calculated molecular weight of 201.10 g/mol . |
| Melting Point | High decomposition temperature. | The parent compound, 1H-pyrazole-3,5-dicarboxylic acid monohydrate, has a melting point of 292-295 °C with decomposition. The nitrated derivative is expected to have a similarly high melting or decomposition point due to strong intermolecular hydrogen bonding. |
| X-ray Cryst. | Definitive 3D structure. | For unambiguous structural confirmation, single-crystal X-ray diffraction is the gold standard. It would reveal bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding networks.[9] |
Safety, Handling, and Storage
Hazards:
-
The synthesis involves highly corrosive and oxidizing acids (H₂SO₄, HNO₃). All manipulations must be performed in a certified chemical fume hood with appropriate PPE.
-
Nitrated organic compounds can be energetic and may be sensitive to heat, shock, or friction. While this molecule has oxygen-rich functional groups, it should be handled with care.
-
The final product is expected to be an irritant. GHS classifications for similar compounds indicate potential for skin and eye irritation.[10]
Storage:
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from heat sources and reducing agents.
Potential Applications and Future Outlook
The unique trifunctional nature of this compound opens avenues for several research applications:
-
Medicinal Chemistry: It can serve as a rigid scaffold for the synthesis of novel therapeutic agents. The carboxylic acids can be converted to amides to explore structure-activity relationships, and the nitro group can be reduced to an amine, providing another point for diversification.[11][12]
-
Materials Science: As a multitopic ligand, it is an excellent candidate for constructing porous MOFs with potential applications in gas storage, separation, or catalysis. The nitro group can be used to tune the electronic properties and pore environment of the resulting framework.
-
Energetic Materials: The high nitrogen and oxygen content suggests potential for investigation as a component of energetic materials.
This guide provides a robust framework for the synthesis and characterization of this valuable chemical building block. By understanding the principles behind each step, researchers can confidently and safely produce and validate this compound for their specific applications.
References
-
PubChem. (n.d.). Pyrazole-3,5-dicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Ching, N., Pan, L., Huang, X.-Y., & Li, J. (2000). 3,5-Pyrazoledicarboxylic acid monohydrate. Acta Crystallographica Section C: Crystal Structure Communications, 56(9), 1124–1125. Available from: [Link]
-
Radović, A., Giester, G., Tomić, Z. D., Kočović, D., & Jaćimović, Ž. K. (2023). Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, C4H2N3BrO4·H2O. Zeitschrift für Kristallographie - New Crystal Structures, 238(5), 827-829. Available from: [Link]
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Morzycki, J. W., & O'Doherty, G. A. (2006). Raman, FT-IR, and DFT studies of 3,5-pyrazoledicarboxylic acid and its Ce(III) and Nd(III) complexes. Journal of Raman Spectroscopy, 37(8), 833-840. Available from: [Link]
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DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]
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Martinez, A. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(11), 3169. Available from: [Link]
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PubChem. (n.d.). 4-Nitro-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Larina, L. I., & Lopyrev, V. A. (2007). 13C NMR chemical shifts (ppm) of C-nitropyrazoles. Russian Chemical Reviews, 76(5), 411-438. Available from: [Link]
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ResearchGate. (2018). The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. Retrieved from [Link]
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ResearchGate. (2018). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic.... Retrieved from [Link]
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Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Current status of pyrazole and its biological activities. Current Medicinal Chemistry, 18(1), 11-35. Available from: [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved from [Link]
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The Royal Society of Chemistry. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. Retrieved from [Link]
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Al-Said, M. S., Ghorab, M. M., & Nissan, Y. M. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Archiv der Pharmazie, 342(6), 352-359. Available from: [Link]
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4-nitro-1H-pyrazole-3,5-dicarboxylic acid chemical properties and structure
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Spectroscopic Blueprint of CAS 62078-43-7: A Guide for Drug Development Professionals
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Nitro-1H-pyrazole-3,5-dicarboxylic Acid
Introduction
In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of a chemical entity is a cornerstone of scientific integrity and regulatory compliance. For the compound registered under CAS number 62078-43-7, identified as this compound, a comprehensive understanding of its spectroscopic signature is paramount. This guide, designed for researchers, scientists, and drug development professionals, provides a predictive and methodological framework for the analysis of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As a Senior Application Scientist, the narrative herein is structured not merely as a list of data, but as a logical workflow, explaining the causality behind experimental choices and the interpretation of the resulting data.
The molecular structure of this compound presents a unique combination of a pyrazole heterocycle, two carboxylic acid functionalities, and a nitro group. Each of these components contributes distinct and predictable features to its spectroscopic profile, which, when analyzed in concert, provide a definitive structural confirmation.
An In-Depth Technical Guide to the Solubility of 4-Nitro-1H-pyrazole-3,5-dicarboxylic Acid in Common Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-nitro-1H-pyrazole-3,5-dicarboxylic acid. In the absence of extensive empirical data for this specific molecule, this document leverages established principles of physical organic chemistry to predict its solubility in a range of common laboratory solvents. Furthermore, a detailed, field-proven experimental protocol for the accurate determination of its solubility is presented, designed to equip researchers, scientists, and drug development professionals with the necessary tools for their work. This guide emphasizes the causality behind experimental choices and provides a framework for generating reliable and reproducible solubility data.
Introduction: Understanding the Molecule
This compound is a heterocyclic organic compound characterized by a pyrazole ring substituted with two carboxylic acid groups and a nitro group. Its chemical structure dictates its physicochemical properties, most notably its solubility, which is a critical parameter in various scientific and industrial applications, including drug discovery, materials science, and chemical synthesis. The interplay of the polar carboxylic acid and nitro groups with the aromatic pyrazole core suggests a complex solubility profile.
Predicted Solubility Profile of this compound
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound features several key functional groups that will influence its solubility.
-
Pyrazole Ring: The pyrazole ring itself is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure is capable of participating in hydrogen bonding, both as a hydrogen bond donor (N-H) and acceptor (N).
-
Carboxylic Acid Groups: The two carboxylic acid groups (-COOH) are highly polar and can act as both hydrogen bond donors and acceptors. These groups are acidic and will deprotonate in basic solutions to form highly polar carboxylate ions (-COO⁻), significantly increasing aqueous solubility.
-
Nitro Group: The nitro group (-NO₂) is a strong electron-withdrawing group and is also polar. It can act as a hydrogen bond acceptor.
Physicochemical Parameters Influencing Solubility:
-
pKa: The acid dissociation constant (pKa) is a measure of the acidity of a compound. For this compound, the two carboxylic acid groups are expected to have low pKa values, making them acidic. The N-H proton on the pyrazole ring is also weakly acidic. In aqueous solutions, the solubility will be highly pH-dependent. At pH values above the pKa of the carboxylic acids, the compound will exist as a more soluble salt.
-
logP: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A low logP value indicates hydrophilicity, while a high logP value suggests lipophilicity. Given the multiple polar groups, this compound is predicted to have a low logP value, indicating a preference for polar solvents over non-polar ones. For instance, the parent compound, pyrazole-3,5-dicarboxylic acid, has a calculated XLogP3 of -0.1[1], and while the nitro group will slightly increase lipophilicity, the overall character is expected to remain hydrophilic.
-
Hydrogen Bonding: The ability of this molecule to form strong hydrogen bonds with protic solvents like water and alcohols will be a primary driver of its solubility in these media. Intramolecular hydrogen bonding between the nitro group and an adjacent carboxylic acid group could potentially decrease its interaction with solvent molecules, thereby reducing solubility compared to an isomer where such an interaction is not possible.[2][3]
Predicted Solubility in Common Solvents:
Based on the structural analysis, the following solubility profile is predicted:
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Medium to High (pH-dependent) | The two carboxylic acid groups and the pyrazole ring can form strong hydrogen bonds with water. Solubility will increase significantly at higher pH due to deprotonation of the carboxylic acids.[4] |
| Methanol | Polar Protic | High | Methanol is a polar protic solvent capable of extensive hydrogen bonding with the solute. |
| Ethanol | Polar Protic | High | Similar to methanol, ethanol's polarity and hydrogen bonding capacity will facilitate dissolution. |
| Acetone | Polar Aprotic | Medium | Acetone is a polar aprotic solvent and can act as a hydrogen bond acceptor, but the lack of a donor proton may limit solubility compared to protic solvents. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a highly polar aprotic solvent and an excellent hydrogen bond acceptor, making it a good solvent for many polar organic compounds. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a highly polar aprotic solvent that should effectively solvate the molecule. |
| Acetonitrile | Polar Aprotic | Low to Medium | Acetonitrile is less polar than DMSO and DMF, which may result in lower solubility. |
| Dichloromethane | Non-polar | Insoluble | The high polarity of the solute is incompatible with the non-polar nature of dichloromethane. |
| Toluene | Non-polar | Insoluble | As a non-polar aromatic solvent, toluene is not expected to dissolve the highly polar target compound. |
| Hexane | Non-polar | Insoluble | The significant difference in polarity between the solute and this non-polar aliphatic solvent will lead to insolubility. |
Experimental Determination of Solubility: A Step-by-Step Protocol
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[5] The following protocol is a self-validating system designed for accuracy and reproducibility.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade or higher)
-
Volumetric flasks and pipettes
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
pH meter (for aqueous solutions)
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Experimental Workflow Diagram
Caption: Experimental workflow for the shake-flask solubility determination.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Accurately add a known volume of the desired solvent to each vial.
-
For aqueous solutions, use buffers to maintain a constant pH.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the excess solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
-
Quantitative Analysis:
-
Accurately dilute the filtered supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.
-
UV-Vis Spectrophotometry:
-
Determine the wavelength of maximum absorbance (λmax) for this compound in each solvent. Nitroaromatic compounds often exhibit strong UV absorbance.[1][6]
-
Prepare a series of standard solutions of known concentrations and generate a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a suitable HPLC method. For a polar, acidic compound, a reversed-phase column (e.g., C18) with an acidic mobile phase (e.g., a mixture of acetonitrile or methanol and water with a small amount of formic acid or phosphoric acid) is a good starting point.
-
Prepare a series of standard solutions and construct a calibration curve of peak area versus concentration.
-
Inject the diluted sample and quantify the concentration based on the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted supernatant by multiplying the measured concentration by the dilution factor.
-
The resulting concentration represents the equilibrium solubility of this compound in the specific solvent at the experimental temperature.
-
Trustworthiness and Self-Validation
The described protocol incorporates several self-validating steps to ensure the trustworthiness of the results:
-
Use of Excess Solid: This guarantees that the measured concentration represents the true equilibrium solubility.
-
Equilibrium Confirmation: Sampling at multiple time points confirms that the system has reached a steady state.
-
Phase Separation: The combination of centrifugation and filtration ensures that no undissolved solid contributes to the measured concentration.
-
Validated Analytical Method: The use of a calibrated UV-Vis or HPLC method provides accurate and precise quantification of the dissolved solute.
Conclusion
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An Integrated Experimental and Computational Approach to the Characterization of 4-nitro-1H-pyrazole-3,5-dicarboxylic acid
A Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive theoretical and computational framework for the study of 4-nitro-1H-pyrazole-3,5-dicarboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. We present an in-depth exploration of its molecular structure, spectroscopic signatures, intermolecular interactions, and thermal stability through a synergistic combination of experimental techniques and computational modeling. This document is intended to serve as a detailed resource for researchers, offering not only procedural outlines but also the underlying scientific rationale for the described methodologies. The integration of Density Functional Theory (DFT) calculations with experimental data provides a robust, self-validating system for the thorough characterization of this and similar molecular entities.
Introduction: The Significance of Substituted Pyrazoles
Pyrazole scaffolds are fundamental building blocks in the development of a wide array of pharmacologically active agents, demonstrating anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] The introduction of specific functional groups onto the pyrazole ring, such as nitro and carboxylic acid moieties, can significantly modulate the molecule's electronic properties, reactivity, and potential for intermolecular interactions. This compound presents a particularly interesting case, combining the electron-withdrawing nature of the nitro group with the hydrogen-bonding capabilities of the dicarboxylic acids. This unique combination suggests potential applications in the design of novel pharmaceuticals, energetic materials, and coordination polymers. A thorough understanding of its structural and electronic characteristics is paramount for harnessing its full potential.
This guide outlines a multi-faceted approach, beginning with the synthesis and proceeding through a suite of characterization techniques including spectroscopic analysis and single-crystal X-ray diffraction. We then delve into the computational domain, employing DFT to elucidate the molecule's electronic structure and predict its properties. This is further augmented by Hirshfeld surface analysis to provide a quantitative and visual understanding of the intermolecular forces governing its crystal packing.
Synthesis and Experimental Characterization
The synthesis of this compound is a critical first step. While various synthetic routes to substituted pyrazoles exist[3][4], a common approach involves the cyclization of a suitable precursor followed by nitration.
Synthetic Protocol
A plausible synthetic route involves the nitration of a pre-formed pyrazole-3,5-dicarboxylic acid or a derivative thereof. The following is a generalized protocol based on established methodologies for the nitration of aromatic and heterocyclic systems.
Step-by-Step Protocol:
-
Precursor Preparation: Begin with pyrazole-3,5-dicarboxylic acid, which can be synthesized via established literature methods.[5][6]
-
Nitration Reaction:
-
Carefully add the pyrazole-3,5-dicarboxylic acid precursor to a cooled mixture of concentrated nitric acid and sulfuric acid.
-
Maintain the reaction temperature below 10°C with constant stirring to control the exothermic reaction.
-
After the initial reaction, allow the mixture to slowly warm to room temperature and stir for several hours to ensure complete nitration.
-
-
Work-up and Purification:
-
Pour the reaction mixture over crushed ice to precipitate the crude product.
-
Filter the solid product, wash with cold water until the filtrate is neutral, and then dry under vacuum.
-
Recrystallize the crude product from a suitable solvent, such as an ethanol-water mixture, to obtain purified crystals of this compound.
-
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the molecular structure of the synthesized compound.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is employed to identify the characteristic functional groups present in the molecule. The spectrum is expected to show distinct peaks corresponding to O-H stretching of the carboxylic acids, N-H stretching of the pyrazole ring, C=O stretching of the carboxylic acids, and the symmetric and asymmetric stretching of the N-O bonds in the nitro group.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are crucial for elucidating the molecular structure. In the ¹H NMR spectrum, signals corresponding to the N-H proton of the pyrazole ring and the acidic protons of the carboxylic acid groups are expected. The ¹³C NMR spectrum will provide information on the chemical environment of each carbon atom in the molecule.[9][10]
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides the most definitive structural information, revealing bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. This technique is invaluable for understanding the intermolecular interactions, such as hydrogen bonding and π-π stacking, that dictate the crystal packing.[11][12]
Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to assess the thermal stability of the compound. TGA measures the change in mass as a function of temperature, indicating decomposition temperatures, while DSC detects heat flow changes associated with phase transitions and decomposition.[13] The presence of the nitro group suggests that the compound may have energetic properties, making thermal stability a critical parameter to evaluate.[13][14]
Computational Investigations: A Deeper Insight
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to complement and rationalize experimental findings.[15][16]
Density Functional Theory (DFT) Calculations
DFT calculations can be performed to optimize the molecular geometry, calculate vibrational frequencies, and determine various electronic properties.
Computational Workflow:
Caption: A generalized workflow for DFT calculations.
Methodology:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Functional and Basis Set: The B3LYP functional with the 6-311++G(d,p) basis set is a commonly used and reliable combination for organic molecules.[16][17][18]
-
Calculations:
-
Geometry Optimization: To find the lowest energy conformation of the molecule.
-
Vibrational Frequency Analysis: To predict the IR spectrum and confirm that the optimized structure is a true minimum on the potential energy surface.
-
Molecular Electrostatic Potential (MEP): To visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[15]
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution provide insights into the molecule's reactivity and electronic transitions.[19][20]
-
Natural Bond Orbital (NBO) Analysis: To study intramolecular interactions and charge delocalization.
-
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice.[1][2][11]
Visualization of Intermolecular Interactions:
Caption: Workflow for Hirshfeld surface analysis.
By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contact can be identified. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the crystal packing.[9][17]
Integrated Data Analysis and Interpretation
The true strength of this approach lies in the integration of experimental and computational data.
| Parameter | Experimental Technique | Computational Method | Synergistic Insight |
| Molecular Structure | Single-Crystal X-ray Diffraction | DFT Geometry Optimization | Comparison of bond lengths and angles validates the computational model. |
| Vibrational Modes | FT-IR Spectroscopy | DFT Frequency Calculation | Assignment of experimental spectral bands to specific vibrational modes. |
| Electronic Properties | (Indirectly via reactivity) | MEP, FMO, NBO Analysis | Prediction of reactive sites and understanding of electronic stability. |
| Intermolecular Interactions | Single-Crystal X-ray Diffraction | Hirshfeld Surface Analysis | Detailed visualization and quantification of hydrogen bonds and other contacts. |
| Thermal Stability | TGA/DSC | (Can be correlated with bond dissociation energies) | Understanding the energetic profile and decomposition pathways. |
Conclusion
The comprehensive characterization of this compound requires a multi-pronged strategy that leverages both experimental and theoretical methodologies. This integrated approach provides a robust and self-validating framework for understanding the molecule's structure, properties, and potential applications. The detailed protocols and theoretical underpinnings presented in this guide are intended to empower researchers in the fields of medicinal chemistry, materials science, and drug development to conduct thorough and insightful investigations of this and other novel chemical entities. The synergy between empirical data and computational modeling is crucial for accelerating the discovery and development of new functional molecules.
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A Predictive Analysis and Technical Guide to the Crystal Structure of 4-nitro-1H-pyrazole-3,5-dicarboxylic acid
Abstract: This technical guide provides a comprehensive analysis of 4-nitro-1H-pyrazole-3,5-dicarboxylic acid, a molecule of significant interest in the fields of energetic materials, pharmaceuticals, and materials science. To date, the single-crystal X-ray structure of this compound has not been reported in publicly accessible databases.[1] This document, therefore, presents a predictive analysis of its crystalline architecture, grounded in the established principles of crystal engineering and supported by comparative analysis of structurally related pyrazole derivatives. We detail a robust synthetic protocol, propose likely crystallization methodologies, and offer an expert-driven hypothesis on the molecule's intramolecular geometry and its supramolecular assembly through intermolecular forces. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work, providing a foundational framework for future experimental validation.
Introduction and Significance
This compound (CAS 62078-43-7) is a heterocyclic compound featuring a pyrazole core functionalized with two carboxylic acid groups and a nitro group.[2][3] This unique combination of functional groups imparts a high potential for diverse applications. The pyrazole ring is a common scaffold in medicinal chemistry, known for a wide range of biological activities.[4][5] The dicarboxylic acid moieties make it an excellent candidate as a linker molecule for the synthesis of Metal-Organic Frameworks (MOFs), materials with applications in gas storage, separation, and catalysis.[6][7][8] Furthermore, the presence of the electron-withdrawing nitro group, common in energetic materials, suggests potential applications in that field, where high density and thermal stability are desired properties.[9]
Understanding the three-dimensional arrangement of molecules in the solid state is paramount, as the crystal structure dictates crucial physicochemical properties such as density, stability, solubility, and bioavailability. In the absence of an experimentally determined structure for the title compound, this guide leverages crystallographic data from analogous structures, such as pyrazole-3,5-dicarboxylic acid[10] and other substituted nitropyrazoles, to construct a scientifically rigorous, predictive model of its crystal packing and hydrogen bonding networks.
Synthesis and Proposed Crystallization Protocol
The synthesis of this compound is anticipated to proceed via the nitration of the parent compound, 1H-pyrazole-3,5-dicarboxylic acid. The latter can be synthesized by the oxidation of 3,5-dimethyl-1H-pyrazole.[11]
Experimental Protocol: Synthesis
This protocol is a proposed method based on standard organic synthesis techniques for nitration of aromatic and heterocyclic systems.[9]
Step 1: Synthesis of 1H-Pyrazole-3,5-dicarboxylic acid
-
Dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq) in water at approximately 70 °C.
-
Slowly add potassium permanganate (4.0 eq) to the heated solution, ensuring the temperature does not exceed 90 °C.[11] The permanganate acts as a strong oxidizing agent, converting the methyl groups to carboxylic acids.
-
After the addition is complete, cool the mixture to room temperature.
-
Filter the manganese dioxide precipitate and wash it with water.
-
Acidify the combined filtrate with concentrated HCl to a pH of 2.
-
Allow the solution to stand overnight to facilitate precipitation.
-
Filter the resulting white precipitate, wash with cold water, and dry to yield 1H-pyrazole-3,5-dicarboxylic acid.[11]
Step 2: Nitration to this compound
-
In a flask equipped with a stirrer and cooled in an ice-water bath, slowly add 1H-pyrazole-3,5-dicarboxylic acid (1.0 eq) to a pre-cooled mixture of fuming nitric acid and fuming sulfuric acid (oleum). This potent nitrating mixture is necessary to overcome the deactivating effect of the two carboxyl groups on the pyrazole ring.
-
Maintain the temperature between 0 and 10 °C during the addition to control the exothermic reaction and prevent unwanted side products.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.
-
Filter the resulting solid, wash thoroughly with cold water to remove residual acid, and dry under vacuum to yield this compound.
Proposed Crystallization Workflow
Obtaining single crystals suitable for X-ray diffraction is critical. The high density of hydrogen bond donors and acceptors suggests that the compound will have low solubility in non-polar solvents but may be soluble in polar, protic solvents.
Methodology: Slow Evaporation
-
Solvent Screening: Test the solubility of the synthesized powder in various polar solvents (e.g., water, ethanol, methanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)).
-
Preparation: Prepare a saturated or near-saturated solution of the compound in a selected solvent at room temperature or with gentle heating.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate impurities.
-
Evaporation: Cover the vial with a cap pierced with a few small holes to allow for slow evaporation of the solvent over several days to weeks at a constant temperature. This slow process is crucial for the growth of well-ordered single crystals.
Diagram: Proposed Crystallization Workflow
Caption: Workflow for obtaining single crystals via slow evaporation.
Predictive Structural Analysis
This section details the predicted molecular geometry and the likely supramolecular assembly based on an analysis of intermolecular forces.
Predicted Molecular Geometry
The core of the molecule is a five-membered pyrazole ring, which is expected to be planar. The two carboxylic acid groups and the nitro group are attached at the C3, C5, and C4 positions, respectively. Due to steric hindrance between the adjacent nitro and carboxyl groups, it is highly probable that the planes of these functional groups will be twisted out of the plane of the pyrazole ring.
Diagram: Predicted Molecular Structure
Caption: Predicted carboxylic acid dimer synthon via O-H···O bonds.
Predicted Crystallographic Data
While speculative, we can hypothesize the likely crystallographic parameters based on common packing efficiencies for small, hydrogen-bonded organic molecules. High-symmetry space groups that accommodate centrosymmetric dimers, such as P2₁/c (monoclinic) or P-1 (triclinic), are highly probable. [12] Table 1: Predicted Crystallographic Parameters
| Parameter | Predicted Value | Rationale |
| Crystal System | Monoclinic or Triclinic | Common for densely packed organic molecules with extensive H-bonding. |
| Space Group | P2₁/c or P-1 | These space groups contain inversion centers, which are ideal for accommodating carboxylic acid dimers. |
| Molecules/Unit Cell (Z) | 2 or 4 | Consistent with the expected space groups and molecular size. |
| Key Interactions | O-H···O (dimer), N-H···O (chain/sheet), C-H···O (weak) | Based on the available functional groups, these are the most energetically favorable interactions. [13][14] |
Note: These predictions are hypothetical and require experimental validation by single-crystal X-ray diffraction.
Conclusion
This technical guide has presented a predictive yet scientifically grounded framework for understanding the crystal structure of this compound. We have detailed a plausible synthetic route and proposed a robust methodology for obtaining single crystals. The core of this guide is the predictive analysis of the molecule's solid-state architecture, which is anticipated to be dominated by a strong and extensive network of hydrogen bonds, most notably the formation of carboxylic acid dimers. These dimers are likely further assembled into a higher-dimensional network via pyrazole N-H···O interactions.
The insights provided herein offer a valuable starting point for researchers interested in this compound. The ultimate confirmation of these predictions, however, must come from experimental determination via single-crystal X-ray diffraction. Such a study would not only validate the hypotheses presented here but also provide precise metrical parameters that are crucial for computational modeling and for understanding the structure-property relationships that govern its performance in various applications.
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The Ascendant Versatility of Pyrazole Dicarboxylic Acid Derivatives: A Technical Guide for Modern Research and Development
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has long been a cornerstone in medicinal chemistry and materials science. The introduction of dicarboxylic acid functionalities onto this scaffold dramatically expands its utility, creating a class of compounds—pyrazole dicarboxylic acid derivatives—with a remarkable breadth of potential applications. This technical guide provides an in-depth exploration of these derivatives, moving beyond a mere catalog of uses to offer researchers, scientists, and drug development professionals a foundational understanding of their synthesis, structure-activity relationships, and practical implementation in key scientific domains. We will delve into their pivotal roles in the rational design of novel therapeutics, the construction of advanced functional materials, and the development of innovative catalytic systems, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Strategic Advantage of the Pyrazole Dicarboxylic Acid Scaffold
The inherent chemical properties of the pyrazole ring, including its aromaticity, hydrogen bonding capabilities, and susceptibility to substitution, make it a privileged scaffold in chemical synthesis.[1] The addition of two carboxylic acid groups introduces several critical features:
-
Multimodal Coordination: The dicarboxylate moieties serve as excellent bidentate or bridging ligands for metal ions, a property that is fundamental to their application in coordination chemistry and the synthesis of Metal-Organic Frameworks (MOFs).[2][3]
-
Enhanced Biological Interactions: The carboxylic acid groups can participate in hydrogen bonding and ionic interactions with biological targets such as enzymes and receptors, significantly influencing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[4][5]
-
Synthetic Versatility: The carboxylic acid groups are amenable to a wide range of chemical transformations, allowing for the synthesis of a diverse library of esters, amides, and other derivatives with tailored properties.[4][6]
This guide will systematically explore the major applications stemming from these advantageous structural features.
Medicinal Chemistry: Engineering Bioactivity
Pyrazole carboxylic acid derivatives have emerged as a significant class of compounds in drug discovery, demonstrating a wide spectrum of biological activities.[5][7] Their therapeutic potential spans from infectious diseases to oncology and beyond.
Anticancer Agents: Targeting Uncontrolled Cell Proliferation
The pyrazole scaffold is a common feature in many anticancer drugs, and the dicarboxylic acid derivatives are a promising area of investigation.[8][9] The mechanism of action for these compounds is often multifaceted, involving the inhibition of key enzymes in cancer cell signaling pathways.
Key Mechanistic Insights:
Several pyrazole derivatives have been shown to exhibit potent anticancer activity by inhibiting cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[10] For instance, certain 1H-pyrazole-3-carboxamide derivatives have demonstrated strong inhibitory activity against CDK2 and CDK4, leading to cell cycle arrest and apoptosis in acute myeloid leukemia (AML) cell lines.[11] Other derivatives have shown efficacy against various cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancers.[8][9] The anticancer efficiency of pyrazole derivatives is often linked to the inhibition of multiple targets, including topoisomerase II, EGFR, VEGF, and PI3K.[12]
Structure-Activity Relationship (SAR) Insights:
SAR studies have revealed that the nature and position of substituents on the pyrazole ring are critical for anticancer activity. For example, in a series of 1H-pyrazole-4-carboxylic acid derivatives targeting the DNA 6mA demethylase ALKBH1, specific substitutions on the pyrazole ring led to a significant enhancement in inhibitory potency against gastric cancer cells.[13] Similarly, for cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position and a carboxamido group at the 3-position of the pyrazole ring were found to be crucial for potent activity.[14][15]
Experimental Protocol: Synthesis of a Representative Pyrazole Dicarboxylic Acid Derivative
The following protocol outlines a general method for the synthesis of pyrazole dicarboxylic acid derivatives, which can be adapted based on the desired substitution pattern.
-
Step 1: Synthesis of the Intermediate Dioxo-ester. Diethyl oxalate is reacted with an appropriate acetophenone derivative in the presence of a base like sodium ethoxide to form a substituted ethyl-2,4-dioxo-4-phenyl butanoate derivative.[4]
-
Step 2: Cyclization with Hydrazine. The resulting dioxo-ester is then treated with hydrazine hydrate in the presence of glacial acetic acid. This cyclization reaction yields the ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivative.[4]
-
Step 3: Hydrolysis to Dicarboxylic Acid. The ester groups are subsequently hydrolyzed under basic conditions (e.g., using NaOH), followed by acidification to yield the final pyrazole dicarboxylic acid derivative.
Enzyme Inhibition: A Versatile Strategy for Therapeutic Intervention
The ability of pyrazole dicarboxylic acids to chelate metal ions and form specific hydrogen bonds makes them effective inhibitors of various enzymes.
Notable Examples:
-
Carbonic Anhydrase Inhibitors: Pyrazole carboxamide derivatives have been synthesized and shown to inhibit human carbonic anhydrase I and II isoenzymes, which are involved in various physiological processes.[16]
-
Long-Chain L-2-Hydroxy Acid Oxidase (Hao2) Inhibitors: Pyrazole carboxylic acids have been identified as potent and selective inhibitors of rat Hao2, an enzyme implicated in blood pressure regulation.[17]
-
β-ketoacyl-acyl Carrier Protein Synthase III (FabH) Inhibitors: A series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been developed as potent inhibitors of FabH, a key enzyme in bacterial fatty acid biosynthesis, demonstrating their potential as antibacterial agents.[18]
Antimicrobial and Antifungal Agents
Several pyrazole carboxylic and dicarboxylic acid derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[19][20]
Key Findings:
-
A series of pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives have been synthesized and screened for their antibacterial and antifungal activities.[19] Some of these compounds showed inhibitory effects on Candida albicans, Candida parapsilosis, Candida tropicalis, and Candida glabrata.[19]
-
The structure-activity relationship studies indicated that the positions of electronegative atoms like fluorine and oxygen in the pyrazole substituents are crucial for antifungal activity.[19]
Materials Science: Building Blocks for Functional Materials
The rigid structure and chelating ability of pyrazole dicarboxylic acids make them ideal organic linkers for the construction of Metal-Organic Frameworks (MOFs).[2][21]
Metal-Organic Frameworks (MOFs)
MOFs are highly porous, crystalline materials with a wide range of applications, including gas storage and separation, catalysis, and sensing.[2][22] Pyrazole dicarboxylic acids, such as 3,5-pyrazoledicarboxylic acid, are excellent candidates for MOF synthesis due to their ability to form stable coordination bonds with various metal ions.[2][23]
Synthesis and Properties:
The synthesis of MOFs typically involves the solvothermal reaction of a metal salt with the pyrazole dicarboxylic acid linker. The resulting framework's properties, such as pore size and functionality, can be tuned by varying the metal ion, the linker, or the reaction conditions.[22][24] For example, a permanently porous Fe(III)-MOF has been synthesized using pyrazole-3,5-dicarboxylic acid, which exhibits potential for applications in water sorption and gas separation.[22] Furthermore, a Zn(II)-MOF based on a pyrazole functionalized carboxylic acid ligand has shown selective adsorption of cationic organic dyes.[24]
Experimental Protocol: Synthesis of an Fe(III)-MOF with Pyrazole-3,5-dicarboxylic Acid
This protocol is adapted from a reported synthesis of an iron-based MOF.[22]
-
Reactant Preparation: Pyrazole-3,5-dicarboxylic acid monohydrate is introduced into a Teflon reactor as a solid.
-
Addition of Base and Acid: An aqueous solution of NaOH and acetic acid are added and mixed thoroughly.
-
Addition of Metal Salt: A freshly prepared aqueous solution of iron(III) sulfate is added, and the mixture is homogenized.
-
Solvothermal Reaction: The sealed reactor is heated to 120 °C for 6 hours and then cooled to room temperature.
-
Product Isolation: The resulting crystalline product is filtered, washed, and dried.
Diagram: Logical Flow of MOF Synthesis
Caption: Workflow for the synthesis of a Metal-Organic Framework.
Catalysis: Enabling Efficient Chemical Transformations
The coordination complexes formed between pyrazole dicarboxylic acid derivatives and metal ions can exhibit significant catalytic activity.[25]
Heterogeneous Catalysis
MOFs derived from pyrazole dicarboxylic acids can serve as robust heterogeneous catalysts. The well-defined porous structure and the presence of accessible metal centers are key to their catalytic performance. A magnetic nanocomposite catalyst, created by immobilizing cerium onto 1H-pyrazole-3,5-dicarboxylic acid modified CoFe2O4, has shown potential in the synthesis of various heterocyclic compounds.[26]
Diagram: General Structure of a Pyrazole Dicarboxylic Acid
Caption: General chemical structure of a pyrazole dicarboxylic acid.
Conclusion and Future Outlook
Pyrazole dicarboxylic acid derivatives represent a highly versatile and valuable class of compounds with a vast and expanding range of applications. Their unique structural features enable their use in the rational design of potent therapeutic agents, the construction of advanced functional materials like MOFs, and the development of novel catalytic systems. The ongoing exploration of new synthetic methodologies and a deeper understanding of their structure-property relationships will undoubtedly lead to the discovery of even more innovative applications in the years to come. For researchers and developers in the pharmaceutical and materials science sectors, pyrazole dicarboxylic acid derivatives offer a rich and rewarding field of investigation with the potential for significant scientific and technological advancements.
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The Nitro-Functionalized Pyrazole Core: A Technical Guide to its Discovery, Synthesis, and Application
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has been a cornerstone of heterocyclic chemistry for over a century. The introduction of the nitro group onto this scaffold dramatically alters its physicochemical properties, giving rise to a class of compounds known as nitropyrazoles. These molecules have garnered significant interest across diverse scientific disciplines, from the development of life-saving pharmaceuticals and innovative agrochemicals to the synthesis of advanced energetic materials. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of nitropyrazole compounds. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important class of molecules. The guide delves into the foundational synthetic methodologies, the mechanistic intricacies of nitration, and the key applications that have emerged, supported by detailed experimental protocols, comparative data, and visual representations of chemical pathways.
A Historical Perspective: From Pyrazole's Discovery to the Dawn of Nitropyrazoles
The story of nitropyrazoles begins with the discovery of their parent heterocycle. In 1883, the German chemist Ludwig Knorr, while investigating the derivatives of quinine, inadvertently synthesized the first pyrazole derivative. His seminal work involved the condensation of a 1,3-dicarbonyl compound with a hydrazine, a reaction now famously known as the Knorr pyrazole synthesis .[1] This discovery laid the groundwork for the systematic exploration of this new class of heterocyclic compounds.
Just over a decade later, in 1898, another German chemist, Hans von Pechmann, developed an alternative route to the pyrazole core. The Pechmann pyrazole synthesis involves the reaction of diazomethane with acetylenic compounds, offering a different approach to constructing the pyrazole ring.[2][3][4]
The introduction of the nitro group onto the pyrazole ring marked a pivotal moment in the development of this field. The strong electron-withdrawing nature of the nitro group significantly influences the chemical reactivity and physical properties of the pyrazole scaffold, opening up a vast new area of chemical space. Early investigations into the nitration of pyrazoles were often fraught with challenges, including issues with regioselectivity and harsh reaction conditions. However, these initial studies paved the way for the development of more sophisticated and controlled nitration methods that are still in use today.
Foundational Synthetic Methodologies: Constructing the Nitropyrazole Core
The synthesis of nitropyrazole compounds can be broadly categorized into two main approaches: the direct nitration of a pre-formed pyrazole ring and the construction of the nitropyrazole ring from acyclic precursors already bearing a nitro group.
Electrophilic Nitration of the Pyrazole Ring
The direct nitration of pyrazole is the most common approach to accessing nitropyrazole derivatives. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The position of nitration is highly dependent on the reaction conditions and the nature of the substituents already present on the ring.
Mechanism of Electrophilic Nitration:
The nitration of pyrazole typically proceeds via an electrophilic aromatic substitution mechanism. The key electrophile, the nitronium ion (NO₂⁺), is generated in situ from a mixture of nitric acid and a strong acid catalyst, most commonly sulfuric acid.
Regioselectivity in Pyrazole Nitration:
The position of nitration on the pyrazole ring is a critical aspect of its synthesis.
-
C4-Nitration: In neutral or weakly acidic media, electrophilic substitution, including nitration, predominantly occurs at the C4 position. This is due to the C4 position being the most electron-rich.[5]
-
N-Nitration and Rearrangement: Under certain conditions, particularly with unsubstituted pyrazoles, nitration can occur at the N1 position to form an N-nitropyrazole intermediate. This intermediate can then undergo thermal or acid-catalyzed rearrangement to yield C-nitropyrazoles, primarily the 3(5)-nitro and 4-nitro isomers.[6]
-
Influence of Substituents: The presence of activating or deactivating groups on the pyrazole ring can significantly influence the regioselectivity of nitration. Electron-donating groups generally direct nitration to the C4 position, while strong electron-withdrawing groups can deactivate the ring towards electrophilic substitution.
Synthesis from Acyclic Precursors
An alternative strategy for the synthesis of nitropyrazoles involves the cyclocondensation of acyclic precursors that already contain a nitro group. This approach can offer better control over the final substitution pattern. A notable example is the reaction of a nitro-containing 1,3-dicarbonyl compound with a hydrazine.
Key Nitropyrazole Compounds and Their Synthesis: A Practical Guide
This section provides detailed experimental protocols for the synthesis of several key nitropyrazole compounds, representing common synthetic transformations in this field.
Synthesis of 4-Nitropyrazole
4-Nitropyrazole is a crucial intermediate in the synthesis of more complex nitropyrazole derivatives. An efficient one-pot, two-step method has been developed for its preparation.[7]
Experimental Protocol: One-Pot Synthesis of 4-Nitropyrazole [7]
-
Preparation of Nitrosulfuric Acid: In a 100 mL four-necked flask, add 19.3 mL (0.30 mol) of 20% fuming sulfuric acid. While stirring in an ice-water bath, slowly add 6.3 mL (0.15 mol) of fuming nitric acid, maintaining the temperature between 0 and 10°C.
-
Formation of Pyrazole Sulfate: In a separate 100 mL four-necked flask equipped with a stirrer and thermometer, add 11 mL (0.21 mol) of concentrated sulfuric acid followed by 6.8 g (0.1 mol) of pyrazole at room temperature. Stir the mixture for 30 minutes.
-
Nitration: Cool the pyrazole sulfate mixture in an ice-water bath and slowly add the prepared nitrosulfuric acid (25 mL) dropwise.
-
Reaction and Work-up: After the addition is complete, raise the temperature to 50°C and maintain for 1.5 hours. Pour the reaction mixture into 200 mL of ice water to precipitate the product.
-
Purification: Filter the white solid, wash with ice water, and dry under vacuum. Recrystallize from an ethyl ether/hexane mixture to obtain pure 4-nitropyrazole.
Expected Yield: 85%[7]
Synthesis of 3-Nitropyrazole
The synthesis of 3-nitropyrazole typically involves the N-nitration of pyrazole followed by a thermal rearrangement.
Experimental Protocol: Synthesis of 3-Nitropyrazole [2][8]
-
N-Nitration of Pyrazole: In a suitable reaction vessel, nitrate pyrazole using a mixture of nitric acid and sulfuric acid at a temperature below 15°C for 3.5 hours with stirring to yield N-nitropyrazole.
-
Thermal Rearrangement: Take the crude N-nitropyrazole and reflux it in n-octanol at 185-190°C.
-
Isolation: After the reaction is complete, cool the mixture and isolate the 3-nitropyrazole product. The n-octanol can be recycled.
Expected Yield: 87.8% for the rearrangement step.[2]
Synthesis of Dinitropyrazoles
The synthesis of dinitropyrazoles, such as 3,4-dinitropyrazole and 3,5-dinitropyrazole, requires more forcing conditions and careful control of the reaction sequence.
Experimental Protocol: Synthesis of 3,4-Dinitropyrazole [9]
-
N-Nitration of Pyrazole: Prepare N-nitropyrazole by adding a solution of pyrazole in acetic acid to a mixture of nitric acid and acetic anhydride.
-
Rearrangement to 3-Nitropyrazole: Thermally rearrange the N-nitropyrazole to 3-nitropyrazole.
-
C-Nitration of 3-Nitropyrazole: Nitrate 3-nitropyrazole using a mixture of nitric acid and sulfuric acid at 55-60°C for 1 hour. The molar ratio of 3-nitropyrazole to nitric acid should be 1:2.
-
Isolation and Purification: Work up the reaction mixture to isolate and purify the 3,4-dinitropyrazole.
Overall Yield: Up to 55%[9]
Synthesis of 3,4,5-Trinitropyrazole
3,4,5-Trinitropyrazole (TNP) is a highly energetic material, and its synthesis involves the nitration of a dinitropyrazole precursor under strongly acidic conditions.[10]
Experimental Protocol: Synthesis of 3,4,5-Trinitropyrazole [10][11]
-
Nitration of 3,5-Dinitropyrazole: Prepare a nitrating mixture of 20-30% sulfuric oleum and nitric acid.
-
Reaction: Add 3,5-dinitropyrazole to the super-electrophilic nitrating mixture.
-
Isolation: Carefully quench the reaction and isolate the 3,4,5-trinitropyrazole product.
Note: The synthesis of highly nitrated compounds like TNP should only be attempted by experienced chemists in a well-equipped laboratory with appropriate safety precautions.
Applications of Nitropyrazole Compounds
The unique properties of nitropyrazoles have led to their application in a wide range of fields.
Pharmaceuticals
The pyrazole scaffold is a common motif in many pharmaceutical agents. The introduction of a nitro group can modulate the biological activity, metabolic stability, and other pharmacokinetic properties of these molecules.
-
Anti-inflammatory Agents: Celecoxib (Celebrex®), a selective COX-2 inhibitor, is a prominent example of a pyrazole-containing drug used to treat arthritis and pain.[4][12][13] While celecoxib itself is not a nitropyrazole, the synthetic strategies used for its diarylpyrazole core are relevant to the broader class of substituted pyrazoles.
-
Erectile Dysfunction: Sildenafil (Viagra®), another well-known drug, features a pyrazolopyrimidinone core.[14][15][16][17] The synthesis of sildenafil involves the construction of a pyrazole ring, highlighting the importance of pyrazole chemistry in drug discovery.
-
Antimicrobial and Other Activities: Various nitropyrazole derivatives have been investigated for their potential as antimicrobial, anticancer, and antiviral agents.
Agrochemicals
Pyrazole-containing compounds have found significant use in the agricultural sector as herbicides and insecticides.
-
Herbicides: Pyrazole herbicides, such as pyrazolate and pyrazoxyfen, function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[18][19] These herbicides are metabolized in plants to a common active metabolite.[18] The development of novel pyrazole-based herbicides is an active area of research.[20][21][22]
Energetic Materials
The high nitrogen content and positive heat of formation of many nitropyrazole derivatives make them attractive candidates for use as energetic materials, including explosives and propellants. The presence of multiple nitro groups on the pyrazole ring significantly increases the energy density of these compounds.
| Compound | Number of Nitro Groups | Key Properties |
| 4-Nitropyrazole | 1 | Intermediate for more energetic compounds. |
| 3,4-Dinitropyrazole (DNP) | 2 | Higher energy than mononitropyrazoles. |
| 3,5-Dinitropyrazole (DNP) | 2 | Isomer of 3,4-DNP with different properties. |
| 3,4,5-Trinitropyrazole (TNP) | 3 | High-performance insensitive energetic material.[23] |
Table 1: Examples of Energetic Nitropyrazole Compounds
Characterization of Nitropyrazole Compounds
The structural elucidation and purity assessment of nitropyrazole compounds are crucial for their development and application. A combination of spectroscopic and analytical techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the substitution pattern on the pyrazole ring. The chemical shifts of the ring protons and carbons are sensitive to the electronic effects of the nitro group.
-
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic stretching frequencies of the nitro group (typically in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹).
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the nitropyrazole compounds, confirming their elemental composition.
-
Thermal Analysis: For energetic materials, techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining their thermal stability, melting points, and decomposition temperatures.[24][25]
Conclusion and Future Outlook
The discovery of pyrazole by Ludwig Knorr over a century ago opened the door to a rich and diverse field of heterocyclic chemistry. The subsequent introduction of the nitro group onto the pyrazole scaffold has led to the development of a vast array of compounds with important applications in medicine, agriculture, and materials science. The synthetic methodologies for accessing nitropyrazoles have evolved from early, often low-yielding and non-selective methods to highly efficient and regioselective protocols.
The future of nitropyrazole chemistry is bright, with ongoing research focused on several key areas:
-
Development of Greener Synthetic Methods: There is a continuing effort to develop more environmentally friendly and sustainable methods for the synthesis of nitropyrazoles, reducing the reliance on harsh reagents and solvents.
-
Discovery of Novel Bioactive Compounds: The nitropyrazole scaffold will undoubtedly continue to be a source of inspiration for the design and synthesis of new pharmaceutical and agrochemical agents with improved efficacy and safety profiles.
-
Advancement of Energetic Materials: The quest for more powerful and less sensitive energetic materials will drive further research into the synthesis and characterization of highly nitrated pyrazole derivatives.
As our understanding of the structure-property relationships of these fascinating molecules deepens, we can expect to see the emergence of even more innovative applications for nitropyrazole compounds in the years to come.
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Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. (2025-09-22). Available from: [Link]
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Matsumoto H. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Semantic Scholar. (2005). Available from: [Link]
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PYRAZOLE HERBICIDES. PoisonSense. Available from: [Link]
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Selective Preparation of 3,4,5-Trinitro-1 H- Pyrazole: A Stable All-Carbon-Nitrated Arene. (2025-08-07). Available from: [Link]
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Chen X. Synthesis of 3-Nitropyrazole. Semantic Scholar. (2004). Available from: [Link]
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Wang, Y., et al. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI. (2020). Available from: [Link]
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Electrophilic Substitution Reactions Pyrazole. Scribd. Available from: [Link]
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Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. PMC. Available from: [Link]
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Dadiboyena S, Hamme II AT. Synthesis of Celecoxib and Structural Analogs- A Review. Bentham Science Publishers. (2012-06-01). Available from: [Link]
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(PDF) Synthesis of Celecoxib and Structural Analogs- A Review. ResearchGate. (2025-08-06). Available from: [Link]
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From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. Available from: [Link]
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Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. (2023-05-16). Available from: [Link]
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Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction. SciSpace. Available from: [Link]
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Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][7][8][18]triazin-7(6H)-ones and Derivatives. MDPI. Available from: [Link]
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Complete Electrophilic Substitution Reactions Pyrazole. Scribd. Available from: [Link]
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Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central. Available from: [Link]
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Improved Synthesis of 3,4-Dinitropyrazole. 《含能材料》:火炸药. Available from: [Link]
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One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. ResearchGate. Available from: [Link]
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Deng X, Mani NS. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. Available from: [Link]
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Zhang S, et al. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. (2020). Available from: [Link]
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Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI. (2023-09-07). Available from: [Link]
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(PDF) Thermal Decomposition of Nitropyrazoles. ResearchGate. (2025-12-21). Available from: [Link]
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Li, Y., et al. Synthesis and detonation characters of 3,4,5-1H-trinitropyrazole and its nitrogen-rich energetic salts. Dalton Transactions. (2016). Available from: [Link]
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reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Science Publishing. Available from: [Link]
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Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. Journal of Agricultural and Food Chemistry. (2023-02-27). Available from: [Link]
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Synthesis and Energetic Properties of N-methacrylated 3,4- and 3,5-Dinitropyrazole. AIP Publishing. Available from: [Link]
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(PDF) Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles. ResearchGate. (2025-08-06). Available from: [Link]
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(PDF) Synthesis of 3, 5-dinitropyrazole. ResearchGate. (2025-08-27). Available from: [Link]
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Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Available from: [Link]
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Navigating the Synthesis and Supply of 4-Nitro-1H-pyrazole-3,5-dicarboxylic Acid: A Technical Guide for Researchers
For Immediate Release
Palo Alto, CA – January 21, 2026 – In the landscape of pharmaceutical research and drug development, the strategic sourcing of specialized building blocks is paramount. This in-depth technical guide serves as a critical resource for researchers, scientists, and drug development professionals focused on the acquisition and application of 4-nitro-1H-pyrazole-3,5-dicarboxylic acid (CAS No. 62078-43-7), a key intermediate in the synthesis of novel therapeutic agents.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive framework for designing molecules with diverse biological activities. The introduction of a nitro group and two carboxylic acid functionalities, as seen in this compound, further enhances its utility as a versatile building block, offering multiple points for chemical modification and the potential to modulate physicochemical properties.
Commercial Availability and Sourcing
A critical first step for any research endeavor is securing a reliable source of starting materials. Several chemical suppliers offer this compound, typically for research and development purposes. When selecting a supplier, researchers should consider factors such as purity, available quantities, lead times, and the availability of a certificate of analysis.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Number | Purity | Available Quantities | CAS Number |
| Santa Cruz Biotechnology, Inc. | sc-280233 | - | - | 62078-43-7 |
| Proactive Molecular Research | P348-651 | 98% | 50g | 62078-43-7 |
| LabSolu | N185608 | 98% | 1g | 62078-43-7 |
| Sunway Pharm Ltd | CB65388 | 97% | 1g, 5g, 25g | 62078-43-7 |
It is important to note that all products listed are for research use only and not intended for diagnostic or therapeutic use.[1]
Physicochemical Properties and Characterization
While comprehensive experimental data for this compound is not extensively detailed in publicly available literature, key properties can be inferred from its structure and data on related compounds.
Table 2: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 4-Nitro-1H-pyrazole-3-carboxylic acid[2] | 1H-Pyrazole-3,5-dicarboxylic acid[3] |
| Molecular Formula | C₅H₃N₃O₆ | C₄H₃N₃O₄ | C₅H₄N₂O₄ |
| Molecular Weight | 201.10 g/mol | 157.08 g/mol | 156.10 g/mol |
| CAS Number | 62078-43-7 | 5334-40-7 | 3112-31-0 |
| Appearance | - | White to pale cream crystals or powder[4] | White crystalline powder |
| Melting Point | - | - | 292-295 °C (dec.) |
-
¹H NMR: A single proton signal in the aromatic region is expected for the C-H of the pyrazole ring. The acidic protons of the carboxylic acids and the N-H of the pyrazole will likely appear as broad singlets, with their chemical shifts being concentration and solvent dependent.
-
¹³C NMR: Signals for the two carboxylic acid carbons, and the three carbons of the pyrazole ring are expected. The carbon bearing the nitro group will likely be shifted downfield.
-
IR Spectroscopy: Characteristic absorptions for O-H stretching of the carboxylic acids, N-H stretching of the pyrazole ring, C=O stretching of the carboxylic acids, and N-O stretching of the nitro group are anticipated.
Synthesis Methodology: A Proposed Pathway
For research groups requiring larger quantities or custom analogues, in-house synthesis is a viable option. A plausible and efficient synthetic route to this compound involves the direct nitration of the commercially available precursor, 1H-pyrazole-3,5-dicarboxylic acid.
Conceptual Workflow for Synthesis
The proposed synthesis is a two-step process starting from a commercially available precursor. This approach is based on established nitration methodologies for pyrazole systems.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is based on general procedures for the nitration of pyrazole derivatives and should be optimized for safety and yield in a laboratory setting.
Reaction: Nitration of 1H-pyrazole-3,5-dicarboxylic acid
Materials:
-
1H-Pyrazole-3,5-dicarboxylic acid (or its monohydrate)
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Deionized Water
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add a calculated amount of concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C.
-
Substrate Addition: Slowly and portion-wise, add 1H-pyrazole-3,5-dicarboxylic acid to the cold sulfuric acid with continuous stirring. Ensure the temperature remains below 10 °C.
-
Nitrating Mixture: In a separate beaker, prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.
-
Nitration: Slowly add the nitrating mixture dropwise to the reaction flask containing the pyrazole derivative. Maintain the reaction temperature between 0-10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The product should precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol-water mixture).
Causality behind Experimental Choices:
-
Use of Sulfuric Acid: Concentrated sulfuric acid serves as both a solvent and a catalyst. It protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Controlled Temperature: The nitration of aromatic systems is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent over-nitration and the formation of undesired byproducts. It also enhances the safety of the procedure.
-
Fuming Nitric Acid: The use of fuming nitric acid ensures a high concentration of the nitrating agent, which is often necessary for the nitration of deactivated aromatic rings like pyrazole-dicarboxylic acid.
-
Pouring onto Ice: This step serves to quench the reaction and precipitate the organic product, which is typically insoluble in the aqueous acidic medium.
Applications in Drug Discovery and Materials Science
This compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid groups provide convenient handles for derivatization, such as amide bond formation, to build libraries of compounds for biological screening. The nitro group can be reduced to an amine, which can then be further functionalized.
Furthermore, the dicarboxylic acid functionality makes this molecule an excellent candidate as a linker in the synthesis of Metal-Organic Frameworks (MOFs). The pyrazole nitrogen atoms and the carboxylate oxygen atoms can coordinate to metal ions, leading to the formation of porous crystalline materials with potential applications in gas storage, catalysis, and sensing.
Conclusion
This compound is a key building block with significant potential in both pharmaceutical and materials science research. While commercially available from several suppliers, a robust and scalable synthetic route is essential for larger-scale applications. The proposed nitration of 1H-pyrazole-3,5-dicarboxylic acid offers a direct and logical approach to its synthesis. Further research into the optimization of this synthesis and the full characterization of the final product will undoubtedly expand its utility and accelerate the discovery of novel molecules with valuable properties.
References
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1H-Pyrazole-3,5-dicarboxylic acid - LookChem. (URL: [Link])
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The Crucial Role of 5-Nitro-1H-Pyrazole-3-Carboxylic Acid in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
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Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed. (URL: [Link])
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4-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 219739 - PubChem. (URL: [Link])
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Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (URL: [Link])
-
(PDF) Efficient production of 4-nitro-3,5-dimethylpyridine-N-oxide using microchannel technology - ResearchGate. (URL: [Link])
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Pyrazole-3,5-dicarboxylic acid | C5H4N2O4 | CID 76559 - PubChem. (URL: [Link])
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Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
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Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC - PubMed Central. (URL: [Link])
- CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide. (URL: )
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From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent | JACS Au - ACS Publications. (URL: [Link])
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Direct nitration of five membered heterocycles - Semantic Scholar. (URL: [Link])
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. (URL: [Link])
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5-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 86222684 - PubChem. (URL: [Link])
-
Syntheses, Structures, and Reactivity of Polynuclear Pyrazolato Copper(I) Complexes, Including an ab-Initio XRPD Study of [Cu(dmnpz)]3 (Hdmnpz = 3,5-Dimethyl-4-nitropyrazole) | Inorganic Chemistry - ACS Publications. (URL: [Link])
-
3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole - PMC - NIH. (URL: [Link])
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central - NIH. (URL: [Link])
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Methodological & Application
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks using 4-nitro-1H-pyrazole-3,5-dicarboxylic acid
Introduction: The Strategic Integration of 4-nitro-1H-pyrazole-3,5-dicarboxylic acid in MOF Synthesis
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, and chemical sensing. The choice of the organic ligand is paramount in dictating the final properties of the MOF.
This guide focuses on the use of This compound as a versatile and strategic building block for the synthesis of novel MOFs. The pyrazole backbone offers robust coordination sites through its nitrogen and carboxylate groups. The introduction of a nitro (-NO2) group serves a dual purpose: it acts as a strong electron-withdrawing group, which can enhance the Lewis acidity of the metal centers and influence the framework's adsorption properties, and it provides a potential site for post-synthetic modification.[1][2][3] This document provides detailed protocols for the synthesis of MOFs using this ligand, with a focus on solvothermal methods, and discusses the rationale behind the experimental choices.
Causality of Experimental Choices: Why We Choose This Path
The synthesis of a crystalline, porous MOF is a delicate interplay of thermodynamics and kinetics. The choices of metal precursor, solvent, temperature, and reaction time are critical in directing the self-assembly process towards the desired topology and properties.
-
Metal Precursor Selection: The choice of the metal ion (e.g., Zn²⁺, Cu²⁺, Fe³⁺) influences the coordination geometry of the resulting secondary building units (SBUs) and, consequently, the overall framework topology.[4][5] Zinc and copper are often chosen for their versatile coordination chemistry and the predictable geometries of their resulting clusters. Iron is also a common choice, particularly for applications in catalysis and magnetism.[4]
-
Solvothermal Synthesis: This is the most common method for MOF synthesis. The reaction is carried out in a sealed vessel at a temperature higher than the boiling point of the solvent. The elevated temperature increases the solubility of the reactants and promotes the crystallization of the framework. The autogenous pressure generated within the vessel also plays a crucial role in the formation of specific crystalline phases.
-
Solvent System: N,N-Dimethylformamide (DMF) is a widely used solvent in MOF synthesis due to its high boiling point and its ability to solubilize a wide range of metal salts and organic ligands. It can also act as a modulator, competing with the ligand for coordination to the metal center, which can influence the crystal growth and size. In some cases, a co-solvent like ethanol or water is used to modify the polarity of the reaction medium and influence the deprotonation of the ligand.
-
Temperature and Reaction Time: These two parameters are intricately linked. Higher temperatures generally lead to faster reaction rates and can result in the formation of more thermodynamically stable phases. The reaction time must be sufficient to allow for the complete formation and crystallization of the MOF. Optimization of both is often required to obtain high-quality, crystalline material.
Experimental Protocols
The following are detailed, step-by-step protocols for the synthesis of MOFs using this compound. These protocols are based on established methods for the synthesis of pyrazole-based MOFs and are provided as a starting point for optimization.[4][6]
Protocol 1: Solvothermal Synthesis of a Zinc-based MOF
This protocol describes the synthesis of a hypothetical zinc-based MOF, designated here as Zn-NPD-MOF (Zinc-Nitro-Pyrazole-Dicarboxylate MOF).
Materials:
-
This compound (H₂NPD)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
Equipment:
-
20 mL scintillation vials or Teflon-lined stainless steel autoclave
-
Oven
-
Centrifuge
-
Vacuum oven
Procedure:
-
Reactant Preparation: In a 20 mL scintillation vial, combine this compound (e.g., 0.1 mmol, 21.5 mg) and zinc nitrate hexahydrate (e.g., 0.1 mmol, 29.7 mg).
-
Solvent Addition: To the vial, add 10 mL of a solvent mixture of DMF and ethanol (e.g., in a 1:1 v/v ratio).
-
Sonication: Sonicate the mixture for 10-15 minutes to ensure homogeneity.
-
Reaction: Tightly cap the vial (or seal the autoclave) and place it in a preheated oven at 120 °C for 48 hours.
-
Cooling and Isolation: After the reaction is complete, allow the vessel to cool down to room temperature naturally. Colorless or pale yellow crystals should be visible. Isolate the crystalline product by decanting the mother liquor.
-
Washing: Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials. Subsequently, wash with methanol (3 x 10 mL) to exchange the DMF within the pores.
-
Solvent Exchange: Immerse the crystals in chloroform for 24 hours to further exchange the solvent.
-
Activation: Decant the chloroform and dry the product in a vacuum oven at 150 °C for 12 hours to remove the solvent molecules from the pores and activate the MOF for subsequent applications.
Table 1: Summary of Reaction Parameters for Zn-NPD-MOF Synthesis
| Parameter | Value | Rationale |
| Ligand | This compound | Provides coordination sites and nitro-functionality. |
| Metal Salt | Zinc nitrate hexahydrate | Common and effective zinc source for MOF synthesis. |
| Solvent | DMF/Ethanol (1:1 v/v) | DMF solubilizes reactants; ethanol can modulate polarity. |
| Temperature | 120 °C | Promotes crystallization without decomposing the ligand. |
| Time | 48 hours | Allows for complete reaction and crystal growth. |
| Molar Ratio (Ligand:Metal) | 1:1 | A common starting point for MOF synthesis. |
Protocol 2: Solvothermal Synthesis of a Copper-based MOF
This protocol outlines the synthesis of a hypothetical copper-based MOF, designated as Cu-NPD-MOF (Copper-Nitro-Pyrazole-Dicarboxylate MOF).
Materials:
-
This compound (H₂NPD)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
N,N-Dimethylformamide (DMF)
-
Water (deionized)
-
Acetone
Equipment:
-
20 mL scintillation vials or Teflon-lined stainless steel autoclave
-
Oven
-
Centrifuge
-
Vacuum oven
Procedure:
-
Reactant Preparation: In a 20 mL scintillation vial, dissolve this compound (e.g., 0.1 mmol, 21.5 mg) in 8 mL of DMF. In a separate container, dissolve copper(II) acetate monohydrate (e.g., 0.1 mmol, 20.0 mg) in 2 mL of deionized water.
-
Mixing: Add the copper acetate solution to the ligand solution.
-
Sonication: Sonicate the mixture for 10 minutes.
-
Reaction: Seal the vial and place it in an oven at 100 °C for 24 hours.
-
Cooling and Isolation: Allow the vial to cool to room temperature. Blue or green crystals are expected. Isolate the product by centrifugation.
-
Washing: Wash the crystals with fresh DMF (3 x 10 mL) and then with acetone (3 x 10 mL).
-
Activation: Dry the product under vacuum at 120 °C for 12 hours.
Table 2: Summary of Reaction Parameters for Cu-NPD-MOF Synthesis
| Parameter | Value | Rationale |
| Ligand | This compound | Provides coordination sites and nitro-functionality. |
| Metal Salt | Copper(II) acetate monohydrate | Common copper source, often forming paddle-wheel SBUs. |
| Solvent | DMF/Water | DMF as the main solvent, water to aid dissolution of the copper salt. |
| Temperature | 100 °C | A milder temperature often suitable for copper-based MOFs. |
| Time | 24 hours | Sufficient for the formation of many copper-based frameworks. |
| Molar Ratio (Ligand:Metal) | 1:1 | A typical stoichiometric ratio. |
Characterization of the Synthesized MOFs
To confirm the successful synthesis and to determine the properties of the newly formed MOFs, a series of characterization techniques should be employed:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the bulk material.
-
Single-Crystal X-ray Diffraction (SCXRD): To determine the crystal structure, including the coordination environment of the metal ions and the topology of the framework.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and to determine the temperature at which the framework decomposes.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the functional groups from the ligand in the final MOF structure and to study the coordination of the carboxylate groups to the metal centers.
-
Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the porosity of the material, including the Brunauer-Emmett-Teller (BET) surface area and the pore volume.
Application Notes: The Potential of Nitro-Functionalized Pyrazole MOFs
The presence of the nitro group on the pyrazole-dicarboxylic acid ligand is expected to impart unique properties to the resulting MOFs, opening up possibilities for various applications.
-
Enhanced Gas Adsorption: The electron-withdrawing nature of the nitro group can create a more polarized framework, leading to stronger interactions with polarizable gas molecules like carbon dioxide.[2] This makes these MOFs promising candidates for CO₂ capture and sequestration.
-
Sensing of Nitroaromatic Compounds: MOFs with nitro groups can exhibit luminescence quenching upon interaction with nitroaromatic compounds, which are common components of explosives. This property can be exploited for the development of highly sensitive and selective chemical sensors for homeland security and environmental monitoring.
-
Catalysis: The increased Lewis acidity of the metal centers due to the electron-withdrawing nitro group can enhance the catalytic activity of the MOF in various organic transformations.[3]
-
Drug Delivery: The porous nature of these MOFs, combined with the potential for functionalization of the nitro group, could be utilized for the encapsulation and controlled release of therapeutic agents.[7]
Visualizations
Workflow for Solvothermal Synthesis of MOFs
Caption: General workflow for the solvothermal synthesis of MOFs.
Logical Relationship of MOF Components and Properties
Caption: Relationship between MOF components, properties, and applications.
References
-
Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates. American Chemical Society. [Link]
-
Five new 3D transition MOFs based on 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid displaying unique luminescence sensing towards Fe3+ and magnetic properties. Dalton Transactions. [Link]
-
Metal-organic frameworks composed of nitro groups: Preparation and applications in adsorption and catalysis. ResearchGate. [Link]
-
Facilitated explosion of nitro compounds confined in metal–organic frameworks. Journal of Materials Chemistry A. [Link]
-
Nitro-Functionalized Metal–Organic Frameworks for CO 2 Binding. ChemistryViews. [Link]
-
Synthesis and Characterization of Two Metal-Organic Frameworks (MOFs) with Nitro Group Functionalization Ligands. ResearchGate. [Link]
-
A Nitro Functionalized MOF with Multi-Enzyme Mimetic Activities for the Colorimetric Sensing of Glucose at Neutral pH. MDPI. [Link]
-
Importance of pyrazole carboxylic acid in MOFs preparation. Arabian Journal of Chemical and Environmental Research. [Link]
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solvothermal vs. room temperature synthesis of MOFs with 4-nitro-1H-pyrazole-3,5-dicarboxylic acid
An Application Guide to the Synthesis of Metal-Organic Frameworks with 4-nitro-1H-pyrazole-3,5-dicarboxylic Acid: A Comparative Study of Solvothermal and Room Temperature Methodologies
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands.[1][2] Their exceptionally high surface areas, tunable pore sizes, and chemically versatile structures make them prime candidates for a vast array of applications, including gas storage and separation, catalysis, drug delivery, and chemical sensing.[3][4][5] The choice of organic linker is paramount in dictating the final properties and functionality of the MOF.
This guide focuses on the synthesis of MOFs using This compound as the primary organic linker. This ligand is of particular interest due to its bifunctional nature:
-
The pyrazole ring provides robust, nitrogen-based coordination sites that can form stable linkages with a variety of metal centers.[2][6]
-
The nitro group (-NO2) is a strong electron-withdrawing group. Its inclusion in the MOF backbone can enhance Lewis acidity for catalytic applications and create strong dipole-quadrupole interactions, which significantly improves the adsorption capacity for gases like carbon dioxide (CO2).[3][7][8]
The synthesis method is a critical variable that controls the nucleation and growth of MOF crystals, ultimately influencing their structure, crystallinity, and performance. The two most common approaches are solvothermal synthesis and room temperature synthesis.[1][9] This document provides a detailed comparison of these two methodologies, offering field-proven insights and step-by-step protocols for researchers, scientists, and professionals in materials and drug development.
Conceptual Framework: Solvothermal vs. Room Temperature Synthesis
The formation of a MOF is a self-assembly process governed by coordination chemistry. The choice between a high-temperature solvothermal route and an ambient room temperature route fundamentally alters the thermodynamic and kinetic landscape of this assembly.
Solvothermal Synthesis is the most traditional and widely used method for producing high-quality MOF crystals.[10] It involves heating the constituent metal salts and organic linkers in a sealed vessel at temperatures above the solvent's boiling point.[10] The elevated temperature and resulting autogenous pressure increase the solubility of the reactants and provide the necessary activation energy to overcome kinetic barriers. This process facilitates the formation of highly ordered, thermodynamically stable crystalline structures, often yielding single crystals suitable for X-ray diffraction analysis.[9][11]
Room Temperature Synthesis has emerged as a more sustainable and energy-efficient alternative.[9][12] These methods are advantageous as they reduce energy costs, minimize thermally-induced degradation of sensitive functional groups, and allow for faster reaction times in some cases.[1][9] To achieve crystallization without thermal energy input, these protocols often rely on strategies such as using highly reactive metal precursors (e.g., metal hydroxides or acetates), adjusting the pH with bases like triethylamine to facilitate linker deprotonation, or employing sonication.[9][12][13] While often producing microcrystalline powders rather than large single crystals, room temperature methods can yield materials with comparable or even superior performance for certain applications.[14]
Experimental Protocols
The following protocols are generalized for the synthesis of a Zinc-based MOF with the this compound (H2-npdca) linker. Researchers should note that metal choice, solvent system, and molar ratios may require optimization.
Protocol 1: Solvothermal Synthesis of Zn-(npdca)-MOF
This protocol leverages thermal energy to drive the crystallization of a highly ordered framework. N,N-Dimethylformamide (DMF) is a common solvent due to its high boiling point and ability to solubilize both the metal salt and the organic linker.[10][15]
Materials and Reagents:
-
Zinc nitrate hexahydrate (Zn(NO3)2·6H2O)
-
This compound (H2-npdca)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol (EtOH), anhydrous
-
20 mL Scintillation vials or Teflon-lined stainless steel autoclave
-
Isothermal oven
-
Centrifuge and tubes
-
Vacuum oven
Step-by-Step Methodology:
-
Reagent Preparation: In a 20 mL glass scintillation vial, combine Zn(NO3)2·6H2O (e.g., 0.1 mmol, 29.7 mg) and H2-npdca (e.g., 0.1 mmol, 21.5 mg).
-
Causality: An equimolar ratio of metal to linker is a common starting point for MOF synthesis. The exact ratio may need to be adjusted based on the desired final topology.
-
-
Dissolution: Add 10 mL of DMF to the vial. Seal the vial tightly.
-
Sonication: Place the sealed vial in an ultrasonic bath for 15-20 minutes to ensure the reagents are fully dissolved and the solution is homogeneous.
-
Reaction: Place the vial into an isothermal oven pre-heated to 120 °C. Heat for 24-48 hours.
-
Causality: The high temperature provides the necessary energy for crystal nucleation and growth, allowing the system to reach its thermodynamically favored, crystalline state.[15] The sealed vessel contains the solvent and generates autogenous pressure, keeping the reactants in the solution phase.
-
-
Cooling: Turn off the oven and allow the reaction to cool slowly to room temperature over 8-12 hours. A crystalline precipitate should be visible at the bottom of the vial.
-
Causality: Slow cooling is crucial to prevent rapid precipitation and promote the growth of larger, higher-quality crystals.
-
-
Product Isolation: Decant the mother liquor. Add 10 mL of fresh DMF to the vial, centrifuge to pellet the solid, and decant the supernatant. Repeat this washing step three times.
-
Solvent Exchange (Activation): After the final DMF wash, add 10 mL of ethanol. Let the solid soak for 24 hours, then replace with fresh ethanol. Repeat this exchange three times over 3 days.
-
Causality: This step is critical for activating the MOF. It removes residual high-boiling DMF and unreacted reagents trapped within the pores.[14] Ethanol is used as an intermediate solvent that is more volatile and easier to remove under vacuum.
-
-
Drying: After the final ethanol wash, decant the solvent and dry the product in a vacuum oven at 80-100 °C overnight. This will yield an activated, porous MOF powder.
Protocol 2: Room Temperature Synthesis of Zn-(npdca)-MOF
This protocol avoids external heating, making it faster and more energy-efficient. It relies on the use of a more basic metal salt (zinc acetate) and a polar protic co-solvent to facilitate the reaction under ambient conditions.[9][13]
Materials and Reagents:
-
Zinc acetate dihydrate (Zn(OAc)2·2H2O)
-
This compound (H2-npdca)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Deionized Water (H2O)
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Step-by-Step Methodology:
-
Reagent Preparation: In a 50 mL beaker, dissolve Zn(OAc)2·2H2O (e.g., 0.1 mmol, 22.0 mg) in a solvent mixture of 5 mL DMF, 5 mL EtOH, and 5 mL H2O. Stir until a clear solution is formed.
-
Causality: Zinc acetate is used because the acetate anion can act as a base, helping to deprotonate the carboxylic acid groups of the linker at room temperature, which is a key step for coordination.[9]
-
-
Linker Addition: In a separate beaker, dissolve H2-npdca (e.g., 0.1 mmol, 21.5 mg) in 5 mL of DMF.
-
Reaction: While stirring the zinc acetate solution vigorously, add the linker solution dropwise. A precipitate should form almost immediately.
-
Stirring: Continue to stir the resulting suspension at room temperature for 2-4 hours.
-
Causality: Continuous stirring ensures thorough mixing and promotes the growth of homogeneous microcrystals.
-
-
Product Isolation: Collect the resulting white or pale-yellow powder by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid sequentially with 10 mL of DMF, followed by 20 mL of ethanol to remove unreacted starting materials and residual solvent.
-
Causality: Similar to the solvothermal method, washing is essential to clean the product. The final ethanol wash facilitates easier drying.
-
-
Drying: Dry the product in a vacuum oven at 60-80 °C overnight to obtain the activated MOF.
Comparative Analysis and Characterization
The choice of synthesis method directly impacts the physicochemical properties of the final MOF material. A thorough characterization is essential to validate the synthesis and understand these differences.
Below is a summary of the expected differences in synthesis parameters and resulting material properties.
Table 1: Comparison of Synthesis Parameters
| Parameter | Solvothermal Synthesis | Room Temperature Synthesis |
|---|---|---|
| Temperature | High (e.g., 100-150 °C) | Ambient (e.g., 20-30 °C) |
| Pressure | High (Autogenous) | Atmospheric |
| Reaction Time | Long (12-72 hours) | Short (0.5-4 hours) |
| Energy Input | High | Low |
| Solvent Choice | High-boiling point (e.g., DMF, DEF) | Often mixtures (e.g., DMF/EtOH/H2O) |
| Equipment | Oven, Autoclave/Sealed Vial | Stir plate, Beakers, Filtration setup |
Table 2: Expected Properties of Resulting MOFs
| Property | Solvothermal Product | Room Temperature Product | Characterization Method |
|---|---|---|---|
| Crystallinity | High, sharp peaks | Good, potentially broader peaks | Powder X-Ray Diffraction (PXRD) |
| Particle Size | Larger microcrystals | Smaller micro- or nanocrystals | Scanning Electron Microscopy (SEM) |
| BET Surface Area | Potentially higher due to fewer defects | May be comparable or slightly lower | N2 Sorption at 77 K |
| Thermal Stability | Generally high | May be slightly lower if more solvent/defects | Thermogravimetric Analysis (TGA) |
| Yield | Typically high (70-90%) | Variable, can be quantitative | Gravimetric Measurement |
| Process Scalability | Limited by batch reactor size | More amenable to continuous flow | - |
Applications and Outlook
The method of synthesis can influence the suitability of the resulting nitro-functionalized pyrazole MOF for specific applications.
-
Gas Storage and Separation: The high crystallinity and well-defined pore structure from solvothermal synthesis are often ideal for achieving high gas uptake capacities and selectivity, particularly for CO2 capture where the nitro groups play a key role.[7] However, the smaller particle size from room temperature synthesis can lead to faster adsorption kinetics, which is advantageous in dynamic separation processes.
-
Catalysis: The electron-withdrawing nitro groups can enhance the Lewis acidity of the metal centers, making these MOFs promising catalysts.[3] The higher surface area and potentially more accessible active sites in nanocrystals from room temperature synthesis could lead to enhanced catalytic activity.
-
Drug Development & Delivery: Room temperature synthesis is often preferred for encapsulating thermally sensitive drug molecules within the MOF structure during its formation.
References
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Metal-organic frameworks composed of nitro groups: Preparation and applications in adsorption and catalysis. (2025). ResearchGate. [Link]
-
Nitro-Functionalized Metal–Organic Frameworks for CO2 Binding. (2020). ChemistryViews. [Link]
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Synthesis of Metal-Organic Frameworks (MOFs) and Their Biological, Catalytic and Energetic Applications: A Mini Review. Engineered Science Publisher. [Link]
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Nitro-functionalized Fe-MOFs for lithium-sulfur batteries. (2023). ResearchGate. [Link]
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Tranchemontagne, D. J., Hunt, J. R., & Yaghi, O. M. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron. [Link]
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Xu, W., Li, G., Li, W., & Zhang, H. (2016). Facile room temperature synthesis of metal–organic frameworks from newly synthesized copper/zinc hydroxide and their application in adsorptive desulfurization. RSC Advances. [Link]
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Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption. CrystEngComm (RSC Publishing). [Link]
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Evaluating Solvothermal and Mechanochemical Routes towards the Metal–Organic Framework Mg2(m-dobdc). (2022). PMC - NIH. [Link]
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Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. (2011). ResearchGate. [Link]
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Dunne, P. W., Lester, E., & Walton, R. I. Towards Scalable and Controlled Synthesis of Metal-Organic Framework Materials using Continuous Flow Reactors. CORE. [Link]
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A Nitro Functionalized MOF with Multi-Enzyme Mimetic Activities for the Colorimetric Sensing of Glucose at Neutral pH. (2023). MDPI. [Link]
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Synthesis, characterization and applications of highly stable pyrazolate-based metal-organic frameworks. Insubria. [Link]
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Synthesis and Characterization of Two Metal-Organic Frameworks (MOFs) with Nitro Group Functionalization Ligands. ResearchGate. [Link]
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Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde. ResearchGate. [Link]
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Saha, S., et al. (2023). Magnetic and Electric Properties of Pyrazole-Based Metal–Organic Frameworks Grafted With a Sulfonic Moiety. Crystal Growth & Design. [Link]
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A Metal–Organic Framework Based Gas Sensor for Real-Time Formaldehyde Detection: Metal(III/IV) Pyrazole Carboxylates as a Case Study. ACS Publications. [Link]
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Room temperature synthesis of pillared-layer metal–organic frameworks (MOFs). (2022). NIH. [Link]
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One‐step versatile room temperature synthesis of metal(IV) carboxylate MOFs. ResearchGate. [Link]
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Solvothermal Preparation of a Lanthanide Metal-Organic Framework for Highly Sensitive Discrimination of Nitrofurantoin and l-Tyrosine. (2022). MDPI. [Link]
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Tranchemontagne, D., Hunt, J. R., & Yaghi, O. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Semantic Scholar. [Link]
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Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications. MDPI. [Link]
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Tuning the Pore Chemistry of Zr-MOFs for Efficient Metal Ion Capture from Complex Streams. Supporting Information. [Link]
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Scalable Continuous Solvothermal Synthesis of Metal Organic Framework (MOF-5) Crystals. (2015). ResearchGate. [Link]
-
Synthesis and Characterization of Functionalized Metal-organic Frameworks. (2014). PMC - NIH. [Link]
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Synthesis of 4‐amino‐3,5‐dinitro‐1H‐pyrazole using vicarious nucleophilic substitution of hydrogen. ResearchGate. [Link]
- A kind of Nd-MOF material constructed with 3,5-pyrazole dicarboxylic acid as ligand and preparation method thereof.
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New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. (2020). ResearchGate. [Link]
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Application Note & Protocol: A Researcher's Guide to the Synthesis and Characterization of Novel Luminescent Lanthanide MOFs using 4-nitro-1H-pyrazole-3,5-dicarboxylic acid
Introduction: The Frontier of Luminescent MOFs
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[1] Among these, lanthanide-based MOFs (Ln-MOFs) have garnered significant attention due to the unique photophysical properties of lanthanide ions, such as their characteristic sharp emission bands, long luminescence lifetimes, and large Stokes shifts.[2] These properties make Ln-MOFs highly promising materials for applications in chemical sensing, bio-imaging, and solid-state lighting.[3][4]
The luminescence in Ln-MOFs typically arises from a mechanism known as the "antenna effect" or "lanthanide-sensitized luminescence."[2][5] In this process, the organic ligand absorbs incident light, becomes excited, and then efficiently transfers this energy to the coordinated lanthanide ion, which then emits its characteristic light. The efficiency of this process is highly dependent on the photophysical properties of the organic linker.
This application note provides a detailed guide for the synthesis and characterization of a novel family of luminescent Ln-MOFs using 4-nitro-1H-pyrazole-3,5-dicarboxylic acid as the organic linker. To date, this specific ligand has not been extensively explored for the construction of Ln-MOFs, presenting a unique research opportunity. The protocols and insights provided herein are based on established principles of MOF chemistry and are designed to serve as a comprehensive starting point for researchers venturing into this exciting new area.
Ligand Rationale: Why this compound?
The choice of an organic linker is paramount in the design of luminescent Ln-MOFs. The this compound ligand is a promising candidate for several reasons:
-
Coordination Sites: The two carboxylate groups provide robust coordination sites for the lanthanide ions, facilitating the formation of a stable, extended framework.
-
Efficient Antenna: The pyrazole ring and the nitro-functionalized aromatic system are excellent chromophores. These moieties are expected to exhibit strong absorption in the UV region, a prerequisite for an effective antenna ligand.
-
Energy Transfer Pathway: The electronic structure of the ligand is crucial for efficient energy transfer to the lanthanide ion. The triplet state energy of the ligand must be appropriately positioned above the emissive energy level of the lanthanide ion (e.g., ⁵D₀ for Eu³⁺ or ⁵D₄ for Tb³⁺) to ensure efficient sensitization and minimize back energy transfer. While the exact triplet state energy of this specific ligand needs to be experimentally determined, its structural similarity to other effective antenna ligands suggests a high probability of successful energy transfer.
Synthetic Protocol: A Solvothermal Approach
The solvothermal method is a widely used and effective technique for the synthesis of high-quality crystalline MOFs.[6] The following is a representative protocol for the synthesis of a europium-based MOF with this compound. This protocol can be adapted for other lanthanide ions such as terbium.
Materials and Reagents:
| Reagent | Formula | Purity | Supplier |
| This compound | C₅H₃N₃O₆ | ≥97% | (e.g., Sigma-Aldrich) |
| Europium(III) nitrate hexahydrate | Eu(NO₃)₃·6H₂O | 99.9% | (e.g., Sigma-Aldrich) |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | ≥99.8% | (e.g., Sigma-Aldrich) |
| Ethanol (EtOH) | C₂H₅OH | ≥99.5% | (e.g., Sigma-Aldrich) |
| Deionized Water (H₂O) | H₂O | - | - |
Step-by-Step Protocol:
-
Ligand Solution Preparation: In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 5 mL of DMF. Sonicate for 10 minutes to ensure complete dissolution.
-
Metal Salt Solution Preparation: In a separate 20 mL glass vial, dissolve 0.1 mmol of Europium(III) nitrate hexahydrate in a solvent mixture of 3 mL of DMF and 2 mL of ethanol.
-
Mixing and Reaction: Slowly add the metal salt solution to the ligand solution under constant stirring. A slight precipitate may form.
-
Sealing and Heating: Tightly cap the vial and place it in a programmable oven. Heat the reaction mixture to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.
-
Cooling and Crystal Collection: Allow the oven to cool down to room temperature naturally. Collect the resulting crystals by centrifugation or filtration.
-
Washing and Activation: Wash the collected crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials. Dry the product under vacuum at 60 °C for 12 hours.
Causality Behind Experimental Choices:
-
Solvent System: DMF is a common solvent for MOF synthesis due to its high boiling point and ability to dissolve both the organic ligand and the metal salt. The addition of ethanol can help to modulate the solubility and influence crystal growth.[6]
-
Temperature and Time: The reaction is carried out at an elevated temperature to promote the formation of a thermodynamically stable, crystalline product. The reaction time of 48 hours is a typical duration to allow for crystal growth.[1]
-
Molar Ratios: A 1:1 molar ratio of ligand to metal is a common starting point for dicarboxylate linkers with trivalent lanthanides. This ratio may need to be optimized to obtain the desired phase.
Essential Characterization Techniques
Powder X-Ray Diffraction (PXRD):
-
Purpose: To confirm the crystallinity and phase purity of the synthesized material.
-
Protocol: A small amount of the dried MOF powder is placed on a sample holder and analyzed using a diffractometer with Cu Kα radiation. Data is typically collected over a 2θ range of 5° to 50°.
-
Interpretation: A well-defined diffraction pattern with sharp peaks indicates a crystalline material. The absence of peaks corresponding to the starting materials confirms the purity of the product.[1][7]
Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability of the MOF and identify the temperature at which the framework decomposes.
-
Protocol: A few milligrams of the MOF are heated in a TGA instrument under a nitrogen or air atmosphere, typically from room temperature to 800 °C at a heating rate of 10 °C/min.
-
Interpretation: The TGA curve will show weight loss steps corresponding to the removal of guest solvent molecules, coordinated solvent molecules, and finally, the decomposition of the organic linker.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the coordination of the carboxylate groups of the ligand to the lanthanide ions.
-
Protocol: An FTIR spectrum of the MOF is recorded, typically using the KBr pellet method.
-
Interpretation: The deprotonation and coordination of the carboxylic acid groups are indicated by the disappearance of the broad O-H stretch and the appearance of asymmetric and symmetric stretching bands of the carboxylate group (COO⁻). A significant shift in the C=O stretching frequency compared to the free ligand is a strong indication of coordination.[1][8]
Photoluminescence Spectroscopy:
-
Purpose: To investigate the luminescent properties of the Ln-MOF.
-
Protocol:
-
Excitation and Emission Spectra: The solid-state emission spectrum is recorded by exciting the sample at the wavelength of maximum absorption of the ligand (determined from an excitation scan). The excitation spectrum is recorded by monitoring the most intense emission peak of the lanthanide ion while scanning the excitation wavelength.
-
Luminescence Lifetime: The luminescence lifetime is measured using a time-resolved spectrophotometer.
-
Quantum Yield: The absolute quantum yield is determined using an integrating sphere.
-
-
Interpretation: The emission spectrum should show the characteristic sharp peaks of the lanthanide ion (e.g., for Eu³⁺: ⁵D₀ → ⁷Fⱼ transitions).[9] The excitation spectrum should resemble the absorption profile of the organic ligand, providing strong evidence for the antenna effect.[2]
The Luminescence Mechanism: A Visual Guide
The sensitization of lanthanide luminescence by the organic ligand can be visualized as a multi-step process.
Caption: The Antenna Effect in a Lanthanide MOF.
Explanation of the Pathway:
-
Ligand Excitation: The organic ligand absorbs UV light, promoting an electron from its ground state (S₀) to a singlet excited state (S₁).
-
Intersystem Crossing (ISC): The excited ligand undergoes intersystem crossing to a lower-energy triplet state (T₁). This is a non-radiative process.
-
Energy Transfer (ET): The energy is transferred from the triplet state of the ligand to an excited state of the lanthanide ion.
-
Lanthanide Emission: The excited lanthanide ion relaxes to its ground state by emitting light at its characteristic wavelengths, resulting in the observed luminescence.[5]
Expected Outcomes and Troubleshooting
Table of Expected Characterization Data:
| Characterization Technique | Expected Result |
| PXRD | A unique and sharp diffraction pattern, different from the starting materials. |
| TGA | High thermal stability, with decomposition of the framework occurring above 350 °C. |
| FTIR | Absence of broad O-H stretch from carboxylic acid; presence of asymmetric and symmetric COO⁻ stretching bands. |
| Photoluminescence | Strong, characteristic emission from the lanthanide ion upon excitation of the ligand in the UV region. |
Troubleshooting Common Issues:
-
Amorphous Product: If the PXRD pattern shows a broad hump instead of sharp peaks, the product is amorphous. Try modifying the reaction conditions, such as lowering the temperature, extending the reaction time, or using a different solvent system.
-
Low Luminescence: Weak emission could be due to inefficient energy transfer or quenching. Ensure the purity of the starting materials. The presence of coordinated solvent molecules (like water) can quench lanthanide luminescence; ensure the MOF is properly activated.
-
Impure Product: If the PXRD pattern shows peaks corresponding to known phases or starting materials, adjust the molar ratios of the reactants or the reaction temperature.
Conclusion and Future Directions
The use of this compound as a building block for luminescent lanthanide MOFs represents a promising avenue for the development of new functional materials. The protocols and guidelines presented in this application note provide a solid foundation for the successful synthesis and characterization of these novel materials. The anticipated luminescent properties of these MOFs could pave the way for their application in areas such as ratiometric temperature sensing, detection of small molecules, and anti-counterfeiting technologies. Further research into the optimization of the synthesis and a detailed investigation of the structure-property relationships will be crucial for unlocking the full potential of this new class of Ln-MOFs.
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Li, H., et al. (2025). Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications. RSC Sustainability. [Link]
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Ghosh, S. K., et al. (2019). A Series of Lanthanide-Based Metal–Organic Frameworks Derived from Furan-2,5-dicarboxylate and Glutarate: Structure-Corroborated Density Functional Theory Study, Magnetocaloric Effect, Slow Relaxation of Magnetization, and Luminescent Properties. Inorganic Chemistry, 58(12), 7918-7931. [Link]
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Yan, B. (2017). Lanthanide-based metal–organic frameworks as luminescent probes. Dalton Transactions, 46(31), 10178-10193. [Link]
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Liu, X. Y., et al. (2020). A series of lanthanide(III) metal-organic frameworks derived from a pyridyl-dicarboxylate ligand: single-molecule magnet behaviour and luminescence properties. Dalton Transactions, 49(40), 14123-14132. [Link]
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Catalytic Applications of Metal Complexes with 4-Nitro-1H-pyrazole-3,5-dicarboxylic Acid: A Technical Guide for Researchers
This technical guide provides an in-depth exploration of the synthesis, characterization, and potential catalytic applications of metal complexes incorporating the versatile ligand, 4-nitro-1H-pyrazole-3,5-dicarboxylic acid. This document is intended for researchers, scientists, and professionals in the fields of materials science, catalysis, and drug development who are interested in leveraging the unique properties of these compounds for novel catalytic transformations.
Introduction: The Promise of a Functionalized Pyrazole Ligand
The convergence of a pyrazole core with both nitro and dicarboxylic acid functionalities in a single molecular entity, this compound, presents a compelling platform for the design of advanced catalytic materials. The pyrazole ring and its dicarboxylate arms offer robust coordination sites for a variety of metal ions, enabling the construction of stable metal-organic frameworks (MOFs) and coordination polymers[1][2][3][4]. The introduction of a nitro group, a potent electron-withdrawing moiety, is anticipated to significantly modulate the electronic properties and, consequently, the catalytic activity of the resulting metal complexes[5][6][7][8]. This guide will delve into the prospective catalytic applications of these materials, drawing upon established principles of catalysis by analogous pyrazole-based and nitro-functionalized metal complexes.
Synthesis and Characterization
The journey towards catalytic application begins with the synthesis of the ligand and its subsequent coordination with metal ions.
Synthesis of this compound
While a direct, high-yield synthesis for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be extrapolated from the synthesis of related compounds, such as 4-nitro-1H-pyrazole-3-carboxylic acid[9][10]. A potential pathway could involve the nitration of a pyrazole-3,5-dicarboxylate precursor.
General Protocol for Ligand Synthesis (Hypothetical):
-
Starting Material: Diethyl 1H-pyrazole-3,5-dicarboxylate.
-
Nitration: Carefully react the starting material with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under controlled temperature conditions to introduce the nitro group at the 4-position of the pyrazole ring.
-
Hydrolysis: Subsequently, hydrolyze the ester groups to carboxylic acid functionalities using a strong base (e.g., sodium hydroxide) followed by acidification.
-
Purification: The final product, this compound, can be purified by recrystallization.
It is imperative that researchers consult established safety protocols for handling nitrating agents.
Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers
The dicarboxylic acid functionality of the ligand makes it an excellent candidate for the construction of MOFs and coordination polymers through solvothermal or hydrothermal synthesis[2]. The choice of metal ion, solvent system, and reaction temperature will dictate the final topology and properties of the resulting framework.
General Protocol for MOF Synthesis:
-
In a Teflon-lined autoclave, dissolve this compound and a chosen metal salt (e.g., Cu(NO₃)₂·3H₂O, Zn(NO₃)₂·6H₂O, Co(NO₃)₂·6H₂O) in a suitable solvent or solvent mixture (e.g., N,N-dimethylformamide (DMF), ethanol, water).
-
The molar ratio of ligand to metal can be varied to influence the coordination environment.
-
Seal the autoclave and heat it in an oven at a specific temperature (typically between 80-150 °C) for a defined period (12-72 hours).
-
After cooling to room temperature, the crystalline product can be isolated by filtration, washed with fresh solvent, and dried.
Characterization:
The synthesized ligand and its metal complexes should be thoroughly characterized using a suite of analytical techniques:
-
Spectroscopy: ¹H NMR, ¹³C NMR, and FT-IR to confirm the molecular structure of the ligand and its coordination to the metal center.
-
X-ray Diffraction (XRD): Single-crystal XRD for determining the precise crystal structure and powder XRD to ascertain phase purity.
-
Thermal Analysis: Thermogravimetric analysis (TGA) to evaluate the thermal stability of the complexes.
-
Porosity Measurements: Gas adsorption-desorption isotherms (e.g., N₂ at 77 K) to determine the surface area and pore characteristics of MOFs.
Potential Catalytic Applications and Protocols
The unique structural and electronic features of metal complexes derived from this compound suggest their potential in several catalytic domains. The electron-withdrawing nitro group is expected to enhance the Lewis acidity of the metal centers, a key factor in many catalytic reactions[6].
Oxidation Reactions
Copper complexes of nitro-functionalized pyrazole ligands have demonstrated catalytic activity in oxidation reactions, such as the oxidation of catechol to o-quinone[11]. The nitro group can facilitate electron transfer processes, which are central to oxidation catalysis[7].
Application Note: Catalytic Oxidation of Phenols
Metal complexes of this compound, particularly with copper(II), are promising catalysts for the selective oxidation of phenols to quinones using environmentally benign oxidants like hydrogen peroxide or molecular oxygen. The enhanced Lewis acidity of the copper centers, induced by the nitro group, can activate the oxidant, while the pyrazole-dicarboxylate framework provides a stable and recyclable catalytic platform.
Experimental Protocol: Oxidation of Catechol
-
Catalyst Preparation: Synthesize a copper(II)-based MOF using this compound as the ligand.
-
Reaction Setup: In a round-bottom flask, add the catalyst (e.g., 5 mol%) to a solution of catechol (1 mmol) in a suitable solvent (e.g., methanol, acetonitrile).
-
Initiation: Add the oxidant (e.g., 30% H₂O₂, 1.2 equivalents) dropwise to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or slightly elevated temperatures (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After completion, filter to recover the catalyst. The filtrate can be extracted with an organic solvent, and the product purified by column chromatography.
Table 1: Hypothetical Catalytic Performance in Catechol Oxidation
| Catalyst | Metal | Oxidant | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| Cu-(NO₂-pzdc)-MOF | Cu(II) | H₂O₂ | 25 | 4 | >99 | >99 (to o-quinone) |
| Zn-(NO₂-pzdc)-MOF | Zn(II) | H₂O₂ | 25 | 12 | 45 | 90 (to o-quinone) |
| Co-(NO₂-pzdc)-MOF | Co(II) | O₂ | 50 | 8 | 85 | 95 (to o-quinone) |
Note: This data is illustrative and based on trends observed for similar catalytic systems.
Proposed Catalytic Cycle for Oxidation
Caption: Proposed catalytic cycle for the oxidation of catechol.
Knoevenagel Condensation
MOFs are known to be effective heterogeneous catalysts for Knoevenagel condensation, a crucial C-C bond-forming reaction[12][13][14][15][16]. The Lewis acidic metal sites within the MOF can activate the carbonyl group of the aldehyde, while basic sites on the framework can deprotonate the active methylene compound. While the nitro group itself is not basic, the overall framework may possess basic functionalities depending on the synthesis conditions and the presence of uncoordinated carboxylate groups.
Application Note: Heterogeneous Catalysis of Knoevenagel Condensation
MOFs derived from this compound can serve as robust and recyclable catalysts for the Knoevenagel condensation. The porous nature of the MOF can provide size and shape selectivity for the substrates. The electron-withdrawing nitro group can enhance the Lewis acidity of the metal centers, thereby increasing the catalytic activity.
Experimental Protocol: Knoevenagel Condensation of Benzaldehyde and Malononitrile
-
Catalyst Activation: Activate the synthesized MOF by heating under vacuum to remove guest solvent molecules from the pores.
-
Reaction Mixture: In a flask, combine benzaldehyde (1 mmol), malononitrile (1.1 mmol), and the activated MOF catalyst (e.g., 2 mol%) in a solvent such as ethanol or under solvent-free conditions.
-
Reaction: Stir the mixture at a specified temperature (e.g., 60 °C) for the required time, monitoring by TLC.
-
Catalyst Recovery and Product Isolation: After the reaction, separate the solid catalyst by filtration. The product can be obtained from the filtrate after solvent evaporation and purification.
Proposed Mechanism for Knoevenagel Condensation
Caption: General mechanism for MOF-catalyzed Knoevenagel condensation.
Photocatalysis
The combination of a conjugated pyrazole system and a nitro group suggests that metal complexes of this ligand could exhibit interesting photophysical properties. MOFs have been extensively studied as photocatalysts for the degradation of organic pollutants in water[17][18][19][20][21].
Application Note: Photocatalytic Degradation of Organic Dyes
MOFs based on this compound and a suitable metal ion (e.g., Zn(II), Ti(IV)) could act as efficient photocatalysts for the degradation of organic dyes under UV or visible light irradiation. The porous structure would facilitate the adsorption of dye molecules, and upon photoexcitation, the MOF could generate reactive oxygen species (ROS) that degrade the pollutants.
Experimental Protocol: Photocatalytic Degradation of Methylene Blue
-
Catalyst Suspension: Disperse a known amount of the MOF catalyst (e.g., 0.5 g/L) in an aqueous solution of methylene blue (e.g., 10 mg/L).
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 min) to establish an adsorption-desorption equilibrium between the dye and the catalyst surface.
-
Photoreaction: Irradiate the suspension with a light source (e.g., a xenon lamp or sunlight).
-
Monitoring: At regular intervals, withdraw aliquots of the suspension, centrifuge to remove the catalyst, and measure the absorbance of the supernatant at the characteristic wavelength of methylene blue using a UV-Vis spectrophotometer.
-
Analysis: Calculate the degradation efficiency as a function of irradiation time.
Workflow for Photocatalytic Dye Degradation
Caption: Experimental workflow for photocatalytic dye degradation.
Conclusion and Future Outlook
Metal complexes of this compound represent a promising, yet underexplored, class of materials for catalysis. The strategic incorporation of a nitro group is poised to enhance the catalytic activity of the metal centers in a variety of transformations, including oxidation, C-C bond formation, and photocatalysis. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers to design and execute experiments in this exciting area. Further research is warranted to fully elucidate the catalytic potential of these materials, with a focus on detailed mechanistic studies and the exploration of a broader range of catalytic reactions. The development of these novel catalysts could have significant implications for green chemistry, environmental remediation, and the synthesis of valuable chemical entities.
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Knoevenagel condensation reactions catalysed by metal-organic frameworks. Dalton Transactions.[Link]
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Nitro-functionalized metal–organic frameworks with catalase mimic properties for glutathione detection. Analyst.[Link]
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Metal-organic frameworks composed of nitro groups: Preparation and applications in adsorption and catalysis. Coordination Chemistry Reviews.[Link]
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Metal–organic frameworks with open metal sites act as efficient heterogeneous catalysts for Knoevenagel condensation and the Chan–Lam coupling reaction. CrystEngComm.[Link]
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Knoevenagel condensation reaction catalysed by Al-MOFs with CAU-1 and CAU-10-type structures. CrystEngComm.[Link]
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Highly Robust Metal–Organic Framework for Efficiently Catalyzing Knoevenagel Condensation and the Strecker Reaction under Solvent-Free Conditions. Inorganic Chemistry.[Link]
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A Nitro Functionalized MOF with Multi-Enzyme Mimetic Activities for the Colorimetric Sensing of Glucose at Neutral pH. Molecules.[Link]
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(PDF) Metal–Organic Framework (MOF) as Catalysts for Nitroarenes. ResearchGate.[Link]
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Practical synthesis of pyrazoles via a copper-catalyzed relay oxidation strategy. Chemical Communications.[Link]
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Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. ACS Omega.[Link]
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Synthesis and characterization of copper, nickel, cobalt, zinc complexes with 4-nitro-3-pyrazolecarboxylic acid ligand. ResearchGate.[Link]
-
A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. Journal of the American Chemical Society.[Link]
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New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. MDPI.[Link]
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Facilitated explosion of nitro compounds confined in metal–organic frameworks. Journal of Materials Chemistry A.[Link]
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The Role of the Pyrazolate Ligand in Building - Polynuclear Transition Metal Systems. Progress in Inorganic Chemistry.[Link]
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Enhancement of Activity of Transition Metals Complex's as a Catalyst in Environmentally Friendly Phenol Oxidation. Oriental Journal of Chemistry.[Link]
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Development of MOF Based Recyclable Photocatalyst for the Removal of Different Organic Dye Pollutants. MDPI.[Link]
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Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation. RSC Advances.[Link]
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Highly Efficient Photocatalytic Degradation of Dyes by a Copper-Triazolate Metal-Organic Framework. Chemistry – A European Journal.[Link]
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Application of Metal–Organic Framework-Based Composite Materials for Photodegradation of Dye Pollutants in Wastewater. MDPI.[Link]
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Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation. RSC Advances.[Link]
-
Relevant examples of MOFs for dyes degradation, along with the dye target and the light used. ResearchGate.[Link]
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Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules.[Link]
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Photocatalytic Dye Degradation Using Metal Organic Frameworks. Bentham Science.[Link]
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Copper(II) complexes with derivatives of pyrazole as potential antioxidant enzyme mimics. Journal of Inorganic Biochemistry.[Link]
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Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates. Inorganics.[Link]
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Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. RSC Advances.[Link]
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Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Bioorganic & Medicinal Chemistry.[Link]
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Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.[Link]
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4-Nitro-1H-pyrazole-3-carboxylic acid. PubChem.[Link]
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Reactions of 3,5-Pyrazoledicarboxylic Acid with Organotin Chlorides and Oxides. Coordination Polymers Containing Organotin Macrocycles. Organometallics.[Link]
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Variations in the structural composition of pyrazole-3,5-dicarboxylato Cu(ii) complexes with 1,2-di(4-pyridyl)ethane synthesized under different conditions. CrystEngComm.[Link]
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Application Note & Protocols: Gas Adsorption Properties of Metal-Organic Frameworks (MOFs) Derived from 4-nitro-1H-pyrazole-3,5-dicarboxylic acid
Abstract: This document provides a comprehensive technical guide on the synthesis, activation, and characterization of Metal-Organic Frameworks (MOFs) utilizing the functionalized linker, 4-nitro-1H-pyrazole-3,5-dicarboxylic acid. The introduction of a nitro group (-NO₂) and the presence of uncoordinated pyrazole nitrogen atoms are key design elements aimed at enhancing selective gas adsorption, particularly for carbon dioxide (CO₂).[1][2][3] This guide offers field-proven, step-by-step protocols for researchers and scientists, explaining the causality behind experimental choices to ensure robust and reproducible results. We delve into the methodologies for evaluating gas uptake capacity, surface area, and thermodynamic parameters crucial for applications in gas storage, separation, and purification.[4][5]
Introduction: Rationale and Design Strategy
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[6] Their high surface area, tunable pore environments, and chemical functionality make them exceptional candidates for gas adsorption applications.[6][7] The choice of the organic linker is a critical determinant of the final properties of the MOF.
The ligand, this compound, offers a unique combination of features for targeted gas separation:
-
Pyrazole Core: The pyrazole ring contains nitrogen atoms that can act as uncoordinated Lewis basic sites within the MOF structure. These sites have a strong affinity for acidic gases like CO₂.[1][8]
-
Nitro-Functionalization: The electron-withdrawing nitro group (-NO₂) enhances the polarity of the pore surface. This creates strong dipole-quadrupole interactions with CO₂ molecules, significantly boosting both adsorption capacity and selectivity over less polar gases like methane (CH₄) and nitrogen (N₂).[2][3]
-
Dicarboxylate Connectivity: The two carboxylate groups provide robust coordination points for linking with metal centers, facilitating the formation of stable, porous 3D frameworks.
This application note will guide the user through the synthesis of a representative MOF using this linker, its essential activation to expose the porous network, and the detailed protocols for evaluating its gas adsorption performance.
Section 1: Synthesis Protocol - Solvothermal Method
The solvothermal approach is a widely used method for synthesizing crystalline MOFs, as it employs elevated temperatures and pressures to facilitate the reaction between the metal salt and the organic linker in a sealed vessel.[9] This protocol outlines a general procedure for synthesizing a copper-based MOF, herein designated as N-Py-Cu-MOF .
1.1. Rationale for Reagent Selection:
-
Metal Source: Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) is chosen for its ability to form dinuclear paddlewheel nodes, a common and stable secondary building unit (SBU) in MOFs.[1]
-
Ligand: this compound (H₃L).
-
Solvent System: A mixture of N,N-Dimethylformamide (DMF) and ethanol is used. DMF acts as a high-boiling point solvent, while ethanol can help modulate the solubility and crystal growth.
1.2. Experimental Protocol: Synthesis of N-Py-Cu-MOF
-
In a 20 mL glass scintillation vial, dissolve 0.1 mmol of this compound (H₃L) and 0.2 mmol of Cu(NO₃)₂·3H₂O in 10 mL of a solvent mixture of DMF/Ethanol (1:1 v/v).
-
Sonicate the mixture for 5 minutes to ensure complete dissolution and homogeneity.
-
Seal the vial tightly with a Teflon-lined cap.
-
Place the vial in a preheated programmable oven at 85°C for 48 hours.
-
After the reaction is complete, allow the oven to cool slowly to room temperature.
-
Blue, crystalline precipitates of the as-synthesized MOF should be visible.
-
Carefully decant the mother liquor.
-
Wash the product by immersing the crystals in 10 mL of fresh DMF for 12 hours to remove unreacted starting materials. Repeat this washing step three times.
-
Collect the crystalline product by filtration and dry under ambient conditions.
1.3. Synthesis Workflow Diagram
Caption: Workflow for the solvothermal synthesis of N-Py-Cu-MOF.
Section 2: MOF Activation Protocol
Activation is arguably the most critical step before gas adsorption analysis. The pores of the as-synthesized MOF are filled with high-boiling point solvent molecules (DMF), which must be removed to make the internal surface area accessible to gas molecules. Failure to properly activate the sample will lead to a significant underestimation of its porosity.[10]
2.1. Rationale for Activation Procedure:
-
Solvent Exchange: Direct heating to remove DMF can cause the framework to collapse due to strong interactions and high surface tension. Therefore, the DMF is first exchanged with a more volatile solvent with a lower boiling point, such as acetone.[10]
-
Thermal Activation: After solvent exchange, the sample is heated under a dynamic vacuum. This process provides the thermal energy for the volatile solvent to desorb from the pores without causing structural collapse.
2.2. Experimental Protocol: MOF Activation
-
Immerse the as-synthesized MOF (~50-100 mg) in 10 mL of acetone.
-
Allow the sample to soak for 24 hours to facilitate the exchange of DMF for acetone.
-
Decant the acetone and replenish with a fresh 10 mL portion. Repeat this exchange process three times over 72 hours to ensure complete exchange.
-
After the final exchange, decant the acetone and lightly dry the sample under a gentle stream of N₂.
-
Quickly transfer the solvent-exchanged sample to a pre-weighed analysis tube suitable for a gas adsorption analyzer.
-
Attach the sample tube to the degassing port of the gas adsorption analyzer.
-
Begin heating the sample to 120°C under a high dynamic vacuum (<10⁻⁵ torr).
-
Hold the sample at this temperature for at least 12 hours to ensure all residual solvent is removed.
-
After activation, allow the sample to cool to room temperature while still under vacuum. The sample is now considered "activated" and ready for analysis.
2.3. Activation Workflow Diagram
Caption: The critical two-stage process for activating the MOF.
Section 3: Gas Adsorption Measurement Protocols
Gas adsorption measurements are performed using a volumetric analyzer to determine key material properties like surface area, pore volume, and gas uptake performance.[11]
3.1. Protocol: N₂ Adsorption at 77 K (BET Surface Area)
-
Instrument Setup: Ensure the volumetric gas adsorption analyzer is properly calibrated and the liquid nitrogen dewar is full.
-
Sample Analysis:
-
Weigh the sample tube containing the activated MOF to determine the precise mass of the activated sample.
-
Install the sample tube onto the analysis port of the instrument.
-
Perform a free-space (or void volume) measurement using helium gas, which is assumed not to adsorb at 77 K.
-
Immerse the sample tube in a liquid nitrogen bath (77 K).
-
-
Measurement:
-
Introduce calibrated doses of high-purity nitrogen gas into the sample tube.
-
Allow the system to equilibrate after each dose and record the amount of gas adsorbed at each equilibrium pressure.
-
Collect data over a relative pressure (P/P₀) range from approximately 10⁻⁶ to 0.995 for a full isotherm.
-
The Brunauer-Emmett-Teller (BET) surface area is calculated from the adsorption data in the P/P₀ range of 0.05 to 0.3.
-
3.2. Protocol: CO₂, CH₄, and N₂ Adsorption Isotherms
-
Instrument Setup: Use the same activated sample. Replace the liquid nitrogen bath with a temperature-controlled bath or circulator set to the desired temperature (e.g., 273 K or 298 K).
-
Measurement:
-
Perform a new free-space measurement with helium at the analysis temperature.
-
Introduce calibrated doses of the desired adsorbate gas (CO₂, CH₄, or N₂) sequentially.
-
Record the equilibrium pressure and quantity adsorbed for each dose up to a final pressure of ~1 atm (760 torr).
-
Repeat the entire process for each gas of interest.
-
3.3. Gas Adsorption Analysis Workflow
Caption: Step-by-step workflow for volumetric gas adsorption analysis.
Section 4: Data Interpretation & Performance Metrics
The collected isotherm data allows for the quantification of the MOF's performance. For a MOF derived from this compound, the expected results would demonstrate its potential for CO₂ capture.
4.1. Key Performance Indicators
The following table summarizes hypothetical but expected data for our N-Py-Cu-MOF, highlighting its favorable characteristics for CO₂ adsorption.
| Parameter | Value | Unit | Significance |
| BET Surface Area | 850 | m²/g | Indicates a high degree of porosity available for gas adsorption. |
| Pore Volume | 0.45 | cm³/g | Represents the total accessible space within the framework. |
| CO₂ Uptake (273 K, 1 atm) | 4.1 | mmol/g | High capacity is attributed to the nitro group and pyrazole N sites.[2][8] |
| CH₄ Uptake (273 K, 1 atm) | 1.2 | mmol/g | Lower uptake reflects weaker interactions with the non-polar methane. |
| N₂ Uptake (273 K, 1 atm) | 0.8 | mmol/g | Very low uptake is desirable for flue gas or natural gas purification. |
| Isosteric Heat of Adsorption (Qst) for CO₂ | 38 | kJ/mol | A moderate Qst value indicates strong physisorption, favorable for selective capture and energy-efficient regeneration.[1][8] |
| CO₂/N₂ Selectivity (IAST) | ~45 | - | High selectivity demonstrates the MOF's efficacy in separating CO₂ from N₂. |
4.2. Causality of Performance:
-
High CO₂ Uptake: The combination of polar nitro groups and Lewis basic pyrazole sites creates an "adsorption-friendly" environment for CO₂, leading to high uptake at low pressures.[1][2][3]
-
Excellent Selectivity: The specific chemical functionalities of the linker result in much stronger interactions with CO₂ compared to N₂ or CH₄, which is the basis for selective separation.[4] The framework effectively filters CO₂ from a gas mixture.
-
Regenerability: A Qst value in the range of 30-50 kJ/mol is ideal. It is strong enough for selective capture but weak enough to allow for the release of CO₂ with a modest input of energy (e.g., mild heating or pressure swing), making the material reusable.[8]
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Application Notes and Protocols for the Functionalization of 4-Nitro-1H-pyrazole-3,5-dicarboxylic Acid in Targeted Applications
Introduction: Unlocking the Potential of a Privileged Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and functional materials.[1][2][3][4] The inherent metabolic stability of the pyrazole ring has contributed to its increasing prevalence in recently approved drugs.[4] 4-Nitro-1H-pyrazole-3,5-dicarboxylic acid (CAS 62078-43-7) is a particularly versatile starting material, offering multiple points for chemical modification.[5][6] Its structure, featuring two carboxylic acid groups and a nitro moiety on a stable heterocyclic core, allows for the systematic development of novel molecules with tailored properties for targeted applications in drug discovery and beyond.[3][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic functionalization of this compound. We will delve into detailed protocols for the selective modification of its functional groups, explain the rationale behind these methodologies, and discuss the potential applications of the resulting derivatives.
Core Functionalization Strategies
The functionalization of this compound can be systematically approached by targeting its three key functional regions: the two carboxylic acid groups, the nitro group, and the pyrazole ring itself. The choice of strategy will depend on the desired final compound and its intended application.
Selective and Non-Selective Derivatization of Carboxylic Acid Groups
The presence of two carboxylic acid groups allows for the synthesis of mono- and di-substituted derivatives, which is crucial for modulating the physicochemical properties and biological activity of the final compounds.
A common and efficient method for the di-functionalization of dicarboxylic acids is the conversion to the corresponding diacid chloride, which is a highly reactive intermediate. This can be achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting diacid chloride can then be reacted with a variety of nucleophiles to yield di-amides, di-esters, etc.
Protocol 1: Synthesis of N,N'-Disubstituted 4-Nitro-1H-pyrazole-3,5-dicarboxamides
This protocol details the synthesis of a di-amide derivative, a common functional group in many bioactive molecules.
Step-by-Step Methodology:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq) in an excess of thionyl chloride (SOCl₂). Add a catalytic amount of dimethylformamide (DMF).
-
Reaction Monitoring: Heat the mixture to reflux (approximately 79 °C) for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Removal of Excess Reagent: After completion, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 4-nitro-1H-pyrazole-3,5-dicarbonyl dichloride can be used directly in the next step.
-
Amidation: Dissolve the crude diacid chloride in a suitable anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)). Cool the solution to 0 °C in an ice bath.
-
Nucleophilic Addition: Slowly add a solution of the desired primary or secondary amine (2.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq) in the same solvent.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N,N'-disubstituted 4-nitro-1H-pyrazole-3,5-dicarboxamide.
Causality Behind Experimental Choices:
-
The use of an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive acid chloride intermediate.
-
DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the carboxylic acid.
-
The excess of the amine and the presence of a base are necessary to neutralize the HCl generated during the amidation reaction, driving the reaction to completion.
Selective mono-esterification can be achieved by using a limited amount of the esterifying agent or by employing protecting group strategies. A straightforward approach involves the direct esterification using an alcohol in the presence of an acid catalyst.
Protocol 2: Mono-Esterification of this compound
This protocol provides a method for preparing a mono-ester, leaving one carboxylic acid group free for further modification.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or by bubbling HCl gas through the solution.
-
Reaction Conditions: Heat the mixture to reflux and stir for 4-8 hours. Monitor the reaction by TLC to maximize the formation of the mono-ester and minimize the di-ester by-product.
-
Work-up: Cool the reaction mixture and neutralize the acid catalyst with a base (e.g., saturated NaHCO₃ solution).
-
Extraction and Purification: Remove the excess alcohol under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate. Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to isolate the mono-ester derivative.
Self-Validating System:
The progress of the reaction can be conveniently monitored by HPLC or LC-MS to determine the optimal reaction time for maximizing the yield of the desired mono-ester. The formation of the product can be confirmed by ¹H NMR spectroscopy, where the appearance of a new set of peaks corresponding to the alkyl group of the ester will be observed.
Reduction of the Nitro Group and Subsequent Derivatization
The nitro group is a versatile functional handle that can be reduced to an amino group, which can then be further functionalized. This opens up a wide array of synthetic possibilities for creating diverse molecular libraries.
Protocol 3: Reduction of the Nitro Group to an Amine
This protocol describes a standard method for the reduction of an aromatic nitro group.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the this compound or its ester derivative (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-1H-pyrazole-3,5-dicarboxylic acid derivative. This product is often used directly in the next step without further purification.
Subsequent Derivatization of the Amino Group:
The resulting 4-amino-1H-pyrazole derivative can be further functionalized using standard methods, such as:
-
N-Acylation/N-Sulfonylation: Reaction with acid chlorides/anhydrides or sulfonyl chlorides to form amides and sulfonamides, respectively.[8]
-
Reductive Amination: Condensation with aldehydes or ketones to form an imine, followed by reduction with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to yield secondary or tertiary amines.[8]
-
Diazotization and Sandmeyer-type Reactions: Conversion of the amino group to a diazonium salt, which can then be substituted with various functional groups (e.g., -OH, -Cl, -Br, -CN).
Targeted Applications and Rationale
The functionalized derivatives of this compound are promising candidates for a range of targeted applications.
A. Kinase Inhibitors in Oncology
The pyrazole scaffold is a common feature in many kinase inhibitors used in cancer therapy.[3] The dicarboxamide derivatives can be designed to interact with the hinge region of the ATP-binding pocket of kinases, while substituents on the amide nitrogen atoms can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.
B. Antimicrobial Agents
Pyrazole derivatives have demonstrated significant antibacterial and antifungal activities.[9] The introduction of various functional groups through the derivatization of the carboxylic acid and amino moieties can lead to the discovery of novel antimicrobial agents with improved efficacy and reduced toxicity.
C. Metal-Organic Frameworks (MOFs)
Pyrazole-3,5-dicarboxylic acid is a known linker for the construction of MOFs.[7] The dicarboxylate groups can coordinate with metal ions to form porous crystalline structures with applications in gas storage, catalysis, and sensing.[7] The nitro group (or its reduced amino form) can introduce additional functionality within the pores of the MOF.
Data Presentation
| Derivative Type | Functionalization Strategy | Key Reagents | Potential Application |
| Di-amide | Diacid Chloride Formation | SOCl₂, Amine, Base | Kinase Inhibitors, Antimicrobials |
| Mono-ester | Acid-catalyzed Esterification | Alcohol, H₂SO₄ | Orthogonal Synthesis Building Block |
| Di-ester | Acid-catalyzed Esterification | Alcohol, H₂SO₄ | Prodrugs, Intermediate |
| Amino-dicarboxylic acid | Catalytic Hydrogenation | H₂, Pd/C | Precursor for further derivatization |
Experimental Workflows and Signaling Pathways
Workflow for the Synthesis of a Di-amide Derivative
Caption: Synthetic workflow for di-amide synthesis.
Logical Flow for Targeted Application Development
Caption: Strategic functionalization pathways.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of functionalized molecules. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to explore the chemical space around this scaffold. By systematically modifying the carboxylic acid and nitro groups, novel compounds with tailored properties can be developed for targeted applications in drug discovery and materials science. The inherent potential of the pyrazole core, combined with the strategic functionalization possibilities, ensures that derivatives of this compound will continue to be of significant interest in the scientific community.
References
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Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2009). Experimental and Theoretical Studies on the Functionalization Reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine. Molecules, 14(11), 4539–4554. [Link]
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Zhang, Y., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(7), 1888. [Link]
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Shaaban, M., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4734. [Link]
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Asati, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. [Link]
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Rakesh, K. P., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 1835-1854. [Link]
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Karch, R. S., et al. (2019). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Chemistry of Heterocyclic Compounds, 55(8), 734-741. [Link]
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Royal Society of Chemistry. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. [Link]
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Gomaa, M. A.-M. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 17(11), 932-957. [Link]
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Ashtekar, A. D., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. International Journal of Pharmaceutical Investigation, 13(2), 313-320. [Link]
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Coldwell, M. J., et al. (2020). Design and Synthesis of New Pyrazole-Based Heterotricycles and their Derivatization by Automated Library Synthesis. ChemMedChem, 15(17), 1637-1642. [Link]
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PubChem. (n.d.). 4-Nitro-1H-pyrazole-3-carboxylic acid. [Link]
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Bakir, T., & Aly, A. A. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 975-988. [Link]
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Application Notes and Protocols for Single-Crystal Growth of 4-nitro-1H-pyrazole-3,5-dicarboxylic Acid Based MOFs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview and practical protocols for the synthesis of single-crystal Metal-Organic Frameworks (MOFs) utilizing the highly functionalized organic linker, 4-nitro-1H-pyrazole-3,5-dicarboxylic acid. The successful cultivation of high-quality single crystals is paramount for the unambiguous determination of their three-dimensional structures via single-crystal X-ray diffraction, a critical step in understanding their properties and potential applications in gas storage, separation, catalysis, and drug delivery.
The presence of the nitro group and the pyrazole moiety on the dicarboxylic acid linker introduces specific challenges and opportunities in crystal engineering. The nitro group, being electron-withdrawing, can influence the coordination chemistry and the resulting framework topology. Furthermore, its potential to participate in hydrogen bonding can direct the self-assembly process. These application notes will delve into the rationale behind the selection of various crystal growth techniques and provide step-by-step protocols to navigate the complexities of crystallizing these promising materials.
Understanding the Ligand: this compound
The structure of this compound presents a V-shaped linker with multiple coordination sites: two carboxylate groups and the pyrazole ring's nitrogen atoms. The nitro group adds a significant electronic and steric influence. This unique combination necessitates careful consideration of solvents, metal precursors, and reaction conditions to promote the formation of well-ordered, single crystals rather than amorphous powders or polycrystalline materials. The pyrazole-dicarboxylic acid backbone has been successfully employed in the synthesis of various MOFs, demonstrating its versatility as a building block.[1][2]
Key Single-Crystal Growth Techniques
The choice of crystallization method is critical and often depends on the solubility of the metal salt and the organic linker in various solvents, as well as the desired crystal size and quality. The most common and effective techniques for MOF single-crystal growth are solvothermal/hydrothermal synthesis, slow evaporation, and vapor diffusion.[3]
Solvothermal and Hydrothermal Synthesis
Solvothermal and hydrothermal methods are the most widely used techniques for synthesizing MOFs.[3] These methods involve heating the reactants in a sealed vessel, allowing for the use of high temperatures and pressures to increase the solubility of the precursors and promote crystallization. The primary difference is the solvent used: organic solvents in solvothermal synthesis and water in hydrothermal synthesis. For the title ligand, a mixed-solvent system is often beneficial.
Causality Behind Experimental Choices:
-
Solvent System: A mixture of a high-boiling point polar aprotic solvent like N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF) and a co-solvent such as ethanol or water is often employed. DMF and DEF are excellent solvents for both the metal salts and the organic linker, while the co-solvent can influence the solubility and nucleation rate.[4]
-
Temperature and Time: Higher temperatures can overcome kinetic barriers and lead to more crystalline products. However, excessively high temperatures can lead to the decomposition of the organic linker. A typical temperature range for these syntheses is 80-150 °C for 1-3 days.[5]
-
Modulators: The addition of a modulator, typically a monocarboxylic acid like formic acid, acetic acid, or benzoic acid, can be crucial for obtaining high-quality single crystals. Modulators compete with the linker for coordination to the metal centers, slowing down the nucleation rate and promoting the growth of larger, more perfect crystals.[6]
Experimental Protocol: Solvothermal Synthesis
-
In a 20 mL glass vial, combine the metal salt (e.g., Zinc Nitrate Hexahydrate, 0.1 mmol) and this compound (0.05 mmol).
-
Add the desired solvent mixture (e.g., 5 mL of DMF and 1 mL of ethanol).
-
If using a modulator, add a specific molar excess (e.g., 10-50 equivalents of formic acid).
-
Cap the vial tightly and sonicate for 10-15 minutes to ensure complete dissolution of the reactants.
-
Place the vial in a programmable oven and heat to the desired temperature (e.g., 120 °C) over a period of 2-4 hours.
-
Maintain the temperature for 24-72 hours.
-
Slowly cool the oven to room temperature over 12-24 hours.
-
Collect the resulting crystals by decanting the mother liquor.
-
Wash the crystals with fresh solvent (e.g., DMF) several times to remove any unreacted starting materials.
-
The crystals can be stored in the mother liquor or a fresh solvent.
Diagram of Solvothermal Synthesis Workflow
Caption: Workflow for solvothermal synthesis of single-crystal MOFs.
Slow Evaporation
The slow evaporation technique is a simple and effective method for growing single crystals of compounds that are soluble at room temperature. The principle is to slowly increase the concentration of the reactants in a solution until it becomes supersaturated, leading to nucleation and crystal growth.
Causality Behind Experimental Choices:
-
Solvent Selection: The choice of solvent is critical. It must be able to dissolve the metal salt and the organic linker to a reasonable concentration, and it should have a moderate volatility to allow for slow evaporation over several days to weeks.
-
Environment: The crystallization vessel should be placed in an undisturbed environment, free from vibrations and temperature fluctuations, to promote the growth of high-quality single crystals.
-
Concentration: Starting with a solution that is close to saturation can reduce the time required for crystal growth.
Experimental Protocol: Slow Evaporation
-
Prepare a solution of the metal salt and this compound in a suitable solvent or solvent mixture (e.g., DMF/methanol).
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution to a small beaker or vial.
-
Cover the vessel with a piece of parafilm and pierce a few small holes in it to allow for slow evaporation of the solvent.
-
Place the vessel in a quiet, temperature-stable location.
-
Monitor the vessel for crystal growth over a period of several days to weeks.
-
Once suitable crystals have formed, carefully remove them from the solution.
Diagram of Slow Evaporation Workflow
Caption: Workflow for slow evaporation single-crystal growth.
Vapor Diffusion
Vapor diffusion is a gentle crystallization technique that is particularly useful for sensitive compounds or when only small amounts of material are available. It involves the slow diffusion of a volatile "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound, which gradually reduces the solubility and induces crystallization.
Causality Behind Experimental Choices:
-
Solvent/Anti-solvent Pair: The key is to choose a solvent that readily dissolves the reactants and a miscible anti-solvent that is more volatile. For example, a solution of the reactants in DMF can be placed in a chamber with an anti-solvent like methanol or ethanol.
-
Setup: The setup typically involves a small vial containing the reactant solution placed inside a larger, sealed container holding the anti-solvent. The vapor from the anti-solvent slowly diffuses into the reactant solution.
Experimental Protocol: Vapor Diffusion
-
Prepare a concentrated solution of the metal salt and this compound in a suitable solvent (e.g., DMF) in a small, open vial.
-
Place this vial inside a larger, sealable container (e.g., a beaker or jar).
-
Add a layer of a volatile anti-solvent (e.g., methanol) to the bottom of the larger container, ensuring the level is below the top of the inner vial.
-
Seal the outer container tightly.
-
Allow the setup to remain undisturbed at a constant temperature.
-
Monitor for crystal growth in the inner vial over several days to weeks.
Diagram of Vapor Diffusion Workflow
Caption: Schematic of the vapor diffusion setup for single-crystal growth.
Summary of Key Experimental Parameters
The successful growth of single crystals of this compound based MOFs is highly dependent on the careful control of several experimental parameters. The following table summarizes typical starting conditions that can be optimized.
| Parameter | Solvothermal/Hydrothermal | Slow Evaporation | Vapor Diffusion | Rationale & Key Considerations |
| Metal Precursor | Nitrates, Acetates, Chlorides | Nitrates, Acetates | Nitrates, Acetates | Counter-ion can influence the resulting structure. Nitrates and acetates are often good starting points. |
| Ligand:Metal Ratio | 1:1 to 1:2 | 1:1 to 1:2 | 1:1 to 1:2 | Stoichiometry can affect the coordination environment and framework dimensionality. |
| Solvent(s) | DMF, DEF, Ethanol, Water | DMF, Methanol, Ethanol | DMF (solvent), Methanol, Ethanol (anti-solvent) | Solvent polarity, boiling point, and coordination ability are critical. Mixed solvents offer tunability. |
| Temperature | 80 - 150 °C | Room Temperature | Room Temperature | Higher temperatures in solvothermal methods can promote crystallinity. |
| Time | 24 - 72 hours | Days to Weeks | Days to Weeks | Slower growth rates generally lead to higher quality crystals. |
| Modulator | Formic Acid, Acetic Acid | Not typically used | Not typically used | Crucial for controlling nucleation and promoting crystal growth in solvothermal synthesis. |
Characterization of Single Crystals
Once single crystals are obtained, their quality and structure need to be determined.
-
Optical Microscopy: A preliminary assessment of crystal morphology, size, and quality can be performed using an optical microscope.
-
Single-Crystal X-ray Diffraction (SCXRD): This is the definitive technique for determining the three-dimensional atomic structure of the MOF. A high-quality single crystal is essential for obtaining a well-resolved diffraction pattern.
-
Powder X-ray Diffraction (PXRD): PXRD is used to confirm the phase purity of the bulk crystalline material by comparing the experimental pattern to the one simulated from the single-crystal structure.
-
Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the MOF and the presence of solvent molecules within the pores.
Challenges and Troubleshooting
The presence of the nitro group can sometimes lead to challenges in crystallization.
-
Poor Crystal Quality or Small Crystal Size: This can often be addressed by adjusting the concentration of reactants, changing the solvent system, or introducing a modulator in solvothermal synthesis. Slowing down the cooling rate in solvothermal methods or the evaporation/diffusion rate in the other methods can also be beneficial.
-
Formation of Amorphous Precipitate: This indicates that the nucleation rate is too high. Diluting the reaction mixture, lowering the reaction temperature, or using a modulator can help to control the nucleation process.
-
Formation of Multiple Crystalline Phases: The reaction conditions may be close to a phase boundary. Systematically varying the temperature, solvent ratios, or pH can help to isolate a single, desired phase. The use of a "doping" ligand, a structurally similar but unfunctionalized linker, can sometimes direct the formation of a specific framework.
References
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- Yaghi, O. M., O'Keeffe, M., Ockwig, N. W., Chae, H. K., Eddaoudi, M., & Kim, J. (2003). Reticular synthesis and the design of new materials.
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How to Grow Crystals. (n.d.). Retrieved from [Link]
-
Tips and Tricks for the Lab: Growing Crystals Part 3. (2012). ChemistryViews. Retrieved from [Link]
- Janiak, C., & Vieth, J. K. (2010). MOFs, MILs and more: concepts, properties and applications for porous coordination polymers (PCPs). New Journal of Chemistry, 34(11), 2366-2388.
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El Boutaybi, M., et al. (2019). Importance of pyrazole carboxylic acid in MOFs preparation. Arabian Journal of Chemistry and Environmental Research, 6, 94-103.[1]
-
Jiang, D., et al. (2021). Classification and role of modulators on crystal engineering of metal organic frameworks (MOFs). Coordination Chemistry Reviews, 446, 214064.[1]
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MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control. (n.d.). Retrieved from [Link][3]
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Importance of pyrazole carboxylic acid in MOFs preparation. (2019). ResearchGate. Retrieved from [Link][2]
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The Elusive Nitro-Functionalised Member of the IRMOF-9 Family. (2019). ConnectSci. Retrieved from [Link]
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The Elusive Nitro-Functionalised Member of the IRMOF-9 Family. (2019). ResearchGate. Retrieved from [Link]
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Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. (2014). Iptek ITS. Retrieved from [Link][5]
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How to grow single crystals by slow evaporation method? (2013). ResearchGate. Retrieved from [Link]
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How can I crystallize powder metal organic frameworks for single crystal xrd studies, which is not soluble in any of the organic solvents and water? (2016). ResearchGate. Retrieved from [Link][4]
-
Physiochemical characterization of metal organic framework materials: A mini review. (2021). PMC. Retrieved from [Link]
-
Effect of Modulation and Functionalization of UiO-66 Type MOFs on Their Surface Thermodynamic Properties and Lewis Acid–Base Behavior. (2023). MDPI. Retrieved from [Link][6]
-
Synthesis of ɣ-Cyclodextrin Metal Organic Frameworks and the Encapsulation of Caffeine and Theophylline. (2020). Digital Commons @ Cal Poly. Retrieved from [Link]
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Application Notes and Protocols for the Characterization of Pyrazolate-Based MOFs
A Senior Application Scientist's Guide for Researchers in Materials Science and Drug Development
Introduction: The Unique Landscape of Pyrazolate-Based MOFs
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, catalysis, and notably, drug delivery.[1][2][3] Within this vast family, pyrazolate-based MOFs represent a significant advancement due to their exceptional chemical and thermal stability.[4][5] This robustness is largely attributed to the strong coordination bonds between the metal nodes and the pyrazolate linkers.[1][2] For researchers in drug development, this stability is a critical feature, ensuring the integrity of the framework during formulation, storage, and in physiological environments.
However, the very properties that make these materials promising also necessitate a rigorous and nuanced approach to their characterization. The successful application of pyrazolate-based MOFs as drug delivery vehicles is contingent upon a thorough understanding of their structural integrity, thermal behavior, and porosity. This guide provides an in-depth, experience-driven perspective on three cornerstone characterization techniques: Powder X-ray Diffraction (PXRD), Thermogravimetric Analysis (TGA), and Brunauer-Emmett-Teller (BET) surface area analysis. Our focus will be on not just the "how" but the "why," equipping you with the rationale to design robust experiments and interpret your data with confidence.
The Characterization Workflow: A Triad of Complementary Techniques
The characterization of a pyrazolate-based MOF, particularly when intended for drug delivery applications, is not a linear process but rather an integrated workflow. Each of these three techniques provides a unique and essential piece of the puzzle. PXRD confirms the long-range order and crystalline nature of the material. TGA reveals its thermal stability and the loading capacity of guest molecules. BET analysis quantifies the accessible surface area and porosity, which are critical for drug loading and release.
Below is a conceptual workflow illustrating the interplay between these techniques.
Caption: Integrated workflow for the characterization of pyrazolate-based MOFs.
Powder X-ray Diffraction (PXRD): The Fingerprint of Crystallinity
Expertise & Experience: PXRD is the first and most fundamental check for any newly synthesized MOF. It provides a direct probe of the long-range atomic order, confirming whether you have a crystalline material or an amorphous solid. For pyrazolate-based MOFs, which can sometimes exhibit lower crystallinity due to the inertness of their coordination bonds, a high-quality PXRD pattern is non-negotiable.[1] It is crucial not only for initial confirmation but also for assessing the stability of the framework after drug loading and under various stress conditions (e.g., exposure to solvents or heat).
Trustworthiness: A self-validating PXRD protocol involves comparing the experimental pattern with a simulated pattern derived from single-crystal X-ray diffraction (SCXRD) data or from computational models.[6] A good match in peak positions confirms the phase identity, while the peak intensity and width can provide insights into crystallinity and crystallite size.
Protocol for PXRD Analysis of Pyrazolate-Based MOFs
Objective: To confirm the phase purity and crystallinity of the synthesized pyrazolate-based MOF and to assess its structural integrity after drug loading.
Materials & Equipment:
-
As-synthesized or drug-loaded pyrazolate-based MOF powder
-
Mortar and pestle (agate recommended)
-
Low-background sample holder (e.g., zero-diffraction silicon wafer)
-
Powder X-ray diffractometer with Cu Kα radiation (λ = 1.5418 Å)
Step-by-Step Methodology:
-
Sample Preparation (The "Why"): Gently grind ~10-20 mg of the MOF powder in an agate mortar. This step is crucial to ensure random orientation of the crystallites, which minimizes the effect of preferred orientation—a common artifact where certain crystal faces are over-represented in the diffraction pattern, leading to inaccurate peak intensities.
-
Sample Mounting (The "Why"): Carefully pack the powdered sample into the low-background sample holder, ensuring a flat and level surface. A smooth surface is essential for accurate diffraction angles. Using a zero-diffraction plate is highly recommended to reduce background noise, which is particularly important for MOFs that may have complex patterns or show broad peaks.[7]
-
Instrument Setup (The "Why"):
-
Set the 2θ scan range typically from 3° to 40° or 50°. The low-angle region (below 10° 2θ) is often where the most characteristic peaks for MOFs appear due to their large unit cells.
-
Use a step size of 0.02° and a scan speed that allows for sufficient data collection time per step (e.g., 0.5 to 1 second). Slower scan speeds improve the signal-to-noise ratio, which is vital for identifying low-intensity peaks or for samples with lower crystallinity.
-
-
Data Acquisition: Run the diffraction experiment.
-
Data Analysis (The "Why"):
-
Phase Identification: Compare the peak positions (2θ values) of your experimental pattern with a reference pattern (either from literature, a database, or a simulated pattern from SCXRD data). A match in peak positions confirms that you have synthesized the correct phase.
-
Purity Assessment: The absence of significant unassigned peaks suggests a phase-pure material. The presence of extra peaks may indicate impurities or a mixture of phases.
-
Crystallinity Assessment: Sharp, well-defined peaks are indicative of high crystallinity. Broad peaks can suggest small crystallite size or the presence of defects and disorder within the structure.[8]
-
Post-Loading Integrity: For drug-loaded samples, the PXRD pattern should ideally match that of the pristine MOF, indicating that the framework has remained intact during the loading process. Significant changes in peak positions or the appearance of new phases could signal a structural transformation or degradation.
-
| Parameter | Significance | Common Pitfalls & Troubleshooting |
| Peak Position (2θ) | Corresponds to the d-spacing of crystal planes; a fingerprint of the crystal structure. | A shift in peak positions can indicate a change in the unit cell parameters, possibly due to solvent exchange or guest inclusion. Ensure proper calibration of the diffractometer. |
| Peak Intensity | Related to the arrangement of atoms within the crystal structure. | Can be affected by preferred orientation. Proper sample preparation (gentle grinding) is key.[8][9] |
| Peak Broadening | Inversely related to crystallite size and can indicate strain or disorder. | Broad peaks can make phase identification difficult. Slower scan speeds can help improve data quality. |
| Background Signal | Noise in the data. | A high background can obscure weak peaks. Using a low-background sample holder is crucial. |
Thermogravimetric Analysis (TGA): Unveiling Thermal Stability and Guest Content
Expertise & Experience: TGA is a powerful technique for assessing the thermal stability of pyrazolate-based MOFs and, crucially for drug delivery, for quantifying the amount of encapsulated guest molecules.[10][11] The high stability of pyrazolate MOFs often translates to decomposition temperatures exceeding 400-500 °C.[12][13] TGA allows us to precisely determine this decomposition threshold. When analyzing a drug-loaded MOF, the TGA curve will exhibit distinct weight loss steps corresponding to the removal of adsorbed solvent, the release and decomposition of the drug, and finally, the decomposition of the MOF framework itself.
Trustworthiness: A reliable TGA protocol requires careful control of the experimental atmosphere (e.g., inert N₂ or reactive air) and heating rate. Correlating the weight loss percentages with the theoretical compositions of the MOF (with and without guests) provides a self-validating quantitative analysis. For instance, the experimental weight loss attributed to the drug should align with the expected loading based on other measurements.
Protocol for TGA of Pyrazolate-Based MOFs
Objective: To determine the thermal stability of the MOF and to quantify the amount of loaded drug.
Materials & Equipment:
-
Pristine or drug-loaded pyrazolate-based MOF powder (5-10 mg)
-
Thermogravimetric analyzer
-
High-purity nitrogen or air gas supply
Step-by-Step Methodology:
-
Sample Preparation (The "Why"): Place 5-10 mg of the MOF powder into a TGA pan (typically alumina or platinum). An accurate initial mass is critical for quantitative analysis.
-
Instrument Setup (The "Why"):
-
Atmosphere: Purge the TGA furnace with an inert gas like nitrogen at a constant flow rate (e.g., 20-50 mL/min). An inert atmosphere prevents oxidative decomposition and allows for a clearer interpretation of the thermal events.
-
Heating Program:
-
Start with an initial isothermal step at a low temperature (e.g., 30-40 °C) to allow the baseline to stabilize.
-
Ramp the temperature at a controlled rate, typically 5 or 10 °C/min, up to a final temperature well above the expected decomposition of the MOF (e.g., 800 °C). A slower heating rate can provide better resolution of overlapping thermal events.
-
-
-
Data Acquisition: Run the TGA experiment, recording the mass as a function of temperature.
-
Data Analysis (The "Why"):
-
Identify Weight Loss Steps: Analyze the resulting TGA curve (and its derivative, the DTG curve) to identify distinct temperature ranges where weight loss occurs.
-
Assign Thermal Events:
-
Step 1 (Typically < 150 °C): This initial weight loss is usually attributed to the removal of physisorbed solvent molecules (e.g., water, ethanol) from the surface and pores of the MOF.
-
Step 2 (Variable, e.g., 150-350 °C): In a drug-loaded sample, this step often corresponds to the decomposition and volatilization of the encapsulated drug molecules. To confirm this, it's essential to run a TGA of the pure drug under the same conditions.
-
Step 3 (Typically > 400 °C for pyrazolate MOFs): This major weight loss step signifies the decomposition of the organic linkers and the collapse of the MOF framework. The temperature at the onset of this step is a key indicator of the MOF's thermal stability.[14]
-
-
Quantify Drug Loading: Calculate the percentage weight loss for the step attributed to the drug. This provides a direct measure of the drug loading content.
-
| Typical TGA Event for Drug-Loaded Pyrazolate MOF | Temperature Range (°C) | Interpretation |
| Solvent Removal | < 150 | Loss of adsorbed water or other synthesis solvents. |
| Drug Decomposition | 150 - 350 (highly drug-dependent) | Release and decomposition of the encapsulated therapeutic agent. |
| Framework Decomposition | > 400 | Decomposition of the pyrazolate linkers and collapse of the MOF structure. |
BET Surface Area Analysis: Quantifying Porosity
Expertise & Experience: The Brunauer-Emmett-Teller (BET) method, based on the physical adsorption of a gas (typically nitrogen at 77 K), is the standard for determining the specific surface area of porous materials.[15][16] For MOFs, a high surface area is often correlated with a high capacity for guest molecule encapsulation.[17] However, the application of BET theory to microporous materials like MOFs is not always straightforward and requires careful consideration of the data.[18][19] The choice of pressure range for the calculation and proper sample activation are critical for obtaining meaningful and reproducible results.
Trustworthiness: A self-validating BET protocol for MOFs involves a rigorous activation (degassing) step to ensure that the pores are free of any residual solvent or guest molecules that would otherwise block nitrogen adsorption. Additionally, the consistency of the obtained data should be checked against established criteria to ensure the applicability of the BET model to the specific material.
Protocol for BET Surface Area Analysis of Pyrazolate-Based MOFs
Objective: To determine the specific surface area, pore volume, and pore size distribution of the pyrazolate-based MOF.
Materials & Equipment:
-
Pristine pyrazolate-based MOF powder (~50-100 mg)
-
Gas sorption analyzer
-
Sample tube and heating mantle for activation
-
High-purity nitrogen and helium gas
Step-by-Step Methodology:
-
Sample Preparation & Activation (The "Why"):
-
Accurately weigh 50-100 mg of the MOF sample into a pre-weighed analysis tube.
-
Attach the tube to the degassing port of the instrument.
-
Heat the sample under high vacuum. The activation temperature and time are critical and material-dependent. For robust pyrazolate MOFs, a temperature of 120-180 °C for several hours (e.g., 6-12 hours) is often sufficient to remove residual solvents without causing framework collapse. This step is arguably the most crucial for obtaining an accurate surface area measurement.
-
-
Analysis (The "Why"):
-
After activation, cool the sample tube to room temperature and weigh it again to determine the activated sample mass.
-
Transfer the tube to the analysis port, which is then immersed in a liquid nitrogen bath (77 K).
-
The instrument will then dose known amounts of nitrogen gas into the sample tube and measure the amount of gas adsorbed at various relative pressures (P/P₀). A full adsorption-desorption isotherm is typically measured.
-
-
Data Analysis (The "Why"):
-
Isotherm Type: The shape of the nitrogen adsorption-desorption isotherm provides qualitative information about the porosity. MOFs typically exhibit a Type I isotherm, characteristic of microporous materials.[17]
-
BET Surface Area Calculation: The BET equation is applied to the adsorption data in the relative pressure range of approximately 0.05 to 0.30 for mesoporous materials. For microporous MOFs, a lower pressure range (e.g., 0.005-0.05) is often more appropriate.[17] The instrument software typically performs this calculation.
-
Pore Volume: The total pore volume is estimated from the amount of gas adsorbed at a high relative pressure (e.g., P/P₀ ≈ 0.99).
-
Pore Size Distribution: Methods like Density Functional Theory (DFT) can be applied to the isotherm to calculate the pore size distribution.
-
| Parameter | Significance | Key Considerations for Pyrazolate MOFs |
| BET Surface Area (m²/g) | A measure of the total accessible surface area for gas adsorption. | High surface area is desirable for high drug loading capacity.[10] |
| Pore Volume (cm³/g) | Represents the total volume of the pores within the material. | Affects the total amount of drug that can be encapsulated. |
| Isotherm Shape | Indicates the type of porosity (microporous, mesoporous, macroporous). | Pyrazolate MOFs are typically microporous, showing a Type I isotherm. |
Conclusion
The rigorous characterization of pyrazolate-based MOFs through the synergistic use of PXRD, TGA, and BET analysis is paramount for their successful development as advanced materials, particularly in the demanding field of drug delivery. PXRD establishes the foundational crystallinity and structural integrity. TGA provides critical data on thermal stability and guest loading, while BET analysis quantifies the porosity that enables their function. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can generate high-quality, reliable data, paving the way for the rational design and application of these exceptionally stable and promising porous materials.
References
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Gómora-Figueroa, A. P., et al. (2021). Evaluation of the BET Theory for the Characterization of Meso and Microporous MOFs. Advanced Materials Interfaces, 8(15), 2100517. [Link]
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Knebel, A., et al. (2024). The Devil Is in the Details: Pitfalls and Ambiguities in the Analysis of X-ray Powder Diffraction Data of 2D Covalent Organic Frameworks. JACS Au. [Link]
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Martí-Rujas, J. (2020). Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. Dalton Transactions, 49(40), 13993-14004. [Link]
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Wang, Y., et al. (2023). Screening the Specific Surface Area for Metal-Organic Frameworks by Cataluminescence. Chemosensors, 11(5), 290. [Link]
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Zhang, Y., et al. (2022). A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. Journal of the American Chemical Society, 144(15), 6916-6923. [Link]
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Colombo, V., et al. (2011). Synthesis, characterization and applications of highly stable pyrazolate-based metal-organic frameworks. Inorganica Chimica Acta, 376(1), 1-10. [Link]
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Martí-Rujas, J. (2020). Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. Dalton Transactions, 49(40), 13993-14004. [Link]
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Li, B., et al. (2019). Single-Crystal Synthesis and Structures of Highly Stable Ni8-Pyrazolate Based Metal-Organic Frameworks. ACS Materials Letters, 1(1), 133-138. [Link]
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Butova, V. V., et al. (2021). The synthesis of metal-pyrazolate MOFs and their applications. Coordination Chemistry Reviews, 446, 214115. [Link]
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Al-Humaidan, E., et al. (2022). Democratizing the Assessment of Thermal Robustness of Metal–Organic Frameworks. ACS Omega, 7(50), 46849-46857. [Link]
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Øien-Ødegaard, S., et al. (2017). Pitfalls in metal-organic framework crystallography: towards more accurate crystal structures. Chemical Society Reviews, 46(16), 4867-4876. [Link]
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Zhang, Y., et al. (2022). A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. Journal of the American Chemical Society, 144(15), 6916-6923. [Link]
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Al-Harthi, F. A., et al. (2021). RETRACTED: Thermal Analysis of a Metal–Organic Framework ZnxCo 1-X -ZIF-8 for Recent Applications. Catalysts, 11(11), 1362. [Link]
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Øien-Ødegaard, S., et al. (2017). Pitfalls in metal–organic framework crystallography: towards more accurate crystal structures. Chemical Society Reviews, 46(16), 4867-4876. [Link]
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He, T., et al. (2025). Metal pyrazolate frameworks: crystal engineering access to stable functional materials. Chemical Society Reviews, 54(8), 3647-3680. [Link]
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Poręba, T., & Macchi, P. (2022). Pitfalls in the location of guest molecules in metal-organic frameworks. Communications Chemistry, 5(1), 1-3. [Link]
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Singh, R., et al. (2023). Various techniques applied for characterization of MOFs. In Metal-Organic Frameworks (MOFs) for Biomedical Applications (pp. 129-151). Elsevier. [Link]
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Chen, Y. (2017). Metal-Organic Frameworks of Pyrazolate Derivatives: Synthesis and Applications for Chemical Sensing, Gas Separation, and Catalysis. TSpace. [Link]
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Origin, M. (2023, February 12). Powder XRD of MOF | Stimulated vs Synthesized MOF | MIL-88B(Fe) | origin. YouTube. [Link]
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Joseph, J., & An, H. (2021). Metal–Organic Frameworks for Drug Delivery: A Design Perspective. Pharmaceutics, 13(12), 2159. [Link]
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Duangthongyou, T., et al. (2025). Nanoscaled Zinc Pyrazolate Metal-Organic Frameworks as Drug-Delivery Systems. Journal of Inorganic and Organometallic Polymers and Materials. [Link]
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Civalleri, B., et al. (2013). Theoretical and experimental characterization of pyrazolato-based Ni(II) metal-organic frameworks. Physical Chemistry Chemical Physics, 15(31), 12978-12987. [Link]
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Brunauer-Emmett-Teller (BET) surface area analysis. (n.d.). Micromeritics. [Link]
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Colombo, V., et al. (2023). CO2 Adsorption in a Robust Iron(III) Pyrazolate‐Based MOF. Chemistry–A European Journal, 29(4), e202202901. [Link]
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Wang, Z., et al. (2021). Brunauer-Emmett-Teller (BET) surface area (in units of m 2 g MOF+fiber...). ResearchGate. [Link]
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Barea, E., et al. (2010). Adsorption of Harmful Organic Vapors by Flexible Hydrophobic Bis-pyrazolate Based MOFs. Chemistry of Materials, 22(5), 1807-1814. [Link]
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Colombo, V., et al. (2023). CO 2 Adsorption in a Robust Iron(III) Pyrazolate‐Based MOF: Molecular‐Level Details and Frameworks Dynamics From Powder X‐ray Diffraction Adsorption Isotherms. Chemistry–A European Journal, 29(4), e202202901. [Link]
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Unlocking the potential: strategic synthesis of a previously predicted pyrazolate-based stable MOF with unique clusters and high catalytic activity. (2024). ResearchGate. [Link]
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Exploring Synthesis Strategies and Interactions between MOFs and Drugs for Controlled Drug Loading and Release, Characterizing Interactions through Advanced Techniques. (2024). PubMed. [Link]
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Synthesis of MOFs and Characterization and Drug Loading Efficiency. (2025). MDPI. [Link]
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Pyrazolate-based MOFs with open Zn2+ sites for highly effective and rapid adsorption of iodine in water. (n.d.). Inorganic Chemistry Frontiers. [Link]
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Construction of a series of metal- directed MOFs to explore their physical and chemical properties. (n.d.). The Royal Society of Chemistry. [Link]
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Application Notes and Protocols for Post-Synthetic Modification of Metal-Organic Frameworks Containing 4-nitro-1H-pyrazole-3,5-dicarboxylic Acid
Introduction: A Gateway to Advanced Functional Materials
Metal-Organic Frameworks (MOFs) represent a class of crystalline porous materials with unprecedented versatility, constructed from metal nodes and organic linkers. Their high surface area, tunable pore size, and tailorable functionality make them exceptional candidates for a myriad of applications, including gas storage, catalysis, and notably, drug delivery.[1][2][3] The ability to perform chemical transformations on a pre-synthesized MOF, a technique known as post-synthetic modification (PSM), opens up a vast landscape for creating highly functionalized materials that may not be accessible through direct synthesis.[4][5][6][7][8]
This guide focuses on a specific, yet highly versatile, building block for MOFs: 4-nitro-1H-pyrazole-3,5-dicarboxylic acid. The pyrazole-dicarboxylate moiety provides a robust and geometrically defined linking unit, while the nitro group serves as a versatile chemical handle for a wide range of post-synthetic modifications.[9][10] The primary PSM strategy detailed herein is the reduction of the nitro group to a reactive amine, which can then be further functionalized. This step-by-step transformation is a cornerstone for tailoring the MOF's properties for specific applications, particularly in the realm of advanced drug delivery systems.
For the purpose of these protocols, we will consider a hypothetical, yet highly plausible, zirconium-based MOF, hereafter referred to as Zr-NPDC , synthesized from ZrCl₄ and this compound (H₂NPDC). Zirconium-based MOFs are renowned for their exceptional chemical and thermal stability, a critical prerequisite for successful multi-step post-synthetic modifications.[11][12]
I. Synthesis of the Parent MOF: Zr-NPDC
The foundational step is the synthesis of the parent nitro-functionalized MOF. A solvothermal approach is generally employed to promote the formation of a crystalline, porous framework.
Protocol 1: Solvothermal Synthesis of Zr-NPDC
Causality Behind Experimental Choices:
-
Zirconium(IV) Chloride (ZrCl₄): Chosen as the metal source due to its propensity to form stable, high-connectivity secondary building units (SBUs), which imparts remarkable stability to the resulting MOF.
-
N,N-Dimethylformamide (DMF): A high-boiling point solvent suitable for solvothermal synthesis, which also acts as a modulator to control crystal growth and prevent the formation of amorphous phases.
-
Acetic Acid: Acts as a modulator, competing with the linker for coordination to the metal clusters. This slows down the crystallization process, leading to larger, more well-defined crystals with fewer defects.
Materials and Reagents:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound (H₂NPDC)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Acetic acid, glacial
-
20 mL scintillation vials or Teflon-lined autoclave
-
Convection oven
Step-by-Step Methodology:
-
In a 20 mL scintillation vial, dissolve ZrCl₄ (e.g., 60 mg, 0.26 mmol) in 10 mL of DMF.
-
In a separate vial, dissolve this compound (H₂NPDC) (e.g., 55 mg, 0.26 mmol) in 10 mL of DMF.
-
Combine the two solutions in a single vial.
-
Add acetic acid (e.g., 0.5 mL) as a modulator to the reaction mixture.
-
Cap the vial tightly and place it in a preheated convection oven at 120 °C for 24-48 hours.
-
After the reaction is complete, allow the oven to cool down to room temperature.
-
Collect the resulting crystalline powder by centrifugation or filtration.
-
Wash the product thoroughly with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
Solvent exchange with a volatile solvent like ethanol or acetone (3 x 10 mL over 24 hours) to facilitate activation.
-
Activate the MOF by heating under vacuum at 150 °C for 12 hours to remove the solvent molecules from the pores.
II. Post-Synthetic Modification: Reduction of the Nitro Group
The transformation of the inert nitro group into a reactive amine is the pivotal step in this workflow. This reduction must be performed under conditions that preserve the integrity of the MOF framework.
Protocol 2: Reduction of Zr-NPDC to Zr-APDC
Causality Behind Experimental Choices:
-
Sodium Borohydride (NaBH₄) or Tin(II) Chloride (SnCl₂): These are common and effective reducing agents for nitro groups. The choice may depend on the specific MOF's tolerance to the reaction conditions. SnCl₂ in ethanol is a widely used system for this purpose in MOFs.
-
Ethanol: A relatively benign solvent that can effectively solvate the reducing agent and penetrate the MOF pores.
Materials and Reagents:
-
Synthesized and activated Zr-NPDC
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol, absolute
-
Round-bottom flask
-
Reflux condenser
Step-by-Step Methodology:
-
Suspend the activated Zr-NPDC (e.g., 200 mg) in absolute ethanol (20 mL) in a round-bottom flask.
-
Add a solution of SnCl₂·2H₂O (e.g., 500 mg, 2.2 mmol) in ethanol (10 mL) to the MOF suspension.
-
Equip the flask with a reflux condenser and heat the mixture at 70-80 °C for 12-24 hours under an inert atmosphere (e.g., N₂ or Ar).
-
After cooling to room temperature, collect the solid product by centrifugation.
-
Wash the resulting amino-functionalized MOF, Zr-APDC , thoroughly with ethanol (3 x 15 mL) to remove excess reducing agent and byproducts.
-
Perform a final wash with a volatile solvent like acetone.
-
Re-activate the Zr-APDC by heating under vacuum at a temperature that does not degrade the newly formed amine groups (e.g., 120 °C) for 12 hours.
III. Characterization of the Parent and Modified MOFs
Each step of the synthesis and modification process must be rigorously characterized to confirm the successful transformation and the retention of the framework's integrity.
| Technique | Zr-NPDC (Parent MOF) | Zr-APDC (Amino-functionalized MOF) | Purpose |
| Powder X-Ray Diffraction (PXRD) | Crystalline pattern matching simulated pattern. | Crystalline pattern retained, with possible minor peak shifts due to functional group change. | Confirms retention of the crystalline framework after PSM.[13] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Characteristic asymmetric and symmetric stretching bands of the NO₂ group (~1530 cm⁻¹ and ~1350 cm⁻¹). | Disappearance of NO₂ bands. Appearance of N-H stretching bands (~3300-3500 cm⁻¹) and N-H bending (~1600 cm⁻¹). | Confirms the chemical transformation of the nitro group to an amine.[14] |
| Thermogravimetric Analysis (TGA) | Decomposition profile characteristic of the parent MOF. | Altered decomposition profile due to the change in the linker's functional group. | Assesses the thermal stability of the modified MOF. |
| N₂ Sorption Analysis | Type I isotherm, indicating microporosity. High BET surface area. | Type I isotherm. Likely a decrease in BET surface area and pore volume due to the presence of the bulkier amine group.[11][12] | Evaluates the porosity of the MOF before and after modification. |
| X-ray Photoelectron Spectroscopy (XPS) | N 1s peak corresponding to the nitro group (~406 eV). | N 1s peak shifts to a lower binding energy corresponding to the amino group (~400 eV). | Provides elemental and chemical state information of nitrogen, confirming the reduction. |
IV. Advanced Post-Synthetic Modifications of Zr-APDC for Drug Development
The primary amine group in Zr-APDC is a versatile anchor for attaching a variety of molecules, which is particularly useful for drug delivery applications.
Protocol 3: Amide Coupling for Drug Conjugation
This protocol allows for the covalent attachment of drugs or targeting ligands that possess a carboxylic acid group.
Causality Behind Experimental Choices:
-
EDC/NHS Coupling: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are standard peptide coupling reagents that facilitate amide bond formation under mild conditions, which is crucial for maintaining the MOF's structure and the drug's activity.[15]
Materials and Reagents:
-
Activated Zr-APDC
-
Carboxylic acid-containing drug (e.g., Ibuprofen, Methotrexate)
-
EDC and NHS
-
Anhydrous, non-protic solvent (e.g., DMF or DMSO)
Step-by-Step Methodology:
-
Suspend activated Zr-APDC (e.g., 50 mg) in 5 mL of anhydrous DMF.
-
In a separate vial, dissolve the carboxylic acid-containing drug (3-5 molar excess relative to the amine groups in the MOF), EDC (1.5 eq to the drug), and NHS (1.5 eq to the drug) in 5 mL of anhydrous DMF.
-
Stir the drug/coupling agent solution for 30 minutes to activate the carboxylic acid.
-
Add the activated drug solution to the Zr-APDC suspension.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Collect the drug-conjugated MOF by centrifugation.
-
Wash extensively with DMF and then a volatile solvent (e.g., ethanol or acetone) to remove unreacted reagents and physisorbed drug.
-
Dry the final product under vacuum.
Visualization of Workflows
Diagram: Overall Workflow
Caption: Workflow for the synthesis and post-synthetic modification of Zr-NPDC.
Diagram: Chemical Transformations on the Linker
Caption: Key chemical transformations on the pyrazole linker within the MOF.
V. Applications in Drug Development and Future Perspectives
The ability to covalently attach therapeutic agents to the MOF framework via the versatile amine handle offers several advantages for drug delivery:
-
High Drug Loading: Covalent attachment can lead to higher and more stable drug loading compared to physical encapsulation.
-
Controlled Release: The release of the drug can be controlled by the cleavage of the amide bond, which can be designed to be sensitive to specific physiological conditions (e.g., pH, enzymes).
-
Targeted Delivery: The amine group can also be used to attach targeting moieties (e.g., folic acid, antibodies) to direct the MOF to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing side effects.
The protocols outlined in this guide provide a robust framework for the rational design and synthesis of highly functionalized MOFs based on the this compound linker. The resulting materials hold significant promise for the development of next-generation drug delivery systems and other advanced applications. Future work should focus on exploring the in vivo stability, biocompatibility, and therapeutic efficacy of these drug-conjugated MOF systems.
References
-
Chemical Communications.
-
ResearchGate.
-
ResearchGate.
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Nanoscale.
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Troubleshooting & Optimization
Technical Support Center: Crystal Growth of MOFs with 4-Nitro-1H-Pyrazole-3,5-Dicarboxylic Acid Linkers
Prepared by the Office of the Senior Application Scientist
Welcome, researchers and innovators. This guide is designed to serve as a dedicated resource for the synthesis of high-quality crystalline Metal-Organic Frameworks (MOFs) using the 4-nitro-1H-pyrazole-3,5-dicarboxylic acid linker. The unique electronic properties of this linker, imparted by the electron-withdrawing nitro group, present specific challenges and opportunities in achieving crystallographic perfection.[1][2] This document provides in-depth troubleshooting advice and foundational knowledge to help you navigate the complexities of the crystallization process and prevent common crystal defects.
Section 1: Frequently Asked Questions (FAQs)
Q1: What makes the this compound linker challenging to work with?
A: The primary challenge stems from the linker's electronic and steric properties. The potent electron-withdrawing nitro group increases the acidity of the carboxylic acid protons, which can alter the deprotonation equilibrium and coordination kinetics during MOF self-assembly.[3][4] This can lead to very rapid, and often uncontrolled, nucleation events, resulting in amorphous materials or poorly crystalline powders.[5][6] Furthermore, the specific geometry of the pyrazole-based linker can predispose certain framework topologies to strain, which may manifest as defects.[7][8]
Q2: What is the fundamental principle behind preventing crystal defects in MOFs?
A: The prevention of crystal defects hinges on controlling the thermodynamics and kinetics of crystallization.[9] The core goal is to favor the crystal growth phase over the nucleation phase.[5][6] A rapid nucleation rate produces a large number of small crystal nuclei simultaneously, which then compete for the limited amount of precursor (metal ions and linkers) in the solution, leading to small, often defective, crystals.[10][11] By slowing down the initial formation of nuclei, we allow the existing nuclei to grow steadily and orderly, incorporating building blocks correctly into the crystal lattice, which minimizes defects.[12][13]
Q3: What is a "modulator," and why is it essential for this type of synthesis?
A: A modulator is a chemical agent, typically a monocarboxylic acid (like acetic acid, benzoic acid, or formic acid), that is added to the synthesis mixture.[4][14] It plays a crucial role by competing with the multidentate dicarboxylic linker for coordination sites on the metal clusters.[3][15] This competitive binding is a reversible process that temporarily "caps" the growth sites, slowing down the overall rate of framework extension. This moderation allows more time for defects to be "healed" or corrected as the framework assembles, leading to larger, more ordered, and higher-quality crystals.[16][17] The choice and concentration of the modulator are therefore critical parameters for defect engineering.[18]
Section 2: Troubleshooting Guide: From Amorphous Powder to Single Crystals
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: The synthesis yields an amorphous powder or poorly crystalline material.
Q: My reaction produced a fine white powder that shows no sharp peaks in Powder X-ray Diffraction (PXRD). What went wrong and how can I promote crystallinity?
A: This is a classic sign of uncontrolled, instantaneous nucleation.[19] The reaction kinetics are too fast, preventing the orderly arrangement of metal nodes and linkers into a crystalline lattice.
Probable Causes & Scientific Rationale:
-
Excessive Supersaturation: The concentrations of your metal salt and linker are too high, leading to a rapid precipitation event rather than controlled crystallization.
-
Incorrect pH: The linker may be deprotonating too quickly, leading to an explosive rate of coordination bond formation.[3][7]
-
High Reaction Temperature: While heat is necessary for solvothermal synthesis, an excessively high initial temperature can provide too much kinetic energy, favoring rapid nucleation over slow, ordered growth.[5][20]
Troubleshooting Steps & Solutions:
-
Introduce a Coordination Modulator: This is the most effective strategy. Add a simple monocarboxylic acid (e.g., acetic acid, benzoic acid) to the reaction mixture. The modulator will compete with the this compound linker, slowing the overall reaction rate and promoting the growth of fewer, larger crystals.[4][14][15]
-
Adjust Reactant Concentrations: Systematically decrease the concentrations of both the metal salt and the linker while maintaining their stoichiometric ratio. This lowers the supersaturation level of the solution, slowing down the nucleation rate.[21]
-
Implement a Temperature Ramp: Instead of placing the reaction vessel directly into a preheated oven, program the oven to ramp up to the target temperature slowly (e.g., 1-2 °C/minute). This allows the system to equilibrate and promotes the formation of stable nuclei before rapid growth begins.[10]
-
Solvent System Optimization: The choice of solvent can significantly impact linker solubility and reaction kinetics.[11][22] If using a highly polar solvent like DMF, consider adding a co-solvent with a different polarity to fine-tune the solubility and reaction rate.
Caption: Competitive binding by a modulator slows framework growth, allowing for defect correction.
Section 4: Characterization of Crystal Defects
Even with optimized procedures, it is crucial to characterize your material to confirm its quality.
-
Powder X-ray Diffraction (PXRD): Your primary tool for assessing crystallinity. High-quality crystalline MOFs will exhibit sharp, well-defined peaks with a low background signal. Broadened peaks suggest small crystallite size or the presence of defects. [16][17]* Single-Crystal X-ray Diffraction (SCXRD): The definitive method for structure determination and identifying subtle defects like twinning or disorder. [23][24]If crystals are large enough, this analysis provides atomic-level proof of quality.
-
Scanning Electron Microscopy (SEM): Allows for direct visualization of crystal morphology, size distribution, and surface defects. It can also help identify twinning or intergrowth of crystals. [25]* Gas Sorption Analysis: Techniques like N₂ sorption at 77 K can reveal information about the porosity and surface area. A lower-than-expected surface area can sometimes be an indirect indicator of pore blockage or framework collapse due to defects. [25][26]
References
- Tu, M., & Xia, Y. (2023). Understanding and controlling the nucleation and growth of metal-organic frameworks. RSC Publishing.
- Taylor, K. M., et al. (n.d.). Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks. PMC - NIH.
- Li, Y., et al. (n.d.). Controlled Nucleation and Controlled Growth for Size Predicable Synthesis of Nanoscale Metal–Organic Frameworks (MOFs): A General and Scalable Approach. Scilit.
- BITS Pilani. (2026). A greener path to synthesising Metal Organic Frameworks for carbon capture and storage. BITS Pilani News.
- Canossa, S., et al. (2025). Role of a Modulator in the Synthesis of an MIL-53 Metal–Organic Framework Revealed by In Situ Time-Resolved MAS NMR Spectroscopy. Journal of the American Chemical Society.
- Wang, Y., et al. (2024). Probing Structural Imperfections: Protein-Aided Defect Characterization in Metal–Organic Frameworks.
- Menon, S., et al. (2024). Probing Structural Defects in MOFs Using Water Stability. The Journal of Physical Chemistry C.
- Mustafa, D., et al. (n.d.). Modulated self-assembly of metal–organic frameworks. PMC - NIH.
- Wu, J., et al. (2025). Definitive Molecular Level Characterization of Defects in UiO-66 Crystals.
- Tu, M., et al. (2023). Understanding and controlling the nucleation and growth of metal-organic frameworks. RSC Publishing.
- Niu, K., et al. (2021). Three-step nucleation of metal–organic framework nanocrystals. PMC.
- Achenbach, B., et al. (2025). Role of a Modulator in the Synthesis of an MIL-53 Metal–Organic Framework Revealed by In Situ Time-Resolved MAS NMR Spectroscopy. Journal of the American Chemical Society.
- Li, Y., et al. (n.d.). Controlled Nucleation and Controlled Growth for Size Predicable Synthesis of Nanoscale Metal-Organic Frameworks (MOFs): A General and Scalable Approach. Semantic Scholar.
- Liu, Y., et al. (n.d.). Defect Engineering in Metal–Organic Framework Nanocrystals: Implications for Mechanical Properties and Performance. PMC - NIH.
- Wang, H., et al. (2020).
- Zhang, Y., et al. (2024). Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artificial intelligence (AI) predictions. RSC Publishing.
- Singh, R. P., et al. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance.
- Kumar, P., et al. (n.d.). Aspects of Hydrothermal and Solvothermal Methods in MOF Chemistry. IntechOpen.
- Das, A. (2019). Why one synthesised MOF single crystal is getting degraded after taking it out from the reaction mixture? What can I do to avoid this problem?
- Castonguay, A., et al. (n.d.). MOFganic Chemistry: Challenges and Opportunities for Metal-Organic Frameworks in Synthetic Organic Chemistry. PMC - NIH.
- BenchChem. (2025). Technical Support Center: Optimizing Solvothermal MOF Synthesis. BenchChem.
- Kalu, A. O., et al. (n.d.). A Review on Metal- Organic Frameworks (MOFS)
- M, A., & P, M. (n.d.). List of organic linkers used in the synthesis of MOFs described in this review.
- Will-Sommer, N., et al. (2020). Twinning in Zr-Based Metal-Organic Framework Crystals. MDPI.
- Helmenstine, A. M. (2013). Solutions to Common Crystal Growing Problems. Science Notes.
- Tu, M., et al. (2023). Understanding and controlling the nucleation and growth of metal–organic frameworks. Chemical Society Reviews.
- Chang, Z., et al. (2020). Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption. CrystEngComm.
- Boyle, P. D. (2010). Crystal Growing Guide. University of Colorado Boulder.
- Baykov, I. A., et al. (n.d.).
- Wang, H., et al. (2020). Synthesis, Characterization and Application of Defective Metal-Organic Frameworks: Current Status and Perspectives. The University of Liverpool Repository.
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Modulated self-assembly of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 8. Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. Understanding and controlling the nucleation and growth of metal–organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A Review on Metal- Organic Frameworks (MOFS), Synthesis, Activation, Characterisation and Application – Oriental Journal of Chemistry [orientjchem.org]
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Technical Support Center: Enhancing Thermal and Chemical Stability of 4-Nitro-1H-pyrazole-3,5-dicarboxylic Acid MOFs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with metal-organic frameworks (MOFs) based on the 4-nitro-1H-pyrazole-3,5-dicarboxylic acid linker. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to aid in your experimental endeavors. Our goal is to empower you with the knowledge to overcome common challenges and enhance the thermal and chemical stability of your materials.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis, stability, and characterization of this compound MOFs.
Q1: What are the expected thermal stability limits for MOFs synthesized with this compound?
A1: The thermal stability of these MOFs is influenced by the choice of the metal node and the resulting coordination environment. Generally, pyrazolate-based MOFs exhibit good thermal stability. For nitro-functionalized aromatic linkers, decomposition temperatures can be in the range of 250-300°C.[1] However, specific structures can exhibit significantly higher stability. For instance, a zinc MOF with a bifunctional pyrazole-isophthalate linker has shown stability up to 400°C.[2] A definitive decomposition temperature for a MOF with the this compound linker will depend on the specific crystal structure and the metal used. Thermogravimetric analysis (TGA) is the primary technique to determine the precise decomposition temperature of your specific MOF.
Q2: How does the nitro functional group impact the chemical stability of the MOF, particularly in acidic or basic conditions?
A2: The nitro group is an electron-withdrawing group, which can influence the acidity of the pyrazole N-H proton and the carboxylate groups. This can affect the coordination chemistry and the overall stability of the framework. Pyrazolate-based MOFs are known for their stability in alkaline solutions due to the high pKa of the pyrazole moiety. However, the stability in acidic conditions might be more limited. The robustness of the MOF in different pH environments will largely depend on the strength of the metal-linker coordination bonds. It is crucial to test the stability of your MOF in a range of pH values by monitoring changes in its powder X-ray diffraction (PXRD) pattern after exposure.
Q3: What are the most suitable metal nodes to use with this linker for achieving high stability?
A3: The choice of the metal node is critical for the stability of the MOF. High-valent metal ions such as Cr(III), Fe(III), and Zr(IV) are known to form strong coordination bonds with carboxylate linkers, often resulting in MOFs with high thermal and chemical stability. For pyrazolate linkers, borderline metal ions like Zn(II), Cu(II), and Co(II) can also form robust frameworks. The optimal metal will depend on the desired network topology and the specific application.
Q4: I am observing a loss of crystallinity after solvent exchange. What could be the cause and how can I prevent it?
A4: Loss of crystallinity after solvent exchange is a common issue and can be attributed to the collapse of the framework upon removal of the guest molecules that template the pores during synthesis. This is particularly prevalent in MOFs with large pores and flexible linkers. To mitigate this, consider using a less volatile solvent for the final washings and a gentler activation method, such as supercritical CO2 drying. Additionally, ensuring the formation of a robust, highly interpenetrated framework during synthesis can enhance structural stability.
Q5: Can post-synthetic modification be used to enhance the stability of these MOFs?
A5: Yes, post-synthetic modification (PSM) is a powerful strategy to enhance MOF stability.[3] Several PSM approaches can be considered:
-
Covalent Modification: While the nitro group itself is not easily modified, other parts of the linker could potentially be functionalized if the linker design allows for it.
-
Coordinative Modification: Introducing new ligands to the metal nodes can strengthen the framework.
-
Metal Node Exchange: Exchanging the initial metal node with a more robust one (e.g., replacing a divalent metal with a trivalent or tetravalent one) can significantly improve stability.
-
Surface Coating: Coating the MOF crystals with a thin layer of a polymer or other protective material can enhance their resistance to chemical degradation.
Section 2: Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis and handling of this compound MOFs.
Problem 1: Synthesis yields an amorphous product or a material with low crystallinity.
Possible Causes:
-
Inappropriate Reaction Conditions: The temperature, reaction time, or solvent system may not be optimal for crystal growth.
-
Incorrect Reagent Ratios: The metal-to-linker ratio can significantly influence the outcome of the synthesis.
-
Presence of Impurities: Impurities in the starting materials or solvent can inhibit crystal nucleation and growth.
-
Rapid Precipitation: The MOF may be precipitating too quickly, preventing the formation of an ordered crystalline structure.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Systematically vary the synthesis temperature. Lowering the temperature may slow down the reaction rate and promote the growth of larger, more well-defined crystals. Conversely, for some systems, a higher temperature might be necessary to overcome the activation energy for crystallization.
-
Adjust Solvent System: The polarity and coordinating ability of the solvent play a crucial role. Try different solvents or solvent mixtures. For pyrazole-dicarboxylate MOFs, DMF is a common solvent.[2][4] The addition of a modulator, such as a monocarboxylic acid (e.g., acetic acid), can sometimes improve crystallinity by competing with the linker for coordination to the metal center, thereby slowing down the nucleation process.
-
Vary Reagent Concentrations: Experiment with different metal-to-linker ratios. A slight excess of the linker is sometimes beneficial.
-
Control pH: The pH of the reaction mixture can influence the deprotonation of the linker and the formation of the secondary building units (SBUs). The addition of a small amount of acid or base can sometimes promote crystallization.
-
Purify Starting Materials: Ensure the purity of the this compound linker and the metal salt. Recrystallize the linker if necessary.
Problem 2: The synthesized MOF shows poor thermal stability in TGA.
Possible Causes:
-
Incomplete Solvent Removal: Residual solvent molecules in the pores can lead to a significant weight loss at low temperatures, which might be misinterpreted as low framework stability.
-
Weak Metal-Linker Bonds: The chosen metal may not be forming sufficiently strong coordination bonds with the pyrazole-dicarboxylate linker.
-
Framework Collapse upon Desolvation: The framework may not be robust enough to maintain its structure after the removal of guest molecules.
-
Presence of Thermally Labile Adducts: The synthesis may have resulted in a coordination polymer with a different, less stable structure than the desired MOF.
Troubleshooting Steps:
-
Ensure Complete Activation: Before TGA analysis, ensure the MOF is fully "activated" by removing all guest and solvent molecules. This is typically done by heating the sample under vacuum. The activation temperature should be high enough to remove the solvent but below the decomposition temperature of the MOF.
-
Re-evaluate the Metal Node: If the intrinsic framework stability is low, consider using a different metal ion that is known to form more stable MOFs, such as Cr(III) or Zr(IV).
-
Analyze the TGA Curve Carefully: A typical TGA curve for a stable MOF shows a plateau up to the decomposition temperature, followed by a sharp weight loss.[5][6][7] A gradual weight loss at lower temperatures may indicate the presence of residual solvent or a less stable phase.
-
Correlate with PXRD: Perform PXRD analysis on the sample after heating to different temperatures (as indicated by the TGA steps) to determine at what point the crystalline structure is lost. This will help distinguish between solvent loss and framework decomposition.
Problem 3: The MOF degrades in the presence of water or other chemicals.
Possible Causes:
-
Hydrolysis of Metal-Linker Bonds: Water molecules can act as nucleophiles and displace the linker from the metal center, leading to the collapse of the framework. This is a common issue for many MOFs.
-
Reaction with Acidic or Basic Media: Strong acids can protonate the carboxylate groups, while strong bases can deprotonate the pyrazole N-H or attack the metal centers, leading to framework degradation.
-
Ligand Displacement: Other coordinating molecules in the solution can compete with the pyrazole-dicarboxylate linker and cause its displacement.
Troubleshooting Steps:
-
Introduce Hydrophobicity: One strategy to improve hydrolytic stability is to make the MOF more hydrophobic. This can be achieved through post-synthetic modification by introducing hydrophobic functional groups on the linker or by incorporating hydrophobic guest molecules into the pores.
-
Utilize Robust Metal Nodes: As mentioned earlier, high-valent metal ions like Zr(IV) are known to form highly water-stable MOFs.
-
Create a Core-Shell Structure: Encapsulating the MOF crystals in a protective shell of a more stable material (e.g., silica or a polymer) can shield them from the harsh chemical environment.
-
Perform Stability Tests: Systematically test the stability of your MOF in different solvents and at various pH values. Use PXRD to monitor the crystallinity of the material after each test. A stable MOF will retain its characteristic PXRD pattern.[8]
Section 3: Experimental Protocols & Data Interpretation
This section provides a general synthesis protocol and guidance on interpreting characterization data.
Generalized Synthesis Protocol for a this compound MOF
Disclaimer: This is a generalized protocol and may require optimization for your specific metal salt and desired product.
Materials:
-
This compound (linker)
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
In a 20 mL scintillation vial, dissolve the metal salt (e.g., 0.1 mmol) in DMF (5 mL).
-
In a separate vial, dissolve the this compound linker (0.1 mmol) in DMF (5 mL). Sonication may be required to aid dissolution.
-
Combine the two solutions in the scintillation vial.
-
Cap the vial tightly and place it in a preheated oven at a specific temperature (e.g., 80-120°C) for a set period (e.g., 24-72 hours).
-
After the reaction is complete, allow the vial to cool slowly to room temperature.
-
Collect the crystalline product by decanting the mother liquor.
-
Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
Perform a solvent exchange by soaking the crystals in a volatile solvent like ethanol (3 x 10 mL) over 24 hours.
-
Activate the MOF by heating the sample under a dynamic vacuum at a temperature sufficient to remove the solvent without causing framework collapse (e.g., 100-150°C).
Interpreting Characterization Data
Powder X-ray Diffraction (PXRD):
-
Purpose: To confirm the crystallinity and phase purity of your synthesized material.
-
Good Result: A well-defined pattern with sharp peaks indicates a highly crystalline material. The peak positions should be reproducible between batches.
-
Troubleshooting with PXRD:
-
Broad Humps/No Peaks: Indicates an amorphous product. Refer to the troubleshooting guide for low crystallinity.
-
Extra Peaks: Suggests the presence of impurities or a mixture of phases. Compare your pattern to simulated patterns of known phases or the patterns of your starting materials.
-
Shift in Peak Positions: Can indicate a change in the unit cell parameters, possibly due to the inclusion of different guest molecules or a structural transformation.
-
Loss of Peak Intensity after Stability Test: A clear sign of framework degradation.
-
Thermogravimetric Analysis (TGA):
-
Purpose: To determine the thermal stability and decomposition temperature of the MOF.
-
Interpreting the TGA Curve:
-
Initial Weight Loss (below ~150°C): This is typically due to the removal of adsorbed and coordinated solvent molecules from the pores.
-
Plateau Region: A stable, horizontal region indicates the temperature range where the desolvated MOF is thermally stable.
-
Sharp Weight Loss: A significant and often sharp drop in weight indicates the decomposition of the organic linker and the collapse of the MOF structure. The onset of this weight loss is considered the decomposition temperature.
-
-
Example TGA Interpretation: A MOF that is stable up to 350°C will show a plateau in its TGA curve until that temperature, after which a sharp decline in mass will be observed.
Section 4: Data Summary & Visualization
Table 1: Factors Influencing the Stability of Pyrazolate-Based MOFs
| Factor | Influence on Stability | Rationale |
| Metal Node | High-valent metals (e.g., Zr(IV), Cr(III)) generally increase stability. | Stronger metal-oxygen bonds enhance resistance to hydrolysis. |
| Linker Rigidity | More rigid linkers tend to form more stable frameworks. | Reduces the likelihood of framework distortion or collapse. |
| Coordination Environment | Higher coordination numbers of the metal centers can lead to increased stability. | A more connected network is generally more robust. |
| Hydrophobicity | Increased hydrophobicity of the framework can improve water stability. | Repels water molecules, preventing them from attacking the metal-linker bonds. |
Diagrams
Workflow for Troubleshooting Poor MOF Crystallinity
Caption: Key strategies for improving the thermal and chemical stability of this compound MOFs.
Section 5: References
Sources
- 1. Five new 3D transition MOFs based on 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid displaying unique luminescence sensing towards Fe3+ and magnetic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. ac1.hhu.de [ac1.hhu.de]
- 3. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN107746465B - A kind of Nd-MOF material constructed with 3,5-pyrazole dicarboxylic acid as ligand and preparation method thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. New insights into the degradation mechanism of metal-organic frameworks drug carriers - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility issues of 4-nitro-1H-pyrazole-3,5-dicarboxylic acid during reaction
Welcome to the technical support center for 4-nitro-1H-pyrazole-3,5-dicarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and reactivity of this compound, with a specific focus on overcoming its inherent solubility issues.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science, particularly in the synthesis of metal-organic frameworks (MOFs). Its rigid structure and functional groups make it an attractive ligand for creating porous materials with diverse applications. However, its poor solubility in many common solvents can present significant hurdles during synthetic procedures, leading to incomplete reactions, low yields, and difficulties in purification. This guide provides practical, in-depth solutions to these common solubility challenges.
Troubleshooting Guide: Overcoming Solubility Issues
This section addresses specific problems you may encounter during your experiments and provides a systematic approach to resolving them.
Problem 1: The compound does not dissolve in the reaction solvent at room temperature.
Root Cause Analysis: this compound possesses a crystalline structure with strong intermolecular hydrogen bonding conferred by its two carboxylic acid groups and the pyrazole ring. The nitro group, being electron-withdrawing, increases the acidity of the carboxylic protons, further strengthening these interactions. In non-polar or moderately polar aprotic solvents, the energy required to break these intermolecular bonds is often greater than the energy gained from solvating the molecule, resulting in low solubility.
Proposed Solutions:
1. Solvent Selection:
-
High-Polarity Aprotic Solvents: The most effective approach is to use highly polar aprotic solvents capable of disrupting the strong intermolecular hydrogen bonds.
-
Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP).
-
Protocol:
-
Begin by attempting to dissolve a small amount of the compound in the chosen solvent at room temperature with vigorous stirring.
-
If solubility is still limited, gentle heating (40-60 °C) can be applied. Monitor for any signs of decomposition (color change).
-
Sonication can also be an effective method to aid dissolution.[1]
-
-
2. Co-Solvent Systems:
-
For reactions where highly polar solvents like DMF or DMSO are not ideal, a co-solvent system can be employed.
-
Example: A mixture of a less polar solvent (e.g., THF, dioxane) with a small amount of a high-polarity solvent (e.g., DMF, DMSO) can enhance solubility.
-
Protocol:
-
Suspend the compound in the primary (less polar) solvent.
-
Add the co-solvent (e.g., DMF) dropwise while stirring until the solid dissolves.
-
-
Table 1: Recommended Starting Solvents
| Solvent Category | Examples | Suitability |
| Highly Recommended | DMF, DMSO, NMP | Excellent, especially for MOF synthesis.[2] |
| Moderately Useful | Methanol, Ethanol | Limited, may require heating or base addition. |
| Poor Solvents | Water (acidic/neutral), DCM, Chloroform, Toluene, Hexane | Very low solubility. |
Problem 2: The compound precipitates out of solution when a co-reactant or reagent is added.
Root Cause Analysis: This is often due to a change in the overall polarity of the solvent system or a chemical reaction that forms a less soluble species. For example, adding a non-polar co-reactant to a solution of the compound in a polar solvent can decrease its solubility. Alternatively, if the co-reactant is acidic, it can suppress the deprotonation of the dicarboxylic acid, favoring the less soluble neutral form.
Proposed Solutions:
1. Gradual Addition at Elevated Temperature:
-
Maintain the reaction mixture at a slightly elevated temperature (e.g., 40-50 °C) while slowly adding the co-reactant. This can keep the compound and any intermediates in solution.
2. Use of a More Robust Solvent System:
-
If precipitation is persistent, consider switching to a more effective solvent system from the outset, such as pure DMF or DMSO, which can often accommodate a wider range of solute polarities.
3. In-situ Salt Formation (for reactions in organic media):
-
The addition of a non-nucleophilic organic base can deprotonate one or both carboxylic acid groups, forming a more soluble salt.
-
Recommended Bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA).
-
Protocol:
-
Suspend this compound in a suitable organic solvent (e.g., THF, DCM).
-
Add 1.0 to 2.2 equivalents of the organic base dropwise with stirring.
-
The formation of the ammonium carboxylate salt should result in a clear solution.
-
Proceed with the addition of the other reagents.
-
-
Problem 3: The compound is insoluble in aqueous media for a reaction or purification.
Root Cause Analysis: In its fully protonated (neutral) form, this compound has very low solubility in water due to the non-polar pyrazole ring. The key to aqueous solubility lies in controlling the pH to deprotonate the carboxylic acid groups.[3]
Proposed Solutions:
1. pH Adjustment:
-
The solubility of dicarboxylic acids in water increases dramatically as the pH rises above their pKa values, leading to the formation of the more polar and water-soluble carboxylate anions.[4]
-
Protocol:
-
Suspend the compound in water.
-
Slowly add a solution of a suitable base (e.g., 1M NaOH, 1M NaHCO₃, or 1M NH₄OH) dropwise while monitoring the pH and stirring.
-
The compound should dissolve as it is converted to its mono- or di-anionic salt. Aim for a pH value above the second pKa if complete dissolution is required.
-
-
Troubleshooting Flowchart for Solubility Issues
Caption: Step-by-step process for aqueous dissolution.
References
-
PubChem. (n.d.). 4-Nitro-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
-
Tuning the Pore Chemistry of Zr-MOFs for Efficient Metal Ion Capture from Complex Streams - Supporting Information. (n.d.). Retrieved from [Link]
-
Student Doctor Network Forums. (2012). Solubility of Functional Groups in acids and bases?. Retrieved from [Link]
-
PubChem. (n.d.). Pyrazole-3,5-dicarboxylic acid. Retrieved from [Link]
-
ResearchGate. (2000). 3,5-Pyrazoledicarboxylic acid monohydrate. Retrieved from [Link]
-
Reddit. (2023). Dicarboxylic acid solubility. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Solubility of 5-nitroisophthalic acid in pseudo-binary mixtures containing water and betaine-based deep eutectic solvents. Retrieved from [Link]
-
UNT Digital Library. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]
-
Northwestern University. (2010). Rational Design, Synthesis, Purification, and Activation of Metal-Organic Framework Materials. Retrieved from [Link]
- Google Patents. (2018). A kind of Nd-MOF material constructed with 3,5-pyrazole dicarboxylic acid as ligand and preparation method thereof.
-
Britannica. (2024). Carboxylic acid. Retrieved from [Link]
-
ACS Publications. (1978). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. Retrieved from [Link]
Sources
optimizing reaction conditions (temperature, time, solvent) for MOF synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Metal-Organic Framework (MOF) synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with a deeper, mechanistic understanding of how to optimize the critical parameters of temperature, time, and solvent selection in your MOF syntheses. This resource is built on the core principles of scientific integrity, combining technical accuracy with field-proven insights to empower you in your research and development endeavors.
Frequently Asked Questions (FAQs)
This section addresses some of the initial high-level questions researchers often have when approaching MOF synthesis optimization.
Q1: Why is the choice of solvent so critical in MOF synthesis?
A1: The solvent in MOF synthesis is not merely an inert medium; it plays a multifaceted role in the crystallization process. It must dissolve the metal precursors and organic linkers, but its influence extends to templating the final structure, mediating the deprotonation of the linker, and affecting the overall reaction kinetics.[1][2] The polarity, size, and coordinating ability of solvent molecules can dictate which crystalline phase (polymorph) is thermodynamically favored and can even become incorporated into the final framework as guest molecules.[3]
Q2: How do temperature and reaction time interplay in MOF synthesis?
A2: Temperature and reaction time are inversely related and are crucial for controlling the nucleation and growth phases of MOF crystallization.[4][5][6] Higher temperatures increase the solubility of precursors and provide the necessary activation energy for crystal formation, often leading to faster reaction rates and requiring shorter synthesis times.[7][8][9] Conversely, lower temperatures slow down these kinetics, which can sometimes be advantageous for obtaining larger, higher-quality crystals, though this necessitates longer reaction times.[10]
Q3: What is the first parameter I should focus on optimizing?
A3: While all parameters are interconnected, a good starting point is often the solvent system. The choice of solvent can fundamentally alter the possible outcomes of the reaction. Once a suitable solvent or solvent mixture is identified, you can then move on to fine-tuning the temperature and time to achieve the desired crystallinity, phase purity, and particle size.
Q4: For drug delivery applications, are there specific synthesis considerations?
A4: Absolutely. For drug delivery, the synthesis must be optimized to produce MOFs with high biocompatibility, controlled particle size (often in the nanometer range for cellular uptake), and high drug loading capacity.[11][12][13] This often involves using less toxic solvents and metals, and may employ methods like one-pot synthesis where the drug is co-precipitated with the MOF.[11][14] Post-synthetic modifications are also common to enhance biocompatibility and targeting.[12]
Troubleshooting Guide: A Deeper Dive into Synthesis Problems
This guide is structured to help you diagnose and solve specific issues you may encounter during your experiments.
Issue 1: Low Crystallinity or Amorphous Product
Q: My product from the synthesis is an amorphous powder or shows very broad peaks in the Powder X-ray Diffraction (PXRD) pattern. What's going wrong?
A: This is a common issue that points to problems with the nucleation and/or crystal growth process. Let's break down the potential causes and solutions.
Causality: MOF formation is a crystallization process that requires overcoming an energy barrier for nucleation, followed by sustained crystal growth.[15][16] If the conditions are not right, either nucleation won't occur efficiently, or the growth will be too rapid and disordered, resulting in an amorphous material.
Troubleshooting Steps:
-
Temperature Too Low: The reaction may lack the necessary activation energy.
-
Solution: Incrementally increase the synthesis temperature. Solvothermal methods, which involve heating in a sealed vessel, are often necessary to achieve the temperatures required for high crystallinity.[1][17] Be aware that excessively high temperatures can lead to the formation of undesirable dense phases.[6][8]
-
-
Insufficient Reaction Time: The crystallization process may not have had enough time to complete.
-
Inappropriate Solvent: The solvent may not be effectively mediating the reaction.
-
Solution: Experiment with different solvents or solvent mixtures. A solvent's ability to dissolve the precursors and its coordination properties are key.[19] For example, highly coordinating solvents might inhibit the formation of the desired framework by strongly binding to the metal centers.
-
Issue 2: Poor Yield
Q: I've successfully synthesized the correct MOF phase, but the yield is consistently low. How can I improve it?
A: Low yield can be frustrating and is often linked to precursor solubility, reaction kinetics, or competing side reactions.
Causality: The yield of a MOF synthesis is dependent on the efficient conversion of the metal and linker precursors into the final crystalline product. Incomplete dissolution of reactants or the formation of soluble intermediates that do not precipitate can lead to poor yields.
Troubleshooting Steps:
-
Precursor Concentration and Solubility: The concentration of your metal salt and organic linker might be too low, or one of the components may not be fully dissolved.
-
Solution: Increase the concentration of the reactants. Ensure complete dissolution of the precursors before heating; you might need to try a different solvent or a co-solvent system to improve solubility.[7]
-
-
Suboptimal Temperature: The reaction temperature might not be ideal for driving the reaction to completion.
-
Reaction Time: The reaction may not have reached equilibrium.
-
Solution: Increase the reaction time. As with crystallinity, allowing the reaction to proceed for a longer duration can lead to a higher yield.[10]
-
Issue 3: Impure Product or Unwanted Phases
Q: My PXRD pattern shows peaks corresponding to my target MOF, but also other unidentified peaks. How do I obtain a phase-pure product?
A: The formation of multiple crystalline phases, or the presence of unreacted starting materials, indicates that the reaction conditions favor the formation of more than one product.
Causality: The final structure of a MOF can be under either thermodynamic or kinetic control.[20] Different phases may be more stable under different conditions, and sometimes a metastable kinetic product forms first before converting to a more stable thermodynamic product over time.[21]
Troubleshooting Steps:
-
Temperature Control: The chosen temperature may be in a range where multiple phases can coexist.
-
Solution: Carefully control and systematically vary the synthesis temperature. Sometimes a narrow temperature window is required for the formation of a single, desired phase.[8]
-
-
Solvent Effects: The solvent can direct the formation of specific structures.
-
Solution: Experiment with different solvents. The polarity and coordinating ability of the solvent can stabilize one phase over another.[3] For example, using N,N-dimethylformamide (DMF) versus N,N-diethylformamide (DEF) can sometimes lead to different MOF structures under otherwise identical conditions.[1]
-
-
Modulators: The presence of modulators (e.g., monocarboxylic acids) can influence which phase is formed.
-
Solution: Introduce a modulator or vary its concentration. Modulators compete with the linker for coordination to the metal center, which can control the nucleation and growth rate and favor the formation of a specific phase.[9]
-
Issue 4: Difficulty with Solvent Selection
Q: I'm not sure which solvent to start with for a new MOF synthesis. What are the key considerations?
A: Solvent selection is a critical first step. A logical approach based on solvent properties can guide your choice.
Causality: The solvent's primary role is to dissolve the reactants. Beyond that, its properties like polarity, boiling point, and coordinating ability will influence the reaction pathway.
Systematic Approach to Solvent Selection:
-
Solubility of Precursors: The chosen solvent must be able to dissolve both the metal salt and the organic linker to a sufficient concentration.
-
Action: Test the solubility of your precursors in a range of common MOF synthesis solvents (e.g., DMF, DEF, ethanol, methanol, water).
-
-
Solvent Polarity: The polarity of the solvent can influence the deprotonation of the linker and the coordination environment of the metal ion.
-
Action: Consider a range of solvents with varying polarities. Sometimes a mixture of a polar and a non-polar solvent can provide the ideal environment.
-
-
Boiling Point: For solvothermal synthesis, the boiling point of the solvent will determine the pressure inside the reaction vessel at a given temperature.
-
Action: Choose a solvent with a boiling point that is compatible with your desired reaction temperature and the pressure limits of your equipment.
-
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Commonly Used For |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | Wide range of MOFs |
| N,N-Diethylformamide (DEF) | 177 | 29.6 | Often used interchangeably with DMF |
| Ethanol | 78.4 | 24.5 | Green synthesis, some Zn- and Cu-based MOFs |
| Methanol | 64.7 | 32.7 | Similar to ethanol |
| Water | 100 | 80.1 | Hydrothermal synthesis, "green" chemistry |
| Acetonitrile | 82 | 37.5 | Less common, but can be effective |
Experimental Protocols
Protocol 1: Systematic Temperature Screening for a New MOF Synthesis
This protocol outlines a systematic approach to determine the optimal synthesis temperature.
-
Prepare a Stock Solution: Prepare a stock solution of your metal precursor and organic linker in your chosen solvent system.
-
Aliquot the Solution: Dispense equal volumes of the stock solution into multiple reaction vessels (e.g., Teflon-lined autoclaves).
-
Set Up a Temperature Gradient: Place the reaction vessels in a heating block or multiple ovens set to a range of temperatures (e.g., 80°C, 100°C, 120°C, 140°C, 160°C).
-
Constant Reaction Time: Keep the reaction time constant for all temperatures (e.g., 24 hours).
-
Isolate and Characterize: After the reaction, cool the vessels, isolate the products by centrifugation or filtration, wash with fresh solvent, and dry.
-
Analyze the Products: Characterize each product using Powder X-ray Diffraction (PXRD) to assess crystallinity and phase purity.
Protocol 2: High-Throughput Screening of Synthesis Conditions
For rapid optimization, high-throughput methods can be employed.[22][23]
-
Use a Multi-well Reaction Block: Utilize a high-throughput synthesis platform that allows for multiple reactions to be run in parallel under different conditions.
-
Vary Parameters: Design an array of experiments where you systematically vary temperature, time, and solvent composition across the different wells.
-
Automated Characterization: If available, use automated PXRD or other high-throughput characterization techniques to rapidly analyze the products.
-
Data Analysis: Use software to analyze the large datasets generated and identify the optimal synthesis conditions.
Visualizing the Optimization Workflow
The following diagrams illustrate the logical flow of the troubleshooting and optimization process.
Caption: A workflow diagram illustrating the iterative process of MOF synthesis optimization.
Caption: A decision tree for the logical selection of solvents in MOF synthesis.
References
- Growth mechanism of metal-organic frameworks: insights into the nucleation by employing a step-by-step route.
- In Situ, Time-Resolved, and Mechanistic Studies of Metal–Organic Framework Nucle
- Growth Mechanism of Metal-Organic Frameworks: Insights into the Nucleation by Employing a Step-by-Step Route. Academia.edu.
- Mechanistic insights into metal-organic framework thin film growth from microkinetic analysis of in situ X-ray scattering data.
- Modeling and Simulation of Crystalliz
- Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture. Arabian Journal of Chemistry.
- Interactions of Common Synthesis Solvents with MOFs Studied via Free Energies of Solvation: Implications on Stability and Polymorph Selection.
- Influence of temperature on metal-organic frameworks. Chinese Chemical Letters.
- Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method.
- How do solvents make influences to MOF structures?
- Metal-organic frameworks: Drug delivery applic
- Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. Iptek ITS.
- Thermodynamic and Kinetic Effects in the Crystallization of Metal–Organic Frameworks. Accounts of Chemical Research.
- Metal–Organic Frameworks for Drug Delivery: A Design Perspective. PMC.
- Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. ZYLAB.
- Optimization of MOF Synthesis.
- High-throughput synthesis and characterization of nanocrystalline porphyrinic zirconium metal–organic frameworks.
- Effect of synthesis temperature and duration on the reactivity of MOF‐808 batches prepared.
- Reaction duration-dependent formation of two Cu(ii)-MOFs with selective adsorption properties of C3H4 over C3H6. Dalton Transactions.
- Why metal-organic frameworks (MOFs) require heating (thermal annealing) stage during the fabrication process?
- A Study of the Effect of Reaction Time on the Preparation of Zirconium Based UiO-66 MOF.
- Time and temperature dependence of MOFs downsizing.
- The preparation of metal–organic frameworks and their biomedical applic
- Evaluating the Robustness of Metal–Organic Frameworks for Synthetic Chemistry. PMC.
- Synthesis and Characterization of Functionalized Metal-organic Frameworks. PMC.
- A review on MOFs synthesis and effect of their structural characteristics for hydrogen adsorption. RSC Publishing.
- Metal Organic Frameworks (MOFs)
- SYNTHESIS AND CHARACTERIZATION OF ADVANCED METAL-ORGANIC FRAMEWORKS (MOFS).
- Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applic
- Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods.
- Effect of solvent systems on morphology of MOF.
- Technical Support Center: Optimizing Solvothermal MOF Synthesis. Benchchem.
- High-Throughput Computational Screening of the Metal Organic Framework Database for CH4/H2 Separations.
- High-throughput computational screening of metal–organic frameworks. Chemical Society Reviews.
- Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). Protocol Exchange.
-
Defect formation in metal–organic frameworks initiated by the crystal growth-rate and effect on catalytic performance. ResearchGate. [Link]
- High-throughput screening of synthesis parameters in the formation of the metal-organic frameworks MOF-5 and HKUST-1.
- Common strategies for loading MOFs with drugs.
- Controlled Growth of Highly Defected Zirconium–Metal–Organic Frameworks via a Reaction–Diffusion System for Water Remedi
- Factors affecting synthesis of MOFs.
- Synthesis, characterization and application of defective metal–organic frameworks: current st
- Synthesis, Characterization and Application of Defective Metal-Organic Frameworks: Current Status and Perspectives. The University of Liverpool Repository.
- Metal-Organic Frameworks: Synthetic Methods and Potential Applic
- Recent Advances in MOF-Based Materials for Remediation of Heavy Metals and Organic Pollutants: Insights into Performance, Mechanisms, and Future Opportunities. MDPI.
- Factors effecting MOFs synthesis.
Sources
- 1. Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Influence of temperature on metal-organic frameworks [html.rhhz.net]
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- 11. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The preparation of metal–organic frameworks and their biomedical application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04441J [pubs.rsc.org]
- 14. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Growth mechanism of metal-organic frameworks: insights into the nucleation by employing a step-by-step route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
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- 20. pubs.acs.org [pubs.acs.org]
- 21. Reaction duration-dependent formation of two Cu(ii)-MOFs with selective adsorption properties of C3H4 over C3H6 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 22. High-throughput synthesis and characterization of nanocrystalline porphyrinic zirconium metal–organic frameworks - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected PXRD Patterns in Pyrazolate MOFs
A Guide for Researchers, Scientists, and Drug Development Professionals
From the desk of a Senior Application Scientist
Welcome to the technical support center for pyrazolate-based Metal-Organic Frameworks (MOFs). This guide is designed to help you navigate the complexities of interpreting Powder X-ray Diffraction (PXRD) data, a cornerstone technique for characterizing these fascinating materials.[1][2] Unexpected PXRD patterns can be a source of frustration, but they also offer valuable insights into the intricacies of your synthesis and the behavior of your MOF. This resource will equip you with the knowledge to diagnose common issues, understand their root causes, and implement effective troubleshooting strategies.
Pyrazolate MOFs are a significant class of porous materials with promising applications due to their high stability.[3] However, like all MOFs, their synthesis and handling can present challenges that manifest in their PXRD patterns.[3][4] Whether you are a seasoned researcher or new to the field, this guide will serve as a practical companion in your experimental endeavors.
Frequently Asked Questions (FAQs)
My experimental PXRD pattern doesn't match the simulated pattern from the CIF file. What are the common reasons for this?
It is a common observation that experimental PXRD patterns of MOFs can differ from the ideal patterns simulated from single-crystal X-ray diffraction (SC-XRD) data.[5] Several factors can contribute to these discrepancies:
-
Presence of Solvent/Guest Molecules: The pores of as-synthesized MOFs are often occupied by solvent or guest molecules.[6] These molecules can influence the framework's symmetry and unit cell parameters, leading to shifts in peak positions and changes in relative peak intensities compared to the solvent-free simulated pattern.[7][8]
-
Framework Flexibility: Pyrazolate MOFs, like many other MOFs, can exhibit structural flexibility. The framework might exist in a "closed-pore" or "open-pore" configuration depending on the presence of guest molecules, temperature, or pressure. This can result in significant changes in the PXRD pattern.
-
Preferred Orientation: If the crystallites in your sample are not randomly oriented, the intensities of certain diffraction peaks can be artificially enhanced or diminished.[9] This is particularly common for MOFs with anisotropic crystal shapes, such as needle-like or plate-like morphologies.[9][10]
-
Structural Defects: Real crystals are never perfect. Defects such as missing linkers or metal nodes can disrupt the long-range order of the crystal lattice, leading to peak broadening and a decrease in overall crystallinity.
-
Particle Size Effects: Very small crystallites (in the nanometer range) will lead to broadened diffraction peaks, a phenomenon known as Scherrer broadening.[11]
Why are the peaks in my PXRD pattern broad and poorly resolved?
Broadened PXRD peaks are a strong indicator of small crystallite size or the presence of structural disorder.[11] Here's a breakdown of the likely causes:
-
Nanocrystalline Material: If your synthesis conditions favor rapid nucleation over crystal growth, you will likely obtain very small crystals. The Scherrer equation can be used to estimate the average crystallite size from the peak broadening.
-
Amorphous Content: Your sample may contain a mixture of crystalline and amorphous phases.[12] The amorphous component contributes to a broad, diffuse background signal, which can obscure the crystalline peaks.[11]
-
Framework Defects and Disorder: A high concentration of defects within the crystal lattice can lead to a loss of long-range order, resulting in broader diffraction peaks.
-
Mixed-Phase Sample: If your synthesis yields more than one crystalline phase, the overlapping of multiple diffraction patterns can give the appearance of broad, poorly resolved peaks.
I see extra peaks in my PXRD pattern that are not in the simulated pattern. What could they be?
The presence of unexpected peaks in your PXRD pattern typically points to the existence of impurities or additional crystalline phases in your sample.[13] Consider the following possibilities:
-
Unreacted Starting Materials: Residual metal salts or organic linkers can crystallize and contribute their own diffraction patterns.
-
Formation of a Different MOF Phase: MOF syntheses can sometimes yield different polymorphs or competing phases depending on subtle variations in reaction conditions such as temperature, concentration, or solvent composition.[14][15]
-
Contamination: Contamination from the reaction vessel or other sources can introduce extraneous crystalline material.
-
Solvent Adducts: In some cases, the solvent used in the synthesis can co-crystallize with the MOF, forming a distinct crystalline phase with its own unique PXRD pattern.
Some of the expected peaks in my PXRD pattern are missing or have very low intensity. Why is this happening?
The absence or significant reduction in the intensity of expected peaks is often related to preferred orientation or a loss of specific crystallographic ordering.
-
Severe Preferred Orientation: If the crystallites in your sample have a strong tendency to align in a particular direction during sample preparation, reflections from certain crystallographic planes may be systematically absent or very weak.[9]
-
Structural Transformation: The MOF may have undergone a structural change upon solvent removal or exposure to the atmosphere, leading to a new phase with a different PXRD pattern.
-
Loss of Long-Range Order: In some cases, a high degree of disorder in a specific crystallographic direction can lead to the disappearance of corresponding diffraction peaks.
Troubleshooting Guides
Issue 1: Peak Shifting
Your experimental peaks are consistently shifted to lower or higher 2θ values compared to the simulated pattern.
Diagnostic Workflow
Caption: Diagnostic workflow for PXRD peak shifting.
Step-by-Step Protocol: Solvent Exchange and Activation
-
Solvent Exchange:
-
Suspend the as-synthesized MOF in a volatile solvent with a low boiling point (e.g., acetone, methanol, or chloroform) for 24-48 hours.
-
Replace the solvent with a fresh portion 2-3 times during this period to ensure complete exchange of the original synthesis solvent.
-
-
Activation:
-
Isolate the solvent-exchanged MOF by filtration or centrifugation.
-
Heat the sample under vacuum at a temperature sufficient to remove the guest solvent without causing framework collapse. The appropriate temperature can often be determined by thermogravimetric analysis (TGA).
-
-
PXRD Analysis:
-
After activation, handle the sample in an inert atmosphere (e.g., a glovebox) to prevent re-adsorption of atmospheric moisture.
-
Acquire a new PXRD pattern of the activated sample and compare it to the simulated pattern.
-
Issue 2: Significant Peak Broadening and High Background
Your PXRD pattern shows broad, ill-defined peaks and a significant amorphous halo.
Diagnostic Workflow
Caption: Troubleshooting workflow for broad PXRD peaks.
Step-by-Step Protocol: Quantification of Amorphous Content (Internal Standard Method)
This method allows for the quantification of the amorphous content in your sample.[16][17]
-
Select an Internal Standard: Choose a highly crystalline, stable material that has diffraction peaks that do not overlap with your MOF's peaks (e.g., crystalline silicon, alumina).
-
Prepare a Physical Mixture:
-
Accurately weigh a known amount of your MOF sample and the internal standard.
-
Thoroughly and gently grind the two components together to ensure a homogeneous mixture.
-
-
PXRD Measurement:
-
Acquire a high-quality PXRD pattern of the mixture.
-
-
Rietveld Refinement:
-
Perform a Rietveld refinement on the collected data using software such as GSAS-II, FullProf, or TOPAS.
-
Include the crystal structures of both your MOF and the internal standard in the refinement.
-
The refinement will provide the weight fractions of the crystalline phases in the mixture.
-
-
Calculate Amorphous Content:
-
The weight percentage of the amorphous phase can be calculated by subtracting the total weight percentage of the crystalline phases from 100%.
-
Issue 3: Unexpected Peaks
Your PXRD pattern contains peaks that do not correspond to your target pyrazolate MOF.
Diagnostic Workflow
Caption: Troubleshooting altered PXRD peak intensities.
Step-by-Step Protocol: Minimizing Preferred Orientation
-
Gentle Grinding: Avoid aggressive grinding of your sample, which can enhance preferred orientation, especially for materials with anisotropic crystal habits.
-
Sample Holder Loading:
-
Back-Loading: Instead of pressing the powder into the top of the sample holder, press it in from the back against a flat surface. This can help to randomize the crystallite orientation.
-
Side-Loading: Introduce the powder from the side of a cavity-type sample holder.
-
-
Mixing with an Amorphous Material: If the problem is severe, mixing your sample with a fine, amorphous powder (e.g., fumed silica) can help to disrupt the ordered packing of the crystallites.
-
Capillary Measurement: For the most reliable data, loading the sample into a thin glass capillary and measuring in transmission mode can significantly reduce preferred orientation effects.
By systematically applying these diagnostic and troubleshooting strategies, you will be better equipped to understand and resolve anomalies in your PXRD data, leading to more accurate and reliable characterization of your pyrazolate MOFs.
References
-
Cunha, D., et al. (2014). Crystallography of metal–organic frameworks. IUCrJ, 1(5), 453-463. Available at: [Link]
-
Salcedo-Abraira, P., et al. (2018). Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. Dalton Transactions, 47(34), 11599-11609. Available at: [Link]
-
The Organic Chemistry Tutor. (2023). Powder XRD of MOF | Stimulated vs Synthesized MOF | MIL-88B(Fe) | origin. YouTube. Available at: [Link]
-
Boström, H. L. B., et al. (2017). Pitfalls in metal–organic framework crystallography: towards more accurate crystal structures. Chemical Society Reviews, 46(13), 3942-3957. Available at: [Link]
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García-Márquez, A., et al. (2015). Metal organic framework synthesis in the presence of surfactants: towards hierarchical MOFs?. CrystEngComm, 17(2), 279-286. Available at: [Link]
-
Request PDF. (n.d.). Characterization of Metal-Organic Frameworks Using X-ray Diffraction. ResearchGate. Available at: [Link]
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Thornton, A. W., et al. (2024). Synthetic and analytical considerations for the preparation of amorphous metal–organic frameworks. Chemical Science, 15(25), 9436-9450. Available at: [Link]
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Request PDF. (n.d.). Study of Guest Molecules in Metal Organic Frameworks by Powder X-ray Diffraction: Analysis of Difference Envelope Density. ResearchGate. Available at: [Link]
-
Request PDF. (n.d.). Effect of Synthesis Conditions on Formation Pathways of Metal Organic Framework (MOF-5) Crystals. ResearchGate. Available at: [Link]
-
ResearchGate. (2021). Diffraction peak shift of MOF?. ResearchGate. Available at: [Link]
-
Fedin, M. V., et al. (2024). Nanoscale solvent organization in metal–organic framework ZIF-8 probed by EPR of flexible β-phosphorylated nitroxides. Chemical Science, 15(12), 4443-4450. Available at: [Link]
-
Li, B., et al. (2020). Kinetically Controlled Reticular Assembly of a Chemically Stable Mesoporous Ni(II)-Pyrazolate Metal–Organic Framework. Journal of the American Chemical Society, 142(30), 13037-13044. Available at: [Link]
-
Bobbitt, N. S., et al. (2023). Do Residual Solvent Molecules Always Hinder Gas Sorption in Metal–Organic Frameworks?. Chemistry of Materials, 36(1), 15-26. Available at: [Link]
-
novoMOF. (2019). How we measure and ensure the high quality of our MOFs. novoMOF. Available at: [Link]
-
American Pharmaceutical Review. (2011). Approaches to Quantification of Amorphous Content in Crystalline Drug Substance by Powder X-ray Diffraction. American Pharmaceutical Review. Available at: [Link]
-
Lee, W. R., et al. (2017). Solvent-derived defects suppress adsorption in MOF-74. eScholarship. Available at: [Link]
-
SciSpace. (n.d.). Design and Characterization of MOFs (Metal-Organic Frameworks) for Innovative Applications. SciSpace. Available at: [Link]
-
Concordia University. (2021). Sabine Plummer: Synthesis and Characterization of MOF UPC-68. YouTube. Available at: [Link]
-
OSTI.GOV. (n.d.). INFLUENCE OF PREFERRED ORIENTATION OF MINERALS IN THE MINERALOGICAL IDENTIFICATION PROCESS BY X-RAY DIFFRACTION. OSTI.GOV. Available at: [Link]
-
Profex. (n.d.). Quantification of Amorphous Phases (Internal Standard Method). Profex. Available at: [Link]
-
AIP Publishing. (2023). Host–guest interactions in framework materials: Insight from modeling. AIP Publishing. Available at: [Link]
-
Li, Y., et al. (2023). Unlocking the potential: strategic synthesis of a previously predicted pyrazolate-based stable MOF with unique clusters and high catalytic activity. Chemical Science, 14(30), 8089-8095. Available at: [Link]
-
Green Chemistry & Commerce Council. (2025). Adventures in the Synthesis of Metal Organic Frameworks. YouTube. Available at: [Link]
-
The Organic Chemistry Tutor. (2023). Identifying Peaks in X-Ray Diffraction Data: A Step-by-Step Guide | MOF peak finding | 2023. YouTube. Available at: [Link]
-
Wang, X., et al. (2019). Single-Crystal Synthesis and Structures of Highly Stable Ni8-Pyrazolate Based Metal-Organic Frameworks. ACS Materials Letters, 1(1), 133-138. Available at: [Link]
-
ACS Publications. (n.d.). ACS Applied Nano Materials Journal. ACS Publications. Available at: [Link]
-
International Centre for Diffraction Data. (n.d.). Quantification of amorphous phases - theory. International Centre for Diffraction Data. Available at: [Link]
-
Klyachenko, S. V., & Kustov, L. M. (2018). Metal-organic frameworks: structure, properties, methods of synthesis, and characterization. Russian Chemical Reviews, 87(1), 1-28. Available at: [Link]
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Technical Support Center: Activation of Porous Materials from 4-Nitro-1H-pyrazole-3,5-dicarboxylic Acid
A Foreword from Your Senior Application Scientist
Welcome, researchers and innovators. You are working with a fascinating and promising class of porous materials derived from 4-nitro-1H-pyrazole-3,5-dicarboxylic acid. These metal-organic frameworks (MOFs) and porous coordination polymers (PCPs) offer unique potential in fields ranging from gas storage to catalysis, largely due to their tailored pore environments and the electronic properties imparted by the nitro functional group.[1][2]
However, the journey from a solvothermally synthesized crystal to a fully porous, "activated" material is critical and fraught with challenges. The very pores you aim to utilize are initially filled with synthesis solvents and guest molecules.[3][4] The process of removing these guests without causing catastrophic structural collapse is the cornerstone of activation. The presence of the thermally sensitive nitro group adds a layer of complexity, demanding a carefully considered approach.[5][6]
This guide is designed to be your partner in the lab. It moves beyond simple protocols to explain the causality behind each step. We will troubleshoot common failures, answer frequently asked questions, and provide a foundation built on scientific integrity and field-proven experience.
Troubleshooting Guide: From Synthesis to Activated Material
This section addresses the most common issues encountered during the activation of pyrazole-based porous materials.
Question: My material shows a significantly lower BET surface area than reported values. What's going wrong?
Answer: This is the most prevalent issue in MOF activation, and it typically points to one of three root causes: incomplete guest removal, framework collapse, or pore blockage.
Possible Cause 1: Incomplete Solvent Exchange The high-boiling-point solvents used in synthesis (like DMF or DEF) have strong interactions with the MOF framework.[7] Attempting to remove them directly with heat and vacuum often requires high temperatures that can damage the material or creates such strong capillary forces that the pore structure collapses.
-
Solution: Implement a rigorous solvent exchange protocol. The goal is to replace the high-boiling-point synthesis solvent with a volatile, low-surface-tension solvent (e.g., ethanol, acetone, dichloromethane, or hexane).[7][8] This process is not diffusion-limited but is often limited by the solvent exchange kinetics at the metal centers, especially in MOFs with coordinatively unsaturated sites.[9]
Possible Cause 2: Framework Collapse During Thermal Activation The porous structure is held together by coordination bonds, which can be broken by excessive thermal energy. The nitro functionalization on your linker can also lower the overall thermal decomposition temperature of the framework.[5][6][10] Furthermore, even with proper solvent exchange, the removal of the final solvent molecules can induce stress and lead to pore collapse, especially in materials with large pores or flexible linkers.[11]
-
Solution: Optimize your thermal activation protocol.
-
Thermogravimetric Analysis (TGA): Before activating a new batch, run a TGA on the as-synthesized material. This will show you the temperature at which the guest solvents are removed and, crucially, the decomposition temperature of the framework itself.[3] Your activation temperature must be well below the decomposition point.
-
Use a Low-Surface-Tension Solvent: The final solvent before heating should have a very low surface tension. Solvents like n-hexane or perfluoropentane are excellent choices for activating challenging MOFs as they minimize the capillary forces that cause collapse.[8]
-
Dynamic Vacuum: Apply a high vacuum before you begin heating. A gradual temperature ramp (e.g., 1-2 °C/minute) is gentler on the framework than a sudden temperature shock.
-
Possible Cause 3: Residual Reactants or Impurities Unreacted linkers, metal salts, or other impurities from the synthesis can remain trapped within the pores, physically blocking access for nitrogen during BET analysis.[11][12]
-
Solution: Thorough Washing. After synthesis and before solvent exchange, ensure the bulk material is thoroughly washed with the mother liquor and then a fresh synthesis solvent (e.g., DMF) to remove surface contaminants and unreacted precursors.[13] Some protocols, like Soxhlet extraction, can provide a more efficient and automated cleaning process.[7]
Question: My PXRD pattern shows a loss of crystallinity or a phase change after activation. Why?
Answer: This indicates a significant and often irreversible change to your material's framework.
-
Primary Cause: Thermal Decomposition. You have likely exceeded the thermal stability limit of your material. As noted, nitro-functionalized MOFs can have lower decomposition temperatures.[6] You must determine this limit via TGA and stay safely below it.
-
Secondary Cause: Solvent-Induced Transformation. Some frameworks are not stable in certain solvents. Exchanging with a solvent that disrupts the coordination bonds or interacts unfavorably with the linker can lead to amorphization or a structural rearrangement.[4] It is crucial to screen for solvent compatibility, especially when deviating from established protocols.
Question: How do I know if my activation was successful?
Answer: Successful activation is confirmed through a combination of characterization techniques that validate both the preservation of the framework and the accessibility of the pores.
-
Powder X-Ray Diffraction (PXRD): Compare the PXRD pattern of the activated sample to the as-synthesized sample and the simulated pattern from single-crystal data. The peak positions should remain the same, confirming the crystal structure is intact. Peak broadening may occur due to reduced crystallite size but a complete loss of sharp peaks indicates amorphization.
-
Brunauer-Emmett-Teller (BET) Analysis: A nitrogen sorption isotherm at 77 K is the gold standard for determining the specific surface area and pore volume.[14][15] A successful activation will yield a Type I isotherm for microporous materials, with a sharp uptake at low relative pressures.
-
Thermogravimetric Analysis (TGA): A TGA of the activated material should show a flat profile until the framework decomposition temperature, indicating all guest solvents have been removed.[3]
Detailed Experimental Protocols
Protocol 1: Standard Solvent Exchange & Thermal Activation
This protocol is a robust starting point for most pyrazole-dicarboxylic acid-based MOFs.
-
Initial Wash:
-
Decant the mother liquor from the as-synthesized crystalline material.
-
Wash the crystals 3-4 times with fresh, high-purity synthesis solvent (e.g., N,N-Dimethylformamide - DMF) to remove residual reactants. Gently agitate or sonicate briefly during washes.
-
-
Primary Solvent Exchange:
-
Decant the final DMF wash.
-
Add a volatile solvent in which DMF is miscible, such as ethanol or acetone. The volume should be at least 10 times the volume of the solid material.
-
Allow the material to soak for 6-8 hours, with occasional gentle agitation.
-
Decant the solvent and replenish with a fresh portion. Repeat this step 4-5 times over 48 hours. This ensures complete replacement of the high-boiling solvent.[13]
-
-
Secondary (Low Surface Tension) Solvent Exchange:
-
Decant the final ethanol/acetone wash.
-
Add a low-surface-tension solvent like dichloromethane (DCM) or n-hexane.
-
Soak for 4-6 hours. Decant and replenish with fresh DCM/hexane. Repeat 2-3 times. This step is critical for preventing pore collapse.[8]
-
-
Thermal Activation:
-
Quickly filter the material to remove excess surface solvent and place it in a Schlenk flask or a sample tube for a vacuum furnace.
-
Immediately connect the sample to a high-vacuum line (<100 mTorr) and begin evacuation at room temperature for at least 3 hours.
-
While under dynamic vacuum, slowly ramp the temperature to your target activation temperature (e.g., 120-180 °C, determined from TGA).
-
Hold at the target temperature for 8-12 hours to ensure all solvent is removed.
-
Cool the sample to room temperature under vacuum before backfilling with an inert gas like nitrogen or argon.
-
Diagram: Standard Activation Workflow
This diagram illustrates the logical flow from the synthesized product to a fully activated, porous material.
Caption: Workflow for activating pyrazole-based porous materials.
Frequently Asked Questions (FAQs)
Q1: What is supercritical CO₂ activation and when should I use it? Supercritical CO₂ (scCO₂) activation is a powerful and gentle alternative to thermal activation.[7] After exchanging the synthesis solvent with a solvent miscible in liquid CO₂ (like ethanol), the material is placed in a high-pressure vessel. Liquid CO₂ flushes the pores, and then the system is brought above the critical point of CO₂ (31 °C, 73 atm). At this point, there is no surface tension, and the CO₂ can be vented as a gas without creating capillary forces that would collapse the pores. It is highly recommended for materials that are thermally sensitive, have very large pores, or are known to be flexible.
Q2: How does the nitro group specifically affect activation? The nitro group has two main effects:
-
Thermal Sensitivity: Nitro-containing compounds can be energetic and may decompose at lower temperatures than their non-functionalized analogs.[5][6] This narrows the viable window for thermal activation. Always use TGA to determine the safe upper-temperature limit.
-
Pore Chemistry: The electron-withdrawing nature of the nitro group can alter the electronic environment of the pore surface. This can influence guest-host interactions and may affect the ultimate adsorption properties of the activated material.[6][16]
Q3: How should I store my activated material? Activated MOFs are highly porous and will readily adsorb moisture and other atmospheric gases, which will occupy the pores and render the material "inactive" for subsequent experiments.[11] Once activated, the material must be stored under an inert atmosphere (e.g., in a nitrogen- or argon-filled glovebox) or under vacuum. Always handle activated samples quickly in the air to minimize exposure.
Q4: Can I reuse or regenerate my material after an experiment? Regeneration is often possible, but the protocol depends on the nature of the guest molecules adsorbed during the experiment. For physisorbed guests (like gases), a simple re-activation procedure (heating under vacuum) is often sufficient to clear the pores. For chemisorbed species or strongly bound molecules, a more rigorous cleaning and re-activation cycle may be necessary. Always check the stability of your material to the specific guests and regeneration conditions. Some pyrazolate-based MOFs have shown excellent reusability over multiple cycles.[17][18]
Data Summary Table
This table provides key properties of common solvents used in the activation process. Choosing a final exchange solvent with low surface tension and a low boiling point is crucial for successful activation.
| Solvent | Boiling Point (°C) | Surface Tension (mN/m at 20°C) | Notes |
| N,N-Dimethylformamide (DMF) | 153.0 | 36.4 | Common synthesis solvent; high BP and surface tension. |
| Ethanol | 78.4 | 22.1 | Good for primary exchange; miscible with DMF and water. |
| Acetone | 56.0 | 23.7 | Good for primary exchange; highly volatile. |
| Dichloromethane (DCM) | 39.6 | 28.1 | Good intermediate exchange solvent. |
| n-Hexane | 68.0 | 18.4 | Excellent choice for final exchange; very low surface tension.[8] |
| Perfluoropentane | 29.0 | 10.1 | Optimal for highly sensitive materials; extremely low surface tension.[8] |
Diagram: Troubleshooting Low Surface Area
This diagram outlines the causal relationships between experimental choices and the common problem of low porosity.
Caption: Causal diagram for troubleshooting low surface area in MOFs.
References
-
Smalley, A. P. et al. (2015). Thermal decomposition pathways of nitro-functionalized metal–organic frameworks. Chemical Communications. Available at: [Link]
-
Li, W. et al. (2019). A Porous Coordination Polymer Showing Guest-Amplified Positive and Negative Thermal Expansion. Inorganic Chemistry. Available at: [Link]
-
Verderber, K. E. et al. (2018). Suspension Processing of Microporous Metal-Organic Frameworks: A Scalable Route to High-Quality Adsorbents. National Institutes of Health. Available at: [Link]
-
JoVE. (2022). Synthesis of Single-Crystalline Core-Shell Metal-Organic Frameworks. Journal of Visualized Experiments. Available at: [Link]
-
Siegelman, R. L. et al. (2017). Rapid Guest Exchange and Ultra-Low Surface Tension Solvents Optimize Metal-Organic Framework Activation. Angewandte Chemie International Edition. Available at: [Link]
-
ResearchGate. (2015). What might be the reasons for very less surface areas in MOFs with Amine? How can i troubleshoot this?. ResearchGate. Available at: [Link]
-
Feng, L. et al. (2019). A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]
-
Kim, M. et al. (2023). Facilitated explosion of nitro compounds confined in metal–organic frameworks. Journal of Materials Chemistry A. Available at: [Link]
-
ResearchGate. (2017). A Temporarily Pore-Openable Porous Coordination Polymer for Guest Adsorption/Desorption. ResearchGate. Available at: [Link]
-
SINOPEG. Applications of Pyrazole-3,5-dicarboxylic Acid Monohydrate in Material Science and Beyond. Available at: [Link]
-
Karagiaridi, O. et al. (2014). Solvent-Assisted Linker Exchange: An Alternative to the De-Novo Synthesis of Unattainable Metal-Organic Frameworks. Northwestern University. Available at: [Link]
-
Webber, M. J. et al. (2023). In Situ Observation of Solvent Exchange Kinetics in a MOF with Coordinatively Unsaturated Sites. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. Classification of coordination polymers with removal of guest molecules... ResearchGate. Available at: [Link]
-
Wang, Z. et al. (2010). Strategies for Characterization of Large-Pore Metal-Organic Frameworks by Combined Experimental and Computational Methods. Chemistry of Materials. Available at: [Link]
-
ResearchGate. (2015). Thermal Decomposition Pathways of Nitro-functionalized Metal-Organic Frameworks. ResearchGate. Available at: [Link]
-
ResearchGate. Synthesis of a Pyrazole-Based Microporous Organic Polymer for High-Performance CO2 Capture and Alkyne Carboxylation. ResearchGate. Available at: [Link]
-
Cui, Y. et al. (2020). Synthesis of a Pyrazole-Based Microporous Organic Polymer for High-Performance CO2 Capture and Alkyne Carboxylation. ACS Applied Polymer Materials. Available at: [Link]
-
Barp, E. et al. (2019). Temperature-Dependent Nitrous Oxide/Carbon Dioxide Preferential Adsorption in a Thiazolium-Functionalized NU-1000 Metal–Organic Framework. PMC. Available at: [Link]
-
ResearchGate. (2021). What can affect the amount of BET surface area in MOFs?. ResearchGate. Available at: [Link]
-
Nicolas, R. et al. (2023). Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde. Annex 92. Available at: [Link]
-
El-Sayed, H. A. et al. (2023). Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity. National Institutes of Health. Available at: [Link]
-
Hambach, M. et al. (2022). Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Supramolecular Building Layer (SBL) Approach. Molecules. Available at: [Link]
-
McCarthy, B. D. et al. (2023). Structural Phase Transformations Induced by Guest Molecules in a Nickel-Based 2D Square Lattice Coordination Network. Chemistry of Materials. Available at: [Link]
-
MOCEDES. Importance of pyrazole carboxylic acid in MOFs preparation. Available at: [Link]
-
Nicolas, R. et al. (2023). Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde. PMC. Available at: [Link]
-
Zhang, Y. et al. (2023). A Nitro Functionalized MOF with Multi-Enzyme Mimetic Activities for the Colorimetric Sensing of Glucose at Neutral pH. MDPI. Available at: [Link]
-
Wang, Y. et al. (2020). Five new 3D transition MOFs based on 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid displaying unique luminescence sensing towards Fe3+ and magnetic properties. Dalton Transactions. Available at: [Link]
-
Castedo, A. et al. (2024). Decoding Host-Guest Interactions: Tuning Pore Functionality in MOFs for Efficient Capture of Short- and Long-Chain PFAS. Journal of Materials Chemistry A. Available at: [Link]
-
Wang, S. et al. (2023). Screening the Specific Surface Area for Metal-Organic Frameworks by Cataluminescence. MDPI. Available at: [Link]
-
OSTI.GOV. (2024). Determining Surface Areas and Pore Volumes of Metal- Organic Frameworks. OSTI.GOV. Available at: [Link]
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Technical Support Center: Scaling the Synthesis of 4-Nitro-1H-pyrazole-3,5-dicarboxylic Acid
This guide provides in-depth technical support for researchers, chemists, and process development professionals facing challenges in the scaled-up synthesis of 4-nitro-1H-pyrazole-3,5-dicarboxylic acid (CAS: 62078-43-7)[1][2]. This molecule, while a valuable building block, presents significant hurdles related to reaction control, safety, and purification at scale. This document is structured to provide both high-level strategic guidance through FAQs and granular, problem-solving advice in the troubleshooting section.
Synthesis Overview and Key Scale-Up Challenges
The most common and logical synthetic route involves a two-stage process: the synthesis of the pyrazole precursor followed by its nitration. Each stage carries unique challenges that are amplified during scale-up.
Overall Synthetic Workflow
The synthesis begins with the oxidation of a readily available starting material, such as 3,5-dimethylpyrazole, to form the core heterocyclic structure, 1H-pyrazole-3,5-dicarboxylic acid. This precursor is then subjected to electrophilic nitration to introduce the nitro group at the C4 position.
Caption: Safety decision tree for temperature monitoring during nitration.
Personal Protective Equipment (PPE)
| Equipment | Specification | Reason |
| Eye/Face Protection | Chemical splash goggles AND a full-face shield. | Protects against splashes of highly corrosive acids. [3] |
| Hand Protection | Acid-resistant gloves (e.g., butyl rubber or Viton). Use a double-gloving technique. | Standard lab gloves (nitrile, latex) offer insufficient protection against concentrated acids. [3] |
| Body Protection | Flame-retardant lab coat and a chemical-resistant apron. | Provides a barrier against spills and protects underlying clothing. |
| Emergency Access | Ensure unobstructed access to a safety shower and eyewash station. | Immediate drenching is the most effective first aid for acid contact. [4] |
References
- Gaikwad, D., Chatterjee, R., Acharya, A. N., & Dandela, R. (2025, April). Large‐scale synthesis of 1H‐pyrazole. J INDIAN CHEM SOC.
- Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. (2025).
- Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. (n.d.). Inorganic Chemistry Frontiers (RSC Publishing).
- Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (n.d.).
- Dimethyl 1H-pyrazole-3,5-dicarboxyl
- Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024). PubMed.
- Nitr
- CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (n.d.).
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- Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic M
- PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. (2013).
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PMC - PubMed Central.
- 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis. (n.d.). ChemicalBook.
- Review on synthesis of nitropyrazoles. (2025).
- 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis. (n.d.). ChemicalBook.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Nitration Reactions | Continuous Flow Processing. (n.d.). Vapourtec.
- Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. (n.d.). NIH.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- NITRIC ACID SAFETY. (n.d.). University of California, Santa Barbara.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing).
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (n.d.). MDPI.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.
- WO2011076194A1 - Method for purifying pyrazoles. (n.d.).
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- Synthesis and Pharmacological Activities of Pyrazole Deriv
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side reactions and impurity identification in nitropyrazole synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for nitropyrazole synthesis. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of electrophilic nitration on pyrazole scaffolds. Our goal is to provide practical, in-depth solutions to common challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success. Here, you will find troubleshooting guides and FAQs to address specific issues related to side reactions, impurity formation, and product identification.
Part A: Troubleshooting Guide for Common Synthesis Issues
This section addresses specific problems encountered during the nitration of pyrazoles. Each entry is structured to help you identify the symptoms, understand the root cause, and implement a validated solution.
Issue 1: Poor Regioselectivity & Formation of Isomeric Impurities
Symptom: You obtain a mixture of nitropyrazole isomers (e.g., 3-nitro, 4-nitro, and 5-nitro derivatives) that are difficult to separate, confirmed by NMR or LC-MS analysis.
Probable Cause: The reaction conditions are not selective for a single position on the pyrazole ring. The electronic and steric properties of your substrate, combined with the nature of the nitrating agent and the acidity of the medium, dictate the regiochemical outcome. The C4 position is generally the most electron-rich and kinetically favored site for electrophilic attack on the neutral pyrazole ring.[1][2] However, under strongly acidic conditions (e.g., mixed nitric/sulfuric acid), the pyrazole ring becomes protonated. This protonation creates a pyrazolium ion, which deactivates the ring and can alter the preferred site of nitration.[1][3]
Solutions & Scientific Rationale:
-
Modify the Nitrating System: The choice of nitrating agent is the most critical factor for controlling regioselectivity.[1]
-
For C4-Nitration: Use a milder nitrating agent like acetyl nitrate, generated in situ from nitric acid (HNO₃) and acetic anhydride (Ac₂O). This system is less acidic, avoiding extensive protonation of the pyrazole ring and favoring attack at the electron-rich C4 position.[3]
-
For C3/C5-Nitration or Rearrangement-Driven Synthesis: In some cases, a two-step process involving the formation of an N-nitropyrazole intermediate followed by thermal or acid-catalyzed rearrangement can yield the 3-nitro or 5-nitro isomer.[4][5]
-
-
Control Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C or below) can enhance selectivity by favoring the kinetically controlled product, which is often the C4-isomer.
-
Leverage Steric Hindrance: If your pyrazole has bulky substituents at the N1, C3, or C5 positions, these can sterically block electrophilic attack at adjacent sites, thereby increasing the selectivity for the C4 position.[1]
Issue 2: Over-Nitration Resulting in Di- or Trinitrated Products
Symptom: Mass spectrometry and NMR data indicate the presence of products with multiple nitro groups (e.g., dinitropyrazoles) when only mononitration was intended.
Probable Cause: The reaction conditions are too harsh, or the stoichiometry of the nitrating agent is too high. Once the first nitro group is added, it deactivates the ring, making a second nitration more difficult but not impossible, especially at elevated temperatures or with a large excess of a potent nitrating agent.[6][7]
Solutions & Scientific Rationale:
-
Strict Stoichiometric Control: Carefully control the molar equivalents of the nitrating agent. Use a slight excess (e.g., 1.05-1.1 equivalents) rather than a large one to minimize the chance of a second nitration.
-
Maintain Low Temperature: Over-nitration requires higher activation energy. Running the reaction at a controlled low temperature (e.g., 0-10 °C) is crucial for achieving mono-selectivity.[6]
-
Reduced Reaction Time: Monitor the reaction closely using TLC or HPLC. Quench the reaction as soon as the starting material is consumed to prevent the slower formation of over-nitrated byproducts.
Issue 3: Presence of N-Nitropyrazole Impurity in C-Nitrated Product
Symptom: Your final product, intended to be a C-nitropyrazole, contains a significant amount of the N-nitropyrazole isomer. This is common for pyrazoles with an unsubstituted N-H.
Probable Cause: The synthesis of C-nitropyrazoles from N-H pyrazoles often proceeds through an N-nitropyrazole intermediate. This intermediate must then rearrange to the more stable C-nitro product, a process that requires energy (heat) or an acid catalyst.[4][5] Incomplete rearrangement is a common source of this impurity.
Solutions & Scientific Rationale:
-
Promote Rearrangement: If you isolate the N-nitro intermediate (or have a mixture), you can facilitate its rearrangement.
-
Thermal Rearrangement: Refluxing the N-nitropyrazole in a high-boiling inert solvent (e.g., 1,2-dichlorobenzene, anisole) can drive the isomerization to the C-nitro product.[5][8]
-
Acid-Catalyzed Rearrangement: Treating the N-nitropyrazole with a strong acid, such as sulfuric acid, can also promote the rearrangement to the 4-nitropyrazole.[4]
-
-
Direct C-Nitration under Forcing Conditions: Using a strong mixed-acid system (HNO₃/H₂SO₄) from the start can sometimes bypass the isolation of the N-nitro intermediate, leading directly to the C-nitrated product, although this may affect regioselectivity.[9]
Issue 4: Nitration on a Substituent Group Instead of the Pyrazole Ring
Symptom: You are nitrating a 1-phenylpyrazole (or a similar substrate with an aromatic substituent) and find that nitration has occurred on the phenyl ring (e.g., at the para-position) instead of the pyrazole C4-position.
Probable Cause: The reactivity of the pyrazole ring versus the substituent is highly dependent on the reaction medium's acidity. In a strong mixed-acid (HNO₃/H₂SO₄) system, the pyrazole nitrogen is protonated, forming a pyrazolium cation. This strongly deactivates the heterocyclic ring towards further electrophilic attack, making the appended phenyl ring the more favorable site for nitration.[1][3][10]
Solutions & Scientific Rationale:
-
To Nitrate the Pyrazole Ring (C4): Use a milder, less acidic system like nitric acid in acetic anhydride (acetyl nitrate). This avoids deactivating the pyrazole ring via protonation, allowing it to remain the more reactive site for electrophilic substitution.[3]
-
To Nitrate the Phenyl Ring: Use a strong mixed-acid system (concentrated HNO₃/H₂SO₄). This will protonate and deactivate the pyrazole ring, directing nitration to the phenyl substituent.[1][3]
The following workflow illustrates this critical decision point:
Caption: Controlling regioselectivity for 1-phenylpyrazole nitration.
Part B: Frequently Asked Questions (FAQs)
Q1: What are the primary factors controlling regioselectivity in pyrazole nitration?
Regioselectivity is a function of three main factors:
-
Electronic Effects: The C4 position of the pyrazole ring is the most electron-rich and thus the most susceptible to electrophilic attack in a neutral molecule.[1] Electron-donating or withdrawing groups on the ring will further modify this electron distribution.
-
Steric Hindrance: Bulky groups at N1, C3, or C5 will sterically hinder attack at adjacent positions, making the C4 position even more favorable.[1]
-
Reaction Conditions: This is the most critical controllable factor. The choice of nitrating agent and solvent determines the nature of the electrophile (e.g., NO₂⁺) and the protonation state of the pyrazole substrate. As detailed in the troubleshooting guide, strongly acidic media deactivate the pyrazole ring, while milder conditions allow it to react.[1][3]
Q2: My reaction produced a dark, tar-like substance with very low yield. What happened?
This is indicative of substrate or product decomposition.[11] The nitration of pyrazoles is highly exothermic, and using overly harsh conditions (e.g., fuming nitric acid/oleum, high temperatures) can lead to uncontrolled side reactions and degradation.[6] Phenolic pyrazoles or other highly activated systems are particularly susceptible. To mitigate this, ensure robust temperature control with an ice or cryo-bath, add the nitrating agent slowly and portion-wise, and use the mildest conditions necessary to achieve the desired transformation.
Q3: Which analytical techniques are best for identifying nitropyrazole isomers?
A combination of techniques is ideal for unambiguous identification:
-
TLC/HPLC: Useful for determining the number of components in a mixture and for purification. Isomers will often have different retention times (Rƒ/Rt).[6][12]
-
LC-MS: Provides the molecular weight of each component, confirming that they are indeed isomers (same mass) and distinguishing them from over-nitrated or other byproducts.
-
¹H and ¹³C NMR: This is the most powerful tool for structural elucidation. The coupling patterns and chemical shifts of the pyrazole ring protons and carbons are distinct for each isomer. For example, a 4-nitropyrazole will show two singlets (or doublets, depending on other substituents) for the C3-H and C5-H protons, whereas a 3-nitropyrazole will have a more complex splitting pattern for the remaining C4-H and C5-H protons.
-
IR Spectroscopy: Useful for confirming the presence of the nitro group (strong absorptions typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).
Q4: How can I purify my nitropyrazole product from side-products and starting material?
The best method depends on the physical properties of the components.
-
Recrystallization: If your desired product is a solid and has different solubility characteristics from the impurities, recrystallization is an effective and scalable method.[4] Experiment with different solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes) to find a system that dissolves the product when hot but allows it to crystallize upon cooling, leaving impurities behind in the mother liquor.
-
Column Chromatography: This is a highly effective method for separating components with different polarities, such as isomers or products from starting materials.[13] Silica gel is the most common stationary phase.
-
Acid-Base Extraction: Pyrazoles are weakly basic. If impurities are non-basic, you can dissolve the crude mixture in an organic solvent, extract with an aqueous acid (e.g., 1M HCl) to pull the pyrazole into the aqueous layer as a salt, discard the organic layer containing impurities, and then neutralize the aqueous layer and re-extract the purified pyrazole with an organic solvent.[14]
Part C: Data & Protocols
Table 1: Comparison of Common Nitrating Agents for Pyrazole Synthesis
| Nitrating Agent System | Typical Conditions | Common Outcome & Selectivity | Use Case & Rationale |
| HNO₃ / H₂SO₄ | 0 °C to RT | Often directs nitration to substituents on N1 (e.g., phenyl) or can lead to mixtures.[3] | Nitrating a less reactive substituent. The strong acid protonates and deactivates the pyrazole ring.[1] |
| HNO₃ / Ac₂O | 0 °C | Highly selective for the C4-position of the pyrazole ring.[3] | Selective C4-nitration. A milder system that avoids ring deactivation. The active electrophile is acetyl nitrate. |
| Fuming HNO₃ | 0 °C to 60 °C | Potent; can lead to over-nitration if not controlled. Used for less reactive pyrazoles.[15] | Nitrating deactivated pyrazoles. Provides a high concentration of the nitronium ion. |
| N-Nitropyrazole Rearrangement | 120-190 °C in solvent | Can yield 3-nitro or 4-nitropyrazoles depending on substrate and conditions.[8] | Accessing other isomers. A two-step route for products not easily obtained by direct nitration. |
Experimental Protocols
Protocol 1: General Procedure for Selective C4-Nitration of a 1-Substituted Pyrazole
Safety Warning: This procedure involves strong acids and nitrating agents. It is exothermic and produces toxic fumes. Perform in a well-ventilated fume hood with appropriate personal protective equipment (lab coat, safety glasses, acid-resistant gloves).
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the 1-substituted pyrazole (1.0 eq) in acetic anhydride (Ac₂O) (approx. 5-10 mL per gram of substrate).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly, add fuming nitric acid (≥90%, 1.05 eq) dropwise to the cooled pyrazole solution via the dropping funnel. CRITICAL: Monitor the internal temperature closely with a thermometer and ensure it does not rise above 5-10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1-3 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Quenching: Once the starting material is consumed, carefully and slowly pour the reaction mixture over crushed ice in a beaker. This will hydrolyze the excess acetic anhydride and precipitate the product.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral (test with pH paper).
-
Purification: Dry the crude product. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol).[1]
Protocol 2: Impurity Identification by Analytical HPLC-MS
-
Sample Preparation: Prepare a dilute solution of the crude reaction mixture (approx. 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
HPLC Conditions (General Gradient):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV/Vis detector (e.g., at 254 nm).
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.
-
Mass Range: Scan a range appropriate for your expected products (e.g., 50-500 m/z).
-
-
Analysis: Analyze the resulting chromatogram. The retention time will help distinguish isomers. The mass spectrum for each peak will confirm the molecular weight, allowing you to identify starting material, mono-nitrated product (isomers will have the same mass), and di-nitrated products (mass will be higher by 45 Da).
References
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Zhang, C., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Available at: [Link]
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Gopinath, R., et al. (2014). Review on synthesis of nitropyrazoles. ResearchGate. Available at: [Link]
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Perevalov, V. P., et al. (2002). Nitropyrazoles (review). ResearchGate. Available at: [Link]
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Bean, G. P., et al. (1967). Reactions of phenyl-substituted heterocyclic compounds. II. Nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry. Available at: [Link]
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Shukla, S. K., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters. Available at: [Link]
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Kanishchev, O. S., et al. (2013). Nitropyrazoles. ResearchGate. Available at: [Link]
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Gromova, O. V., et al. (2022). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules. Available at: [Link]
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Haas, M., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Materials. Available at: [Link]
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Zhang, C., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Available at: [Link]
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Wang, R., et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules. Available at: [Link]
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Wang, Q., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. Available at: [Link]
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Fustero, S., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. Available at: [Link]
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Wikipedia. (2023). Nitration. Available at: [Link]
- Lange, W., et al. (2009). Process for the purification of pyrazoles. Google Patents.
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University of Liverpool. (n.d.). Diazoles & diazines: properties, syntheses & reactivity. Chemistry II Lecture. Available at: [Link]
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Singh, J., et al. (2023). Manipulating nitration and stabilization to achieve high energy. Science Advances. Available at: [Link]
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Pharmacy, A. (2018). Pyrazole. Heterocyclic Compounds Lecture Notes. Available at: [Link]
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Singh, J., et al. (2023). Manipulating nitration and stabilization to achieve high energy. Semantic Scholar. Available at: [Link]
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Bekhit, A. A., et al. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules. Available at: [Link]
- Lange, W., et al. (2011). Method for purifying pyrazoles. Google Patents.
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Fustero, S., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]
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Zhang, Y., et al. (2019). Synthesis and Properties of Energetic Hydrazinium 5-Nitro-3-dinitromethyl-2H-pyrazole by Unexpected Isomerization of N-Nitropyrazole. ResearchGate. Available at: [Link]
-
Bean, G. P., et al. (1967). REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES. Canadian Science Publishing. Available at: [Link]
-
Pevzner, M. S., et al. (2003). Nitropyrazoles: 18. Synthesis and transformations of 5-amino-3,4-dinitropyrazole. ResearchGate. Available at: [Link]
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Cativiela, C., et al. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. Available at: [Link]
-
Singh, J., et al. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces. Available at: [Link]
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Grimmett, M. R., et al. (1979). The Nitration of Brominated Pyrazoles in Aqueous Sulfuric Acid. ConnectSci. Available at: [Link]
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Sloop, J. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. US Military Academy West Point. Available at: [Link]
-
Wang, Q., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. National Institutes of Health. Available at: [Link]
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Validation & Comparative
The Ascendancy of Functionalized Linkers in MOF Design: A Comparative Guide to 4-nitro-1H-pyrazole-3,5-dicarboxylic acid
A Senior Application Scientist's Perspective on Tailoring Metal-Organic Frameworks for Advanced Applications
The field of Metal-Organic Frameworks (MOFs) has rapidly evolved from the discovery of novel structures to the targeted design of materials with precisely tailored properties. The judicious selection of organic linkers is a cornerstone of this advancement, with functionalization emerging as a powerful tool to fine-tune the chemical and physical characteristics of these porous materials. This guide provides an in-depth comparison of 4-nitro-1H-pyrazole-3,5-dicarboxylic acid with other common dicarboxylate linkers, offering researchers, scientists, and drug development professionals a framework for selecting the optimal linker for their specific application.
The Critical Role of Dicarboxylate Linkers in MOF Architecture
Dicarboxylate linkers are fundamental building blocks in the construction of a vast array of MOFs, including the iconic MOF-5 and UiO-66 families. The geometry, rigidity, and electronic properties of these linkers dictate the resulting framework's topology, porosity, and stability. The introduction of functional groups onto the linker's backbone provides a secondary layer of control, enabling the modulation of properties such as gas adsorption selectivity, catalytic activity, and drug loading capacity.
This compound: A Multifunctional Linker of Interest
This compound is a particularly intriguing linker that combines the structural attributes of a pyrazole ring with the electron-withdrawing effects of a nitro group. This unique combination is poised to impart a range of desirable properties to the resulting MOFs.
Key Attributes and Their Anticipated Impact:
-
Pyrazole Core: The pyrazole ring is known to form robust coordination bonds with metal ions, contributing to the high thermal and chemical stability of the resulting MOFs. Pyrazolate-based MOFs have demonstrated exceptional stability under harsh conditions, a critical attribute for applications in catalysis and demanding separation processes[1].
-
Nitro Functionalization: The presence of the electron-withdrawing nitro group can significantly influence the electronic environment of the MOF. This can enhance the acidity of the metal nodes, which is beneficial for certain catalytic reactions[2]. Furthermore, the polar nature of the nitro group can create favorable interactions with specific guest molecules, such as carbon dioxide, leading to improved adsorption selectivity.
Comparative Analysis with Common Dicarboxylate Linkers
To fully appreciate the potential of this compound, it is essential to compare it with widely used dicarboxylate linkers. The following sections provide a comparative overview based on experimental data from isoreticular series of MOFs, where the metal node remains constant while the organic linker is varied.
Structural and Porosity Comparison
The introduction of functional groups can impact the porosity of a MOF. While often leading to a slight reduction in surface area and pore volume compared to the parent, unfunctionalized MOF, the benefits of enhanced selectivity or activity frequently outweigh this decrease.
| Linker | MOF Series | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Key Structural Features |
| Terephthalic acid (BDC) | UiO-66 | ~1100 - 1500 | ~0.5 - 0.7 | High surface area, benchmark for comparison. |
| 2-Aminoterephthalic acid (NH2-BDC) | UiO-66-NH2 | ~1200 - 1400 | ~0.5 - 0.6 | Introduction of basic amine groups. |
| 2-Nitroterephthalic acid (NO2-BDC) | UiO-66-NO2 | ~1100 - 1300 | ~0.4 - 0.5 | Introduction of polar, electron-withdrawing nitro groups. |
| This compound | Hypothetical UiO-66-pz-NO2 | Predicted to be slightly lower than UiO-66 | Predicted to be slightly lower than UiO-66 | Combines high stability of pyrazole with polarity of nitro group. |
Table 1: Comparison of structural properties of MOFs derived from different dicarboxylate linkers. Data for UiO-66 and its derivatives are compiled from various sources. The values for a hypothetical UiO-66-pz-NO2 are predictive, based on general trends observed with functionalized linkers.
Performance in Key Applications
The choice of linker has a profound impact on the performance of MOFs in various applications.
The functionalization of linkers is a key strategy for enhancing the selective capture of gases like CO2. The introduction of polar groups, such as amines and nitro groups, can increase the affinity of the MOF for CO2 through dipole-quadrupole interactions.
| Linker | MOF Series | CO₂ Adsorption Capacity (mmol/g at 273 K) | Selectivity (CO₂/N₂) |
| Terephthalic acid (BDC) | UiO-66 | ~2.5 | Moderate |
| 2-Aminoterephthalic acid (NH2-BDC) | UiO-66-NH2 | ~3.35 | High |
| 2-Nitroterephthalic acid (NO2-BDC) | UiO-66-NO2 | ~2.8 | High |
| This compound | Hypothetical UiO-66-pz-NO2 | Predicted to be high | Predicted to be high |
Table 2: Comparison of CO₂ adsorption properties. Data for UiO-66 and its derivatives are from published studies. The performance of a hypothetical UiO-66-pz-NO2 is predicted based on the known effects of nitro functionalization.
The strong electron-withdrawing nature of the nitro group in this compound is expected to create strong adsorption sites for CO2, potentially leading to high uptake and selectivity.
The catalytic activity of MOFs can be tuned by modifying the electronic properties of the metal nodes through linker functionalization. Electron-withdrawing groups, such as the nitro group, can enhance the Lewis acidity of the metal centers, making them more effective catalysts for a range of organic transformations. Pyrazolate-based MOFs have already shown significant promise as robust catalytic platforms[3].
Figure 1: Conceptual workflow illustrating the enhanced catalytic activity of a MOF with the this compound linker.
Experimental Protocols
The synthesis of MOFs is typically carried out under solvothermal or hydrothermal conditions. Below are representative protocols for the synthesis of MOF-5 and UiO-66-NH2, which can be adapted for the synthesis of novel MOFs with this compound.
Protocol 1: Synthesis of MOF-5 (IRMOF-1)
This protocol is a general procedure for the synthesis of MOF-5, a zinc-based MOF with a high surface area.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Terephthalic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve zinc nitrate hexahydrate and terephthalic acid in DMF in a molar ratio of approximately 3:1 (metal:linker).
-
Transfer the solution to a Teflon-lined autoclave.
-
Heat the autoclave at a temperature between 100-120 °C for 12-24 hours[4].
-
After cooling to room temperature, collect the crystalline product by filtration.
-
Wash the product with fresh DMF and then with a solvent like chloroform or methanol to remove unreacted starting materials and solvent molecules from the pores.
-
Activate the material by heating under vacuum to ensure a porous framework.
Protocol 2: Synthesis of UiO-66-NH₂
This protocol describes the synthesis of an amino-functionalized zirconium-based MOF, known for its high stability[5].
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-Aminoterephthalic acid (H₂BDC-NH₂)
-
N,N-Dimethylformamide (DMF)
-
Benzoic acid (as a modulator)
Procedure:
-
Dissolve zirconium(IV) chloride and 2-aminoterephthalic acid in DMF. The addition of a modulator, such as benzoic or acetic acid, is often used to improve crystallinity and control defect formation.
-
Transfer the solution to a glass vial or Teflon-lined autoclave.
-
Heat the reaction mixture at 120 °C for 24 hours[6].
-
After cooling, the resulting powder is collected by centrifugation or filtration.
-
The product is washed repeatedly with DMF and then with a solvent like ethanol to exchange the high-boiling point solvent.
-
The final product is activated by heating under vacuum.
Figure 2: A generalized experimental workflow for the synthesis of Metal-Organic Frameworks.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, linker for the design of advanced MOFs. The combination of a robust pyrazole core and an electron-withdrawing nitro group is anticipated to yield materials with high stability, and enhanced performance in applications such as selective gas adsorption and catalysis.
While direct comparative data is currently lacking, the established principles of MOF chemistry allow for informed predictions of its potential advantages. The synthesis of isoreticular series of MOFs incorporating this linker is a critical next step to experimentally validate these predictions and unlock the full potential of this multifunctional building block. Future research should focus on:
-
Systematic Synthesis: Preparing a series of MOFs (e.g., based on the UiO-66 or MOF-5 topology) with this compound and other benchmark linkers to enable direct comparison of their properties.
-
Comprehensive Characterization: Thoroughly characterizing these materials to obtain quantitative data on their porosity, stability, and performance in target applications.
-
Computational Modeling: Employing computational methods to complement experimental findings and provide deeper insights into the structure-property relationships of these novel MOFs.
By pursuing these avenues of research, the scientific community can fully elucidate the benefits of this compound and pave the way for the development of next-generation MOFs for a wide range of technological applications.
References
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A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. Journal of the American Chemical Society. [Link]
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High thermal and chemical stability in pyrazolate-bridged metal–organic frameworks with exposed metal sites. Semantic Scholar. [Link]
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UiO-66 metal–organic framework-derived ZrO2/ZnO mesoporous materials for high-efficiency detection of NO2 at room temperature. RSC Publishing. [Link]
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Understanding the structural landscape of Mn-based MOFs formed with hinged pyrazole carboxylate linkers. The Royal Society of Chemistry. [Link]
-
Synthesis, Characterization and Adsorption Capability of MOF-5. Science Alert. [Link]
-
Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation. RSC Advances. [Link]
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Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. ResearchGate. [Link]
-
NH2-Modified UiO-66: Structural Characteristics and Functional Properties. MDPI. [Link]
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validation of spectroscopic data for 4-nitro-1H-pyrazole-3,5-dicarboxylic acid against literature
An Expert Guide to the Spectroscopic Validation of 4-nitro-1H-pyrazole-3,5-dicarboxylic acid
This guide provides a comprehensive framework for the validation of spectroscopic data for this compound (CAS: 62078-43-7). In the dynamic fields of chemical research and drug development, rigorous structural confirmation of novel or synthesized molecules is paramount. This document serves as an authoritative reference for researchers, scientists, and quality control professionals, offering a detailed comparison against literature-derived and predicted spectroscopic values.
The challenge with niche compounds such as this compound is the frequent scarcity of a complete, published set of spectroscopic data in a single, consolidated source. This guide addresses this gap by synthesizing a benchmark profile from foundational spectroscopic principles and data from closely related analogues. We will delineate the expected spectral characteristics, provide standardized protocols for data acquisition, and present a logical workflow for validating your experimental findings.
Molecular Structure and Spectroscopic Overview
This compound is a heterocyclic compound with the molecular formula C₅H₃N₃O₆ and a molecular weight of 201.09 g/mol .[1][2] Its structure features a pyrazole ring substituted with two carboxylic acid groups and a nitro group. These functional groups give rise to distinct signals in various spectroscopic analyses, which are essential for its identification and characterization.
Caption: Chemical structure of this compound.
Literature-Derived and Predicted Spectroscopic Data
Due to the absence of a complete, single-source literature reference for the target compound, the following data is synthesized from analyses of its parent compound, pyrazole-3,5-dicarboxylic acid, and known spectral effects of nitro-substituents on heterocyclic systems.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple, showing signals for the acidic protons. In a solvent like DMSO-d₆, which is capable of hydrogen bonding, the protons of the carboxylic acid and the pyrazole N-H group should be observable.
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale & Notes |
| Carboxylic Acid (-COOH) | > 13.0 | Broad Singlet | Carboxylic acid protons are highly deshielded and often appear as a broad signal due to rapid exchange. Two protons are present. |
| Pyrazole Ring (N-H) | 7.0 - 8.0 | Broad Singlet | The N-H proton of the pyrazole ring is also acidic. The parent pyrazole-3,5-dicarboxylic acid shows a signal around 7.16 ppm.[3] The electron-withdrawing nitro group may shift this downfield. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide insight into the carbon framework of the molecule. The presence of the electron-withdrawing nitro and carboxylic acid groups will significantly influence the chemical shifts of the pyrazole ring carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |
| Carboxylic Acid (-C OOH) | 160 - 170 | The carbonyl carbons of carboxylic acids are typically found in this region. |
| C3 and C5 (Pyrazole Ring) | 140 - 155 | These carbons are attached to carboxylic acid groups. In the parent pyrazole, the C3/C5 carbons are around 135 ppm. The combined electron-withdrawing effects will shift these downfield. |
| C4 (Pyrazole Ring) | 135 - 145 | This carbon is directly attached to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. Studies of other C-nitropyrazoles support this range.[4] |
FT-IR Spectroscopy
The FT-IR spectrum is crucial for identifying the key functional groups present in the molecule.
Table 3: Predicted FT-IR Absorption Frequencies
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Rationale & Notes |
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) | The broadness is due to strong hydrogen bonding between the carboxylic acid groups. |
| N-H (Pyrazole Ring) | Stretching | 3100 - 3300 | This peak may be broad and could overlap with the O-H band. |
| C=O (Carboxylic Acid) | Stretching | 1680 - 1720 | A strong, sharp absorption characteristic of the carbonyl group in a carboxylic acid. |
| C=N (Pyrazole Ring) | Stretching | 1580 - 1620 | A medium intensity peak corresponding to the ring stretch. |
| N-O (Nitro Group) | Asymmetric & Symmetric Stretching | 1500 - 1560 & 1340 - 1380 | Two distinct, strong absorptions are characteristic of the nitro group. |
FT-IR studies on the related pyrazole-3,5-dicarboxylic acid show a strong C=O absorption around 1674 cm⁻¹, which aligns with these predictions.[5]
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Table 4: Predicted Mass Spectrometry Data
| Ion Type | Predicted m/z | Rationale & Notes |
| [M-H]⁻ (Molecular Ion) | 200.00 | In negative ion mode (ESI-), deprotonation is expected. Calculated for C₅H₂N₃O₆⁻. |
| [M+H]⁺ (Molecular Ion) | 202.01 | In positive ion mode (ESI+), protonation may occur. Calculated for C₅H₄N₃O₆⁺. |
| Key Fragments | 156, 112 | Loss of NO₂ (46 Da) and subsequent loss of CO₂ (44 Da) are plausible fragmentation pathways. |
The parent compound, pyrazole-3,5-dicarboxylic acid, has a molecular weight of 156.10 g/mol , which could appear as a fragment after the loss of the nitro group.[6]
Recommended Experimental Protocols
To ensure high-quality, reproducible data for comparison, the following standardized protocols are recommended.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the dried compound.
-
Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is recommended for its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (OH, NH).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Set a spectral width of at least 16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of at least 220 ppm.
-
A larger number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the spectra using appropriate software. Reference the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
FT-IR Spectroscopy
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples for its simplicity and reproducibility. Ensure the ATR crystal is clean before use.
-
Data Acquisition:
-
Acquire a background spectrum of the empty, clean ATR crystal.
-
Place a small amount of the solid sample onto the crystal and apply pressure to ensure good contact.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add at least 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: Perform an automatic baseline correction and present the data in terms of transmittance or absorbance.
Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.
-
Method:
-
Inject a small volume (e.g., 1-5 µL) of the sample solution.
-
Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions.
-
Scan over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
Validation Workflow
The validation process involves a systematic comparison of the experimentally acquired data with the predicted benchmark values.
Caption: Workflow for spectroscopic data validation.
Conclusion
This guide establishes an essential, science-backed benchmark for the spectroscopic validation of this compound. By integrating data from related compounds and fundamental chemical principles, we have provided a robust set of expected values for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling a confident and accurate structural confirmation. This systematic approach is indispensable for maintaining scientific rigor and ensuring the integrity of research and development outcomes.
References
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SpectraBase. (n.d.). This compound dimethyl ester. Retrieved from [Link]
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PubChem. (n.d.). 4-Nitro-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). Pyrazole-3,5-dicarboxylic acid. Retrieved from [Link]
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Vlasyuk, I., & Łyszczek, R. (2021). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere). ResearchGate. Retrieved from [Link]
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Larina, L. I., & Lopyrev, V. A. (2021). 13 C NMR chemical shifts (ppm) of C-nitropyrazoles. ResearchGate. Retrieved from [Link]
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A Comparative Guide to Gas Sorption in Isoreticular Metal-Organic Frameworks: The Impact of Functional Groups
In the landscape of porous materials, Metal-Organic Frameworks (MOFs) represent a paradigm shift in material design, offering unprecedented control over pore size, shape, and chemical environment.[1] Among these, isoreticular MOFs—families of frameworks sharing the same underlying topology but differing in the organic linker component—provide a unique platform for systematically investigating structure-property relationships. This guide offers a comparative analysis of gas sorption capacities in isoreticular MOFs, focusing on the pivotal role of linker functionalization. We will delve into the causality behind experimental observations, providing field-proven insights for researchers, scientists, and professionals in drug development and materials science.
The ability to introduce various functional groups into the organic linkers of MOFs allows for the fine-tuning of their properties for specific applications like gas storage and separation.[1][2] This functionalization can significantly alter the interactions between the MOF and guest gas molecules, thereby influencing adsorption capacity and selectivity.
The Isoreticular MOF-5 (IRMOF) Series: A Case Study
The isoreticular MOF-5 (IRMOF) series, based on the zinc carboxylate secondary building unit (SBU), serves as an excellent model system for this comparative study. The parent structure, IRMOF-1 (also known as MOF-5), is constructed from Zn4O clusters and 1,4-benzenedicarboxylate (BDC) linkers.[3] By systematically modifying the BDC linker with different functional groups, a series of isoreticular frameworks can be synthesized, each exhibiting distinct gas sorption behaviors.
Impact of Functional Groups on CO₂ Sorption
Carbon dioxide capture is a critical area of research where functionalized MOFs show immense promise. The introduction of functional groups can enhance CO₂ adsorption through various mechanisms, including increased polarity, hydrogen bonding, and acid-base interactions.[4][5]
A systematic investigation into the effects of different functional groups on CO₂ adsorption reveals that functionalities like -NH₂, -SO₃H, and -COOH can significantly enhance CO₂ uptake compared to the parent MOF.[4] For instance, the presence of an amine group (-NH₂) can lead to strong interactions with the acidic CO₂ molecule, thereby increasing the heat of adsorption and the overall uptake capacity at low pressures.[6]
Table 1: Comparative CO₂ Sorption Data for Functionalized IRMOF-1 Analogues
| MOF | Functional Group | BET Surface Area (m²/g) | CO₂ Uptake (mmol/g) at 298 K, 1 bar | Reference |
| IRMOF-1 | -H | ~3000 | 2.5 | [3] |
| IRMOF-3 | -NH₂ | ~2000 | 4.5 | [7] |
| Hypothetical | -NO₂ | ~1800 | 3.2 | N/A |
| Hypothetical | -Br | ~2200 | 2.8 | N/A |
Note: The data for hypothetical structures are illustrative and based on general trends observed in the literature. Actual values can vary based on synthesis conditions and activation procedures.
The enhanced performance of amine-functionalized MOFs is attributed to the specific chemical interaction between the basic amine groups and the acidic CO₂ molecules.[6] This chemisorptive interaction is stronger than the physisorption observed in the parent IRMOF-1, leading to higher selectivity for CO₂ over other gases like N₂ and CH₄.
Influence on Methane and Hydrogen Storage
For applications in methane (CH₄) and hydrogen (H₂) storage, the key parameters are high surface area and optimized pore size. While functionalization can sometimes lead to a decrease in surface area due to the added volume of the functional groups, it can also enhance the binding affinity for these gases.
Computational studies have been instrumental in predicting and explaining the gas adsorption behavior in these complex materials.[8][9][10] Grand Canonical Monte Carlo (GCMC) simulations, for example, can provide detailed insights into the preferred adsorption sites and the energetics of host-guest interactions.[11] These simulations often show that functional groups can create localized pockets of enhanced potential, leading to higher adsorption at specific sites within the pore.
Experimental Protocols: A Self-Validating System
The reliability of gas sorption data is intrinsically linked to the quality of the MOF synthesis and the rigor of the measurement protocol. Here, we outline a validated, step-by-step methodology.
Synthesis of Isoreticular MOFs (Solvothermal Method)
The solvothermal synthesis of IRMOF-1 and its derivatives is a widely adopted and reliable method.
Caption: Standard workflow for gas sorption analysis of MOF materials.
Detailed Steps:
-
Sample Preparation (Degassing): Accurately weigh a sample of the activated MOF into a sample tube. Degas the sample in situ on the gas sorption analyzer under vacuum and elevated temperature to remove any adsorbed atmospheric contaminants.
-
Analysis: Perform the gas adsorption measurement at a constant temperature (e.g., 77 K for N₂, 273 K or 298 K for CO₂ and CH₄). The instrument doses a known amount of analysis gas into the sample tube and measures the equilibrium pressure.
-
Data Interpretation: The amount of gas adsorbed at each pressure point is used to generate an isotherm. From this isotherm, key parameters such as the Brunauer-Emmett-Teller (BET) surface area, pore volume, and gas uptake capacity can be determined.
Causality and Mechanistic Insights
The choice of functional group directly influences the host-guest interactions within the MOF pores. This is the primary causal factor behind the observed differences in gas sorption capacity.
-
Polarity: Functional groups like -NH₂ and -OH increase the polarity of the framework, leading to stronger electrostatic interactions with polarizable gas molecules like CO₂.
-
Hydrogen Bonding: These same groups can act as hydrogen bond donors or acceptors, forming specific, directional interactions with guest molecules that possess complementary functionalities.
-
Pore Size and Shape Modification: Bulky functional groups can reduce the effective pore size, which can be advantageous for sieving applications where size exclusion is the primary separation mechanism. However, it can also lead to a reduction in the total gas uptake capacity.
-
Open Metal Sites: In some MOFs, the functional groups on the linker can coordinate to the metal centers, altering their accessibility and interaction with gas molecules.
Conclusion and Future Outlook
The strategic functionalization of isoreticular MOFs is a powerful tool for tailoring their gas sorption properties. As demonstrated with the IRMOF series, the introduction of specific functional groups can significantly enhance the capacity and selectivity for gases like CO₂. The interplay between the nature of the functional group, the resulting pore environment, and the properties of the target gas molecule is a complex but increasingly predictable relationship, thanks to the synergy between experimental synthesis, characterization, and computational modeling.
Future research will likely focus on the development of multifunctional MOFs that incorporate several different functional groups to create even more sophisticated and highly selective adsorbent materials. High-throughput computational screening and machine learning are also emerging as invaluable tools for accelerating the discovery of new MOF structures with optimal performance for specific gas separation and storage applications. [15]
References
-
Micromeritics. (2021, April 14). Gas Sorption Characterization of Metal Organic Frameworks Webinar [Video]. YouTube. [Link]
-
Tayfuroglu, O., et al. (2023). Modeling Gas Adsorption and Mechanistic Insights into Flexibility in Isoreticular Metal–Organic Frameworks Using High-Dimensional Neural Network Potentials. Langmuir. [Link]
-
Tayfuroglu, O., et al. (2023). Modeling Gas Adsorption and Mechanistic Insights into Flexibility in Isoreticular Metal–Organic Frameworks using High-Dimensional Neural Network Potentials. ChemRxiv. [Link]
-
Wang, H., et al. (2023). Isoreticular chemistry within metal–organic frameworks for gas storage and separation. Green Energy & Environment. [Link]
-
Azad, F. N., et al. (2020). Functional group effect of isoreticular metal–organic frameworks on heavy metal ion adsorption. New Journal of Chemistry. [Link]
-
Zhang, X., et al. (2021). Effects of functional groups for CO2 capture using metal organic frameworks. Frontiers of Chemical Science and Engineering. [Link]
-
Babarao, R., et al. (2008). Modeling Gas Adsorption in Metal Organic Frameworks. Energy Procedia. [Link]
-
Dubbeldam, D., et al. (2008). Adsorption and Separation of Noble Gases by IRMOF-1: Grand Canonical Monte Carlo Simulations. Industrial & Engineering Chemistry Research. [Link]
-
Tayfuroglu, O., et al. (2023). Modeling Gas Adsorption and Mechanistic Insights into Flexibility in Isoreticular Metal–Organic Frameworks Using High-Dimensional Neural Network Potentials. Langmuir. [Link]
-
Lee, S., et al. (2023). Machine Learning for Gas Adsorption in Metal–Organic Frameworks: A Review on Predictive Descriptors. Industrial & Engineering Chemistry Research. [Link]
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Kumar, P., et al. (2023). Historical and contemporary perspectives on metal–organic frameworks for gas sensing applications: a review. RSC Advances. [Link]
-
Tzitzios, V., et al. (2011). Solvothermal synthesis, nanostructural characterization and gas cryo-adsorption studies in a metal–organic framework (IRMOF-1) material. Microporous and Mesoporous Materials. [Link]
-
Duerinck, T., et al. (2020). Effect of Amine Functionalization of MOF Adsorbents for Enhanced CO2 Capture and Separation: A Molecular Simulation Study. Frontiers in Chemistry. [Link]
-
Smith, M. (2019). Synthesis and adsorption experiments with metal-organic frameworks for high school and undergraduate laboratory settings. Scholars Archive. [Link]
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Surface Measurement Systems. (2020, October 19). Webinar: Water Sorption and Gas Adsorption Measurements on MOFs [Video]. YouTube. [Link]
-
Soleimani, B., et al. (2024). The influence of different functional groups on enhancing CO2 capture in metal-organic framework adsorbents. Journal of the Taiwan Institute of Chemical Engineers. [Link]
-
Fashi, A., et al. (2021). Synthesis, characterization, and CO2 adsorption properties of metal organic framework Fe-BDC. Scientific Reports. [Link]
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Kazemi, S. Y. (2018). Carbon Dioxide Capture in MOFs: The Effect of Ligand Functionalization. Polyhedron. [Link]
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The Nitro Effect: A Comparative Guide to Nitro-Functionalized Pyrazolate MOFs
For researchers and professionals in materials science and drug development, the precise tuning of Metal-Organic Framework (MOF) properties is a critical endeavor. Functionalization of the organic linker is a primary strategy to modulate the physicochemical characteristics of these highly porous materials. This guide provides an in-depth technical comparison of pyrazolate-based MOFs, assessing the specific impact of nitro group (-NO₂) functionalization on their structure, stability, and gas sorption performance.
Introduction: Why Functionalize Pyrazolate MOFs?
Pyrazolate-based MOFs are a subclass of nitrogen-rich heterocyclic frameworks known for their robust structures and significant thermal and chemical stability.[1][2] The parent frameworks, built from linkers like 4,4'-bipyrazole (H₂BPZ), offer a stable and porous scaffold. However, to enhance their performance for specific applications such as carbon capture or catalysis, introducing functional groups to the linker is a key strategy. The nitro group (-NO₂) is of particular interest due to its strong electron-withdrawing nature and its potential to introduce specific host-guest interactions. This guide focuses on the isoreticular family of MOFs, specifically comparing the non-functionalized Zn(BPZ) with its nitro-functionalized analogue, Zn(BPZNO₂), to isolate and understand the "nitro effect."
The Role of the Nitro Group: A Mechanistic Overview
The introduction of a nitro group onto the pyrazolate linker fundamentally alters the electronic and chemical environment within the MOF's pores. This has several predictable consequences:
-
Polarity and Acidity: The -NO₂ group is a potent electron-withdrawing group. This property increases the Lewis acidity of the framework and introduces highly polar sites within the channels.[3][4][5]
-
Guest Interactions: The polarized N-O bonds of the nitro group can engage in specific dipole-quadrupole interactions with guest molecules, particularly those with a significant quadrupole moment like carbon dioxide (CO₂).[3][4]
-
Pore Environment Modification: The physical presence of the nitro group can fine-tune the pore size and geometry, potentially leading to enhanced selectivity for certain guests.
Simulations and experimental data have revealed a distinct interaction mechanism for CO₂ within nitro-functionalized channels. Unlike in amino-functionalized MOFs where the acidic carbon of CO₂ interacts with the basic amine, in NO₂-functionalized MOFs, the oxygen atoms of the CO₂ molecule form primary host-guest interactions with the C(3)-NO₂ moiety of the linker.[6][7] This unique binding mode is central to the altered adsorption properties of these materials.
Comparative Performance Analysis: Zn(BPZ) vs. Zn(BPZNO₂)
To provide a clear, data-driven comparison, we will examine the properties of the zinc-based bis(pyrazolate) MOF system. The parent framework is Zn(BPZ), and the nitro-functionalized version is Zn(BPZNO₂). Both are isoreticular, meaning they share the same underlying topology, ensuring that any differences in performance can be primarily attributed to the nitro functionalization.[8]
| Property | Zn(BPZ) (Parent MOF) | Zn(BPZNO₂) (Nitro-functionalized) | Impact of Nitro Group |
| Thermal Stability | ~708 - 726 K[8] | Up to 663 K[6] | Decrease in thermal stability. |
| BET Surface Area | ~400 - 600 m²/g (range for family)[8] | ~400 - 900 m²/g[6] | Maintained or Potentially Increased porosity. |
| CO₂ Adsorption Capacity | Data not specified in sources, but generally lower than functionalized versions. | 4.95 mmol/g (21.8 wt%) at 298 K, 1.2 bar[6] | Significant Enhancement of CO₂ uptake. |
| CO₂/N₂ Selectivity | Lower affinity and selectivity. | Henry Selectivity: 15; IAST Selectivity: 12[6] | Enhanced Selectivity due to specific interactions. |
| Isosteric Heat of Adsorption (Qst) | Lower value, indicating weaker interactions. | Higher than parent, but lower than amino-functionalized analogues.[8] | Increased framework-gas interaction strength. |
Analysis of Results:
The data clearly demonstrates the profound impact of the nitro group. While there is a slight trade-off in thermal stability, the benefits for gas sorption are significant. The nitro group in Zn(BPZNO₂) leads to a substantial increase in CO₂ uptake capacity, making it one of the best-performing MOFs bearing a nitro group for this application.[6] The enhanced selectivity for CO₂ over N₂ is a direct result of the specific dipole-quadrupole interactions introduced by the polar nitro functionality.[3][5]
It is noteworthy that comparative studies involving other functional groups, such as the amino (-NH₂) group, show that amino-decorated compounds can achieve even higher isosteric heats of adsorption and CO₂/N₂ selectivity than their nitro-functionalized counterparts, highlighting the nuanced effects of different functional groups.[8]
Experimental Workflows & Protocols
Reproducibility is paramount in materials science. The following sections provide detailed protocols for the synthesis of the ligands and the corresponding MOFs, as well as the essential characterization steps.
Synthesis and Characterization Workflow
The overall process from ligand synthesis to MOF characterization is a multi-step procedure requiring careful control of reaction and activation conditions.
Caption: General Experimental Workflow.
Protocol 1: Solvothermal Synthesis of M(BPZNO₂) (M = Zn, Co, Cu)
This protocol is based on the solvothermal methods reported for nitro-functionalized bis(pyrazolate) MOFs.[6]
Causality: The solvothermal method uses a sealed reaction vessel to heat the solvent above its boiling point, increasing pressure and facilitating the crystallization of the MOF. DMF is a common high-boiling solvent that effectively dissolves the precursors.
-
Preparation: In a 20 mL glass vial, combine the metal acetate salt (e.g., zinc acetate, 0.4 mmol) and the 3-nitro-4,4'-bipyrazole (H₂BPZNO₂) ligand (0.4 mmol).
-
Solvation: Add 20 mL of N,N'-dimethylformamide (DMF).
-
Sealing: Tightly cap the vial.
-
Reaction: Place the vial in a programmable oven and heat to 120 °C for 48 hours.
-
Cooling: Allow the oven to cool slowly to room temperature.
-
Isolation: Collect the resulting microcrystalline powder by filtration.
-
Washing: Wash the product thoroughly with fresh, hot DMF to remove unreacted precursors.
-
Solvent Exchange: To prepare the material for activation, immerse the collected solid in a volatile solvent like dichloromethane (CH₂Cl₂) for 24-48 hours, replacing the solvent several times. This step is crucial as CH₂Cl₂ is easier to remove from the pores than DMF.
-
Activation: Heat the sample under a dynamic vacuum at a temperature between 100-150 °C for 12-24 hours to fully evacuate the pores. The final activated material should be stored under an inert atmosphere.
Protocol 2: Microwave-Assisted Synthesis (MAS) of Zn(BPZ)
This protocol presents a more rapid and energy-efficient alternative for synthesizing the parent framework.
Causality: Microwave heating provides rapid, uniform heating of the reaction mixture, which can significantly reduce reaction times from days to minutes and often results in higher yields and improved crystallinity.
-
Preparation: In a 100 mL Teflon microwave reactor vessel, add zinc acetate (0.4 mmol) to a solution of 4,4'-bipyrazole (H₂BPZ) (0.4 mmol) dissolved in 20 mL of DMF.
-
Reaction: Seal the vessel and place it in a microwave reactor. Heat the mixture to 140 °C (413 K) with stirring for 20 minutes.
-
Cooling: Allow the vessel to cool to room temperature.
-
Isolation & Washing: Collect the precipitate by filtration, wash with hot DMF, and proceed with the solvent exchange and activation steps as described in Protocol 1.
Key Characterization Techniques
-
Powder X-Ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the synthesized MOF. The experimental pattern should be compared to a simulated pattern from single-crystal data to verify the correct structure was formed.
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the MOF by measuring mass loss as a function of temperature. This identifies the decomposition temperature of the framework.
-
Gas Sorption Analysis: Nitrogen adsorption-desorption isotherms at 77 K are measured to determine the BET (Brunauer-Emmett-Teller) specific surface area and pore volume, confirming the material's porosity. CO₂ and N₂ isotherms at relevant temperatures (e.g., 273 K and 298 K) are then measured to assess the gas uptake capacity and selectivity.
Conclusion and Future Outlook
The functionalization of pyrazolate MOFs with nitro groups is a highly effective strategy for enhancing CO₂ adsorption properties. The strong electron-withdrawing nature of the -NO₂ group creates specific interaction sites that significantly improve CO₂ uptake and selectivity compared to the parent, non-functionalized framework. While this comes at the cost of slightly reduced thermal stability, the performance gains are substantial for applications in gas separation and carbon capture.
Future research should focus on a broader comparative analysis, systematically evaluating a library of functional groups on the same pyrazolate backbone to develop more precise structure-property relationships. Furthermore, investigating the performance of these nitro-functionalized materials in dynamic breakthrough experiments under humid, industrially relevant conditions will be crucial for assessing their real-world applicability.
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Marrale, M., et al. (2023). Copper and Zinc Metal–Organic Frameworks with Bipyrazole Linkers Display Strong Antibacterial Activity against Both Gram+ and Gram− Bacterial Strains. MDPI. Available at: [Link]
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Vismara, R., et al. (2019). Tuning Carbon Dioxide Adsorption Affinity of Zinc(II) MOFs by Mixing Bis(pyrazolate) Ligands with N-Containing Tags. ACS Applied Materials & Interfaces, 11(29), 26956–26969. Available at: [Link]
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Vismara, R., et al. (2019). Tuning Carbon Dioxide Adsorption Affinity of Zinc(II) MOFs by Mixing Bis(pyrazolate) Ligands with N-Containing Tags. ResearchGate. Available at: [Link]
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Vismara, R., et al. (2019). Tuning Carbon Dioxide Adsorption Affinity of Zinc(II) MOFs by Mixing Bis(pyrazolate) Ligands with N-Containing Tags. IRIS Institutional Research Information System. Available at: [Link]
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Mosca, N., et al. (2018). Nitro‐Functionalized Bis(pyrazolate) Metal–Organic Frameworks as Carbon Dioxide Capture Materials under Ambient Conditions. Chemistry – A European Journal. Available at: [Link]
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Mosca, N., et al. (2018). Nitro-functionalized Bis(pyrazolate) Metal-Organic Frameworks as Carbon Dioxide Capture Materials under Ambient Conditions. PubMed. Available at: [Link]
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A Comparative Performance Analysis of Nitro-Functionalized Metal-Organic Frameworks as Catalysts
Introduction: The Role of Functionalization in Catalysis
In the pursuit of highly efficient and selective catalysts, the strategic functionalization of catalyst supports has emerged as a paramount design principle. Among the diverse array of catalytic materials, Metal-Organic Frameworks (MOFs) have garnered significant attention due to their tunable porosity, high surface area, and the ability to incorporate a wide variety of organic linkers and metal nodes. This guide provides an in-depth comparative analysis of the performance of catalysts based on nitro-functionalized organic linkers, with a specific focus on their application in oxidation and sensing reactions.
While the specific catalytic data for 4-nitro-1H-pyrazole-3,5-dicarboxylic acid-based catalysts remains nascent in publicly accessible literature, we will use a well-documented example, a copper-based MOF with a nitro-functionalized linker (NO2-MIL-53(Cu)), as a representative model to explore the profound impact of nitro-functionalization on catalytic performance. This guide will objectively compare its performance with its non-functionalized counterpart and other alternative catalysts, supported by experimental data, to provide researchers, scientists, and drug development professionals with actionable insights.
Synthesis and Characterization of Nitro-Functionalized MOF Catalysts
The introduction of a nitro group (-NO2) onto the organic linker of a MOF can significantly alter its electronic properties and, consequently, its catalytic activity. The nitro group is a strong electron-withdrawing group, which can enhance the Lewis acidity of the metal centers and/or participate directly in catalytic cycles.
A representative synthesis of a nitro-functionalized MOF, NO2-MIL-53(Cu), is achieved through a hydrothermal method. This process involves the reaction of a copper salt (e.g., copper nitrate) with a nitro-containing dicarboxylic acid linker (e.g., 2-nitroterephthalic acid) in a suitable solvent under elevated temperature and pressure.
Experimental Protocol: Synthesis of NO2-MIL-53(Cu)
-
Reactant Preparation: Dissolve copper(II) nitrate trihydrate (Cu(NO3)2·3H2O) and 2-nitroterephthalic acid in a solvent mixture, typically N,N-dimethylformamide (DMF) and ethanol.
-
Hydrothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).
-
Isolation and Purification: After cooling to room temperature, the solid product is collected by centrifugation or filtration. The product is then washed multiple times with fresh solvent (e.g., DMF and ethanol) to remove any unreacted starting materials.
-
Activation: The purified MOF is typically activated by heating under vacuum to remove any solvent molecules occluded within the pores.
The successful synthesis and structural integrity of the MOF are confirmed through various characterization techniques, including Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermogravimetric Analysis (TGA).
Comparative Catalytic Performance: The Impact of Nitro-Functionalization
The presence of the nitro group can dramatically enhance the catalytic performance of MOFs in various reactions. A notable example is the superior enzyme-mimetic activity of NO2-MIL-53(Cu) compared to its non-functionalized analog, MIL-53(Cu). These MOFs exhibit peroxidase-like, oxidase-like, and laccase-like activities, which are crucial for various sensing and oxidation applications.
Peroxidase-Like Activity: A Head-to-Head Comparison
The peroxidase-like activity of these MOFs is typically evaluated by their ability to catalyze the oxidation of a chromogenic substrate, such as 3,3',5,5'-tetramethylbenzidine (TMB), in the presence of hydrogen peroxide (H2O2). The oxidized TMB (oxTMB) produces a distinct blue color, which can be quantified spectrophotometrically.
| Catalyst | Substrate | Key Performance Metric | Reference |
| NO2-MIL-53(Cu) | TMB + H2O2 | Significantly higher catalytic activity compared to MIL-53(Cu) at neutral pH. | [1] |
| MIL-53(Cu) | TMB + H2O2 | Lower catalytic activity compared to the nitro-functionalized version. | [1] |
The enhanced activity of the nitro-functionalized MOF can be attributed to the electron-withdrawing nature of the nitro group, which positively influences the catalytic process.[1]
Application in Biosensing: Colorimetric Glucose Detection
The superior peroxidase-like activity of nitro-functionalized MOFs makes them excellent candidates for the development of sensitive and selective biosensors. A prominent application is in the colorimetric detection of glucose. This is typically achieved through a cascade reaction where glucose oxidase (GOx) first oxidizes glucose to produce gluconic acid and H2O2. The in situ generated H2O2 is then detected by the MOF nanozyme, which catalyzes the oxidation of a chromogenic substrate.
Workflow for Colorimetric Glucose Detection
Caption: Workflow for colorimetric glucose detection using a cascade reaction.
Performance Comparison with Alternative Glucose Sensing Nanozymes
The performance of NO2-MIL-53(Cu) as a nanozyme for glucose detection can be compared with other reported nanozyme-based systems. Key performance metrics include the linear detection range and the limit of detection (LOD).
| Nanozyme Catalyst | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
| NO2-MIL-53(Cu) | 0.5 - 300 | 2.6 | [1] |
| V2O5 Nanozymes | 10 - 2000 | 10 | [2] |
| Cu-MOF | 50 - 500 | - | [3] |
| FeCu-MOF Nanosheets | - | - | [4] |
This comparison highlights the competitive performance of the nitro-functionalized MOF in terms of a low detection limit and a relevant linear range for biological applications.
Experimental Protocols
Protocol 1: Evaluation of Peroxidase-Like Activity
-
Reagent Preparation: Prepare stock solutions of the MOF catalyst, TMB, and H2O2 in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Reaction Setup: In a microplate well or a cuvette, add the buffer solution, TMB solution, and the MOF catalyst suspension.
-
Initiation of Reaction: Add the H2O2 solution to initiate the catalytic reaction.
-
Data Acquisition: Immediately monitor the change in absorbance at 652 nm over time using a microplate reader or a UV-Vis spectrophotometer. The initial reaction rate can be calculated from the linear portion of the absorbance vs. time curve.
Protocol 2: Colorimetric Detection of Glucose
-
Enzymatic Reaction: Incubate a solution containing glucose of varying concentrations with glucose oxidase (GOx) in a suitable buffer at 37 °C for a specific duration (e.g., 60 minutes) to generate H2O2.
-
Colorimetric Reaction: To the above solution, add the MOF nanozyme and the chromogenic substrate (e.g., TMB).
-
Measurement: After a set incubation time, measure the absorbance of the solution at the characteristic wavelength of the oxidized substrate.
-
Calibration Curve: Plot the absorbance values against the corresponding glucose concentrations to generate a calibration curve for quantifying unknown glucose samples.
Logical Framework for Catalyst Design
The enhanced performance of nitro-functionalized MOFs can be understood through the following logical framework:
Caption: Logical framework illustrating the impact of nitro-functionalization on catalyst performance.
Conclusion and Future Outlook
The incorporation of nitro functional groups into the organic linkers of Metal-Organic Frameworks presents a powerful strategy for enhancing their catalytic performance. As demonstrated with the NO2-MIL-53(Cu) example, this functionalization leads to superior enzyme-mimetic activities, enabling sensitive and selective detection of biologically relevant molecules like glucose. While direct catalytic data for this compound-based catalysts is an area ripe for future exploration, the principles outlined in this guide provide a solid foundation for designing next-generation functionalized MOF catalysts. The continued exploration of different nitro-functionalized linkers and their corresponding MOFs will undoubtedly unlock new possibilities in catalysis, sensing, and beyond.
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Peroxidase-like Active Cu-MOFs Nanozymes for Colorimetric Detection of Total Antioxidant Capacity in Fruits and Vegetables. MDPI.[Link]
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Copper-Based Metal-Organic Framework Nanoparticles with Peroxidase-Like Activity for Sensitive Colorimetric Detection of Staphylococcus aureus. PubMed.[Link]
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Optimizing Colorimetric Assay Based on V2O5 Nanozymes for Sensitive Detection of H2O2 and Glucose. MDPI.[Link]
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Comparison of the linear range and the limit of glucose detection by various nanozymes. ResearchGate.[Link]
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Nanozyme-based colorimetric biosensor with a systemic quantification algorithm for noninvasive glucose monitoring. PlumX.[Link]
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Enhanced peroxidase-like activity of MOF nanozymes by co-catalysis for colorimetric detection of cholesterol. PubMed.[Link]
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Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.[Link]
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benchmark studies for luminescent quantum yield in lanthanide MOFs
A Comprehensive Guide to Benchmark Studies of Luminescent Quantum Yield in Lanthanide Metal-Organic Frameworks
For researchers, chemists, and material scientists venturing into the vibrant world of luminescent materials, lanthanide-based metal-organic frameworks (Ln-MOFs) represent a frontier of immense potential. Their characteristic sharp emission bands, long luminescence lifetimes, and large Stokes shifts make them prime candidates for applications ranging from chemical sensing and bio-imaging to solid-state lighting and anti-counterfeiting technologies.[1][2] The success of these applications, however, hinges on a critical photophysical parameter: the luminescent quantum yield (QY). This guide provides an in-depth, technical comparison of methodologies for accurately determining the QY of Ln-MOFs, supported by experimental data and best practices to ensure scientific integrity.
The Foundational Principle: The "Antenna Effect"
Direct excitation of lanthanide ions (Ln³⁺) is notoriously inefficient due to their low absorption cross-sections, a consequence of the Laporte-forbidden nature of f-f electronic transitions. To overcome this, Ln-MOFs employ the "antenna effect," a sensitization mechanism that is fundamental to their luminescence.[1][2] In this process, the organic ligands, which possess strong absorption bands, act as antennae. They absorb excitation energy and efficiently transfer it to the encapsulated lanthanide ion, which then emits its characteristic luminescence.[1][2] The efficiency of this energy transfer process is a key determinant of the overall quantum yield.
Caption: The "Antenna Effect" pathway in Ln-MOFs.
Measuring Quantum Yield in Solid-State Materials: A Comparative Overview
The determination of QY in solid-state materials like MOFs presents unique challenges compared to dilute solutions, primarily due to light scattering and re-absorption phenomena.[3][4] Two primary methods exist for QY measurement: the relative method and the absolute method.
| Method | Principle | Advantages | Disadvantages | Suitability for Ln-MOFs |
| Relative Method | Compares the integrated emission intensity of the sample to a standard with a known QY.[5] | Simpler experimental setup (standard spectrofluorometer).[6] | Dependent on the accuracy of the standard's QY.[6] Requires careful selection of a standard with overlapping absorption and similar emission profiles.[7] Not suitable for scattering solid samples.[3] | Not Recommended. The solid, often powdered, nature of MOFs leads to significant light scattering, making this method unreliable. |
| Absolute Method | Directly measures the ratio of emitted to absorbed photons using an integrating sphere.[8][9] | Does not require a reference standard. Accounts for scattering and re-absorption effects.[3] The definitive method for solid-state samples.[10] | Requires specialized equipment (integrating sphere). More complex data analysis. | Highly Recommended. This is the benchmark method for obtaining accurate and reproducible QY data for Ln-MOFs. |
Given the solid-state nature of Ln-MOFs, the absolute method employing an integrating sphere is the only scientifically rigorous approach for accurate QY determination.
Benchmark Protocol for Absolute Quantum Yield Measurement of Ln-MOFs
This protocol outlines the essential steps for measuring the absolute luminescent quantum yield of powdered Ln-MOF samples using a spectrofluorometer equipped with an integrating sphere.
Caption: Experimental workflow for absolute QY measurement.
Experimental Protocol:
-
Sample Preparation (Self-Validation is Key):
-
Synthesis and Purification: Ensure the Ln-MOF is synthesized with high purity. Residual starting materials or byproducts can act as quenchers or emitters, leading to erroneous results.
-
Activation: Guest molecules (e.g., solvents) within the MOF pores can significantly impact the QY by providing non-radiative decay pathways or altering the framework's rigidity.[1][8] Therefore, it is crucial to activate the sample by removing these guests, typically through heating under vacuum. The removal of solvent molecules should be confirmed by techniques like thermogravimetric analysis (TGA) or vibrational spectroscopy.[11]
-
Grinding: The particle size of the powdered sample affects light scattering.[11] To ensure reproducibility, the sample should be thoroughly ground into a fine, homogeneous powder.[11]
-
-
Instrumentation and Measurement:
-
Instrument Setup: Use a spectrofluorometer equipped with an integrating sphere. The sphere should be coated with a highly reflective material like Barium Sulfate (BaSO₄) or Polytetrafluoroethylene (PTFE).
-
Reference Measurement (Empty Sphere): First, measure the spectrum of the excitation light with the empty, closed integrating sphere to determine the initial photon flux.
-
Sample Measurement: Place the powdered Ln-MOF sample in a solid sample holder within the integrating sphere. Perform two measurements:
-
Direct Excitation: The excitation beam is focused directly onto the sample.
-
Indirect Excitation: The excitation beam is directed to the sphere wall, and the sample is excited by the diffusely reflected light. This helps to account for re-absorption of emitted photons.[12]
-
-
Data Acquisition: For each measurement, record the integrated intensity of the scattered excitation light and the integrated intensity of the sample's emission spectrum.
-
-
Data Analysis:
-
The number of absorbed photons is the difference between the integrated intensity of the excitation peak in the reference measurement and the sample measurement.
-
The number of emitted photons is the integrated intensity of the emission spectrum of the sample, corrected for the spectral response of the detector.
-
The absolute quantum yield (Φ) is calculated as the ratio of the number of emitted photons to the number of absorbed photons.[6]
-
Benchmark Ln-MOFs: A Comparative Data Summary
The following table presents a comparison of representative Ln-MOFs with notable quantum yields, highlighting the impact of the lanthanide ion and the organic linker on their photophysical properties.
| Ln-MOF | Lanthanide Ion | Organic Linker | Reported QY (%) | Key Features & Insights | Reference |
| Tb-MOF | Terbium (Tb³⁺) | 2-hydroxyterephthalic acid | 94.91 | Ultra-high QY attributed to an excellent energy match between the ligand's triplet state and the Tb³⁺ emissive level.[13] | [13] |
| Tb-MOF-76 | Terbium (Tb³⁺) | 1,3,5-benzenetricarboxylic acid | 91 | Demonstrates that the MOF-76 framework is an excellent host for sensitizing Tb³⁺ emission.[4][14][15] | [4][14][15] |
| Eu-MOF-76 | Europium (Eu³⁺) | 1,3,5-benzenetricarboxylic acid | 16 | Significantly lower QY compared to its Tb³⁺ analogue, suggesting that the MOF-76 ligand leads to faster non-radiative deactivation of the Eu³⁺ excited state.[4][14][15] | [4][14][15] |
| Eu-MOF | Europium (Eu³⁺) | 2,2'-biphenyldicarboxylic acid & 1,10-phenanthroline | 42.6 | Good water and thermal stability, with the auxiliary ligand enhancing the antenna effect.[16] | [16] |
| Ln-Bi-SIP | Eu³⁺, Tb³⁺, Sm³⁺, Dy³⁺ | 5-sulfoisophthalic acid | High | Achieves high QY with very low doping amounts of lanthanide ions in a bismuth-based MOF platform.[16][17] | [16][17] |
Critical Factors and Best Practices for Scientific Integrity
To ensure the trustworthiness and reproducibility of reported QY values, the following experimental parameters and potential pitfalls must be carefully considered and reported:
-
Framework Rigidity: A flexible MOF structure can lead to non-radiative decay through vibrational quenching, thus lowering the QY. Post-synthetic modification, such as the introduction of guest molecules that rigidify the framework, has been shown to dramatically improve the quantum yield.[1][8]
-
Energy Level Matching: For efficient energy transfer via the antenna effect, the triplet state energy level of the organic linker should be slightly higher than the excited state energy level of the lanthanide ion. A significant mismatch can lead to inefficient sensitization or back energy transfer, reducing the QY.
-
Presence of Quenchers: As mentioned, residual solvents or impurities can quench the luminescence. Additionally, certain functional groups on the organic linkers, such as O-H, N-H, and C-H bonds, can act as vibrational quenchers if they are in close proximity to the lanthanide ion.
-
Re-absorption and Scattering: In highly concentrated or strongly absorbing samples, the emitted photons can be re-absorbed by neighboring chromophores, leading to an underestimation of the QY.[3] The use of an integrating sphere and appropriate data correction protocols is essential to mitigate these effects.[3]
-
Instrumentation and Calibration: The spectrofluorometer, including the integrating sphere and detector, must be properly calibrated for its spectral response. Using an incorrect correction file is a major source of systematic error in absolute QY measurements.[10]
Conclusion
The accurate determination of the luminescent quantum yield is paramount for advancing the field of lanthanide MOFs. This guide has established that the absolute method using an integrating sphere is the benchmark protocol for these solid-state materials. By adhering to rigorous sample preparation, employing a validated measurement protocol, and being cognizant of the critical factors that influence luminescence, researchers can generate reliable and comparable data. The provided benchmark examples illustrate the profound impact of judicious selection of both the lanthanide ion and the organic linker in designing highly luminescent MOFs for next-generation optical materials and devices.
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Influence of Measurement Geometry and Blank on Absolute Measurements of Photoluminescence Quantum Yields of Scattering Luminescent Films. (2020). PMC - NIH. [Link]
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Luminescent Metal–Organic Framework Thin Films: From Preparation to Biomedical Sensing Applications. (2022). MDPI. [Link]
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Absolute Quantum Yield Measurement of Powder Samples. (2012). PMC - NIH. [Link]
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structural analysis and comparison of different polymorphs of 4-nitro-1H-pyrazole-3,5-dicarboxylic acid
Acknowledgment of Search Limitations: Polymorphism of 4-Nitro-1H-pyrazole-3,5-dicarboxylic Acid
To our valued audience of researchers, scientists, and drug development professionals:
Following a comprehensive and systematic search of publicly available scientific literature, we must report that no experimental data on the has been found.
Our extensive search strategy encompassed targeted queries for crystallographic data, synthesis protocols for different crystalline forms, spectroscopic analyses (FTIR, Raman), and thermal analyses (DSC, TGA) specifically related to the polymorphs of this compound. Despite these efforts, the search results did not yield any publications or datasets detailing the existence and characterization of polymorphic forms for this specific molecule.
The search did, however, retrieve information on related pyrazole derivatives, such as the solvatomorphs of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid. This indicates that polymorphism and solvatomorphism are phenomena of interest within this class of compounds. The study of these related molecules reveals the significant impact that different crystal packing and intermolecular interactions, such as hydrogen bonding, can have on the physicochemical properties of the solid state.
Additionally, computational studies on related compounds, for instance, the prediction of crystal morphology for 3,4-Dinitro-1H-pyrazole (DNP), suggest that theoretical approaches are being used to explore the solid-state landscape of nitropyrazoles.
Implications for Future Research:
The absence of experimental data on the polymorphism of this compound highlights a gap in the current scientific literature. The dicarboxylic acid and nitro functionalities on the pyrazole ring present significant opportunities for diverse intermolecular interactions, particularly hydrogen bonding, which are the fundamental drivers of polymorphism.
Therefore, we propose that this compound represents a compelling target for future solid-state chemistry research. A systematic polymorph screen, employing a variety of crystallization techniques (e.g., solvent variation, different evaporation rates, and thermal methods), could potentially uncover novel crystalline forms.
Proposed Experimental Workflow for Future Studies:
For researchers interested in exploring the polymorphism of this compound, we recommend the following experimental workflow:
Caption: Proposed experimental workflow for the investigation of polymorphism in this compound.
While we are unable to provide a comparative guide on the polymorphs of this compound at this time due to the lack of available data, we hope that by highlighting this knowledge gap, we can stimulate further research in this area. The potential for discovering novel polymorphs with distinct physicochemical properties makes this molecule a promising candidate for future solid-state characterization studies. We encourage the scientific community to undertake this research and contribute to a deeper understanding of the solid-state chemistry of nitropyrazole derivatives.
References
As no direct literature on the polymorphism of this compound was found, a formal reference list cannot be provided. The discussion points to general methodologies in the field of solid-state chemistry and polymorphism, which are widely documented in textbooks and review articles on the subject.
DFT calculation accuracy for predicting properties of nitropyrazole-based materials
A Senior Application Scientist's In-Depth Technical Guide to Predictive Computational Modeling
In the fast-paced field of energetic materials research, the ability to accurately predict the performance and properties of novel compounds is paramount. Nitropyrazole-based materials, a promising class of explosives and propellants, are at the forefront of this research, offering a desirable balance of high energy density and thermal stability.[1] Density Functional Theory (DFT) has emerged as a powerful computational tool for screening and characterizing these materials, providing crucial insights into their molecular structure, stability, and energetic performance before embarking on costly and hazardous synthesis.
This guide provides a comprehensive comparison of the accuracy of various DFT functionals for predicting the key properties of nitropyrazole-based materials. We will delve into the nuances of functional and basis set selection, offering field-proven insights to guide researchers, scientists, and drug development professionals in their computational workflows. By synthesizing technical accuracy with practical considerations, this guide aims to be a self-validating system for obtaining reliable and predictive DFT calculations in the exciting domain of energetic materials.
The Crucial Role of DFT in Energetic Materials Design
The design of new energetic materials is a complex interplay between achieving high performance (e.g., detonation velocity and pressure) and ensuring sufficient stability and safety.[2] Traditional experimental approaches are often time-consuming, resource-intensive, and fraught with safety concerns. Computational methods, particularly DFT, offer a powerful alternative to accelerate the design-synthesis-testing cycle. By simulating properties at the molecular level, researchers can rapidly screen a large number of candidate molecules, prioritizing those with the most promising characteristics for synthesis and experimental validation.
Key properties of energetic materials that can be reliably predicted with DFT include:
-
Molecular Geometry: Accurate prediction of bond lengths, bond angles, and dihedral angles is the foundation for all other property calculations.
-
Density (ρ): A critical parameter that directly influences detonation performance.
-
Heat of Formation (HOF): A measure of the energy stored in a molecule, crucial for calculating detonation properties.
-
Detonation Velocity (D) and Pressure (P): Key performance indicators for an explosive.
-
Vibrational Frequencies: Used to predict infrared (IR) and Raman spectra, which can aid in experimental characterization and understanding of molecular stability.
The accuracy of these predictions, however, is highly dependent on the chosen DFT functional and basis set. The following sections will provide a comparative analysis of commonly used methods and a detailed protocol for performing accurate DFT calculations on nitropyrazole-based materials.
Comparing DFT Functional Performance: A Head-to-Head Analysis
The selection of an appropriate DFT functional is the most critical decision in any computational study. Different functionals vary in their underlying theoretical approximations and are parameterized for different purposes. For energetic materials, where electron correlation and delocalization effects are significant, the choice of functional can have a profound impact on the accuracy of the results.
Here, we compare the performance of three widely used DFT functionals—B3LYP, PBE0, and M06-2X—for predicting the properties of three representative nitropyrazole-based energetic materials: 3,4,5-trinitropyrazole (TNP), 4-amino-3,5-dinitropyrazole (LLM-116), and 1-methyl-3,4,5-trinitropyrazole (MTNP).
| Property | Experimental Value | B3LYP | PBE0 | M06-2X |
| 3,4,5-Trinitropyrazole (TNP) | ||||
| Density (g/cm³) | 1.867 - 1.93 | Value | Value | Value |
| Heat of Formation (kJ/mol) | Value | Value | Value | Value |
| Detonation Velocity (km/s) | 9.0 - 9.25 | Value | Value | Value |
| Detonation Pressure (GPa) | 37.09 - 38.6 | Value | Value | Value |
| 4-Amino-3,5-dinitropyrazole (LLM-116) | ||||
| Density (g/cm³) | 1.90 | Value | Value | Value |
| Heat of Formation (kJ/mol) | 221.1 | Value | Value | Value |
| Detonation Velocity (km/s) | 8.497 | Value | Value | Value |
| Detonation Pressure (GPa) | 31.89 | Value | Value | Value |
| 1-Methyl-3,4,5-trinitropyrazole (MTNP) | ||||
| Density (g/cm³) | Value | Value | Value | Value |
| Heat of Formation (kJ/mol) | Value | Value | Value | Value |
| Detonation Velocity (km/s) | 8.65 | Value | Value | Value |
| Detonation Pressure (GPa) | 33.7 | Value | Value | Value |
Note: The calculated values in the table above are illustrative and would be populated with data from a systematic computational study. The following discussion is based on general trends observed in the literature for energetic materials.
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): As one of the most widely used hybrid functionals, B3LYP often serves as a baseline for computational studies of energetic materials.[3] It generally provides a good balance between computational cost and accuracy for molecular geometries. However, for energetic properties like heats of formation, B3LYP can sometimes be less accurate than more modern functionals, and it is known to perform poorly for systems with significant dispersion interactions unless a dispersion correction is applied.[3]
PBE0 (Perdew-Burke-Ernzerhof): This hybrid functional often shows improved performance over B3LYP for thermochemistry and reaction barriers.[4][5] For energetic materials, PBE0, particularly when paired with a dispersion correction, has been shown to provide accurate predictions of sublimation enthalpies, which are related to intermolecular interactions in the solid state.[4]
M06-2X (Minnesota, 2006, with 2X the amount of HF exchange): The M06 suite of functionals was specifically designed to handle non-covalent interactions, which are crucial for accurately predicting the crystal packing and density of molecular solids. M06-2X, a high-Hartree-Fock-exchange hybrid meta-GGA functional, often excels in predicting thermochemistry and kinetics for main-group elements.[4][6] For energetic materials, M06-2X has shown promise in accurately predicting heats of formation and reaction energies.[6][7]
The Importance of Basis Sets and Dispersion Corrections:
The choice of basis set is another critical factor influencing the accuracy of DFT calculations. For nitropyrazole-based materials, which contain multiple electronegative atoms and delocalized π-systems, a flexible basis set with both polarization and diffuse functions is essential. Pople-style basis sets like 6-311++G(d,p) or Dunning's correlation-consistent basis sets such as aug-cc-pVTZ are generally recommended for obtaining reliable results.[8]
Furthermore, dispersion forces (van der Waals interactions) play a significant role in the crystal packing of molecular solids, directly impacting the calculated density. Many standard DFT functionals, including B3LYP, do not adequately describe these long-range interactions. Therefore, it is highly recommended to include a dispersion correction, such as Grimme's D3 or D4 schemes, in the calculations.
Experimental Protocol: A Step-by-Step Workflow for Accurate DFT Calculations
This section provides a detailed, step-by-step methodology for performing a representative DFT calculation on a nitropyrazole-based material. This protocol is designed to be a self-validating system, ensuring high-quality and reproducible results.
1. Molecular Structure Preparation:
-
Step 1.1: Obtain the initial 3D coordinates of the nitropyrazole molecule. This can be done using a molecular builder in a graphical user interface (e.g., GaussView, Avogadro) or by retrieving crystallographic data from a database like the Cambridge Structural Database (CSD).
-
Step 1.2: Perform an initial, low-level geometry optimization to clean up the initial structure. A molecular mechanics force field (e.g., UFF) or a semi-empirical method (e.g., PM7) is suitable for this purpose.
2. Gas-Phase Geometry Optimization and Frequency Calculation:
-
Step 2.1: Set up the DFT calculation in a quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem).
-
Step 2.2: Choose the desired DFT functional (e.g., B3LYP-D3(BJ), PBE0-D3(BJ), or M06-2X) and a suitable basis set (e.g., 6-311++G(d,p)).
-
Step 2.3: Perform a geometry optimization of the molecule in the gas phase. This will find the lowest energy conformation of the isolated molecule.
-
Step 2.4: After the optimization converges, perform a frequency calculation at the same level of theory. This serves two purposes:
-
It confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).
-
It provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are necessary for accurate thermochemical calculations.
-
The calculated vibrational frequencies can be compared with experimental IR and Raman spectra for validation.
-
3. Solid-State (Crystal Structure) Optimization (Optional but Recommended):
-
Step 3.1: For a more accurate prediction of the crystal density, a periodic boundary condition (PBC) DFT calculation is recommended. This requires specialized software (e.g., VASP, CRYSTAL, Quantum Espresso).
-
Step 3.2: Use the experimental crystal structure as the starting point.
-
Step 3.3: Choose a DFT functional suitable for solid-state calculations (e.g., PBE-D3). Hybrid functionals can be computationally expensive for periodic systems.
-
Step 3.4: Optimize both the atomic positions and the unit cell parameters. The final optimized crystal structure will provide a theoretical density that can be directly compared with the experimental value.
4. Calculation of Energetic Properties:
-
Step 4.1: Heat of Formation (HOF): The gas-phase heat of formation is typically calculated using an isodesmic or atomization reaction scheme. This involves calculating the energies of the target molecule and a set of reference compounds with well-known experimental HOFs. This method helps to cancel out systematic errors in the DFT calculations. The solid-phase HOF can then be estimated by subtracting the calculated heat of sublimation from the gas-phase HOF.
-
Step 4.2: Detonation Velocity (D) and Pressure (P): These properties are typically predicted using empirical formulas, such as the Kamlet-Jacobs equations, which utilize the calculated density and heat of formation. More advanced methods involve thermodynamic codes (e.g., CHEETAH) that predict the detonation products and their equations of state.
5. Data Analysis and Validation:
-
Step 5.1: Compare the calculated properties (geometry, density, HOF, D, P, vibrational frequencies) with available experimental data for the target molecule or closely related compounds.
-
Step 5.2: If significant discrepancies are observed, re-evaluate the choice of DFT functional, basis set, and computational methodology.
-
Step 5.3: For a more robust validation, compare the results with those obtained using higher-level ab initio methods (e.g., MP2, CCSD(T)) for a smaller model system, if computationally feasible.
Visualizing the Computational Workflow
The following diagram illustrates the logical flow of a comprehensive DFT-based prediction of nitropyrazole properties.
Caption: A flowchart illustrating the key steps in a DFT-based workflow for predicting the properties of nitropyrazole-based materials.
Conclusion and Future Outlook
DFT calculations have proven to be an indispensable tool in the modern design and characterization of nitropyrazole-based energetic materials. This guide has provided a comparative overview of the accuracy of popular DFT functionals and a detailed, field-proven protocol for obtaining reliable predictive results. While B3LYP remains a widely used functional, more modern alternatives like PBE0 and M06-2X, especially when combined with appropriate basis sets and dispersion corrections, often offer superior accuracy for the energetic properties of these compounds.
The future of computational energetic materials research lies in the development of even more accurate and efficient theoretical methods. The integration of machine learning and artificial intelligence with DFT calculations holds the promise of accelerating the discovery of next-generation energetic materials with unprecedented performance and safety characteristics. By following the principles of scientific integrity and leveraging the power of predictive modeling, researchers can continue to push the boundaries of what is possible in this exciting and critical field.
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Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. [Link]
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Benchmark Study of the Performance of Density Functional Theory for Bond Activations with (Ni,Pd)-Based Transition-Metal Catalysts. ACS Catalysis. [Link]
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DFT study on the structure and detonation properties of amino, methyl, nitro, and nitroso substituted 3,4,5-trinitropyrazole-2-oxides: New high energy materials. Journal of Molecular Modeling. [Link]
-
Basis Set Effect on Linear Response Density Functional Theory Calculations on Periodic Systems. Journal of Chemical Theory and Computation. [Link]
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Evaluation of the Performance of the B3LYP, PBE0, and M06 DFT Functionals, and DBLOC-Corrected Versions, in the Calculation of Redox Potentials and Spin Splittings for Transition Metal Containing Systems. Journal of Chemical Theory and Computation. [Link]
-
3,4,5-Trinitropyrazole-Based Energetic Salts. Chemistry - A European Journal. [Link]
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Synthesis and detonation characters of 3,4,5-1H-trinitropyrazole and its nitrogen-rich energetic salts. Dalton Transactions. [Link]
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Synthesis and detonation characters of 3,4,5-1H-trinitropyrazole and its nitrogen-rich energetic salts (Supporting Information). The Royal Society of Chemistry. [Link]
-
Density functional benchmark studies on structure and energetics of 3d transition metal mononitrides. Journal of Chemical Sciences. [Link]
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Evaluation of the performance of the B3LYP, PBE0, and M06 DFT functionals, and DBLOC-corrected versions, in the calculation of redox potentials and spin splittings for transition metal containing systems. Ask This Paper. [Link]
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Comparison of B3LYP, B3LYP-D and M06-2X optimized geometries of N-fused... ResearchGate. [Link]
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How to choose a basis set in DFT calculations || part 3. YouTube. [Link]
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Benchmark of Density Functional Theory Methods for the Study of Organic Polysulfides. ChemRxiv. [Link]
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B3LYP vs other functionals. Reddit. [Link]
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Comparison of CAM-B3LYP and M06-2X ground state geometries against... ResearchGate. [Link]
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Performance of Functionals and Basis Sets in Calculating Redox Potentials of Nitrile Alkenes and Aromatic Molecules using Density Functional Theory. ResearchGate. [Link]
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Synthesis of 3,4,5-trinitropyrazole. ResearchGate. [Link]
-
Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI. [Link]
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Evaluation of the Performance of the B3LYP, PBE0, and M06 DFT Functionals, and DBLOC-Corrected Versions, in the Calculation of Redox Potentials and Spin Splittings for Transition Metal Containing Systems. Semantic Scholar. [Link]
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A Senior Application Scientist's Guide to PXRD Pattern Validation: Comparing Experimental and Simulated Data
For researchers, scientists, and professionals in drug development, the meticulous validation of a crystalline structure is a cornerstone of robust material characterization. Powder X-ray Diffraction (PXRD) is an indispensable technique in this endeavor. This guide provides an in-depth, technical comparison of experimental and simulated PXRD patterns, offering field-proven insights to ensure the integrity of your structural analysis. We will delve into the causality behind experimental choices, establish a self-validating framework for your protocols, and ground our discussion in authoritative references.
The "Why": The Imperative of Corroboration in Crystallography
In the realm of solid-state chemistry and pharmaceutical sciences, a crystal structure is the blueprint of a material's properties. From bioavailability and stability to processability, the atomic arrangement dictates performance. While single-crystal X-ray diffraction (SC-XRD) provides the gold standard for structural elucidation, it is not always feasible for bulk materials. This is where PXRD comes to the forefront.
The comparison of an experimentally obtained PXRD pattern with a pattern simulated from a known or hypothesized crystal structure serves as a critical validation step.[1][2] A close match provides strong evidence that the bulk material possesses the same crystal structure as the single crystal from which the structure was determined or the computationally predicted model. Conversely, discrepancies can reveal important information about phase purity, polymorphism, or the presence of disorder.[3][4][5]
The Workflow: A Tale of Two Patterns
The process of comparing experimental and simulated PXRD patterns can be visualized as a convergent workflow, where two distinct paths—one experimental and one computational—meet for a final, comprehensive analysis.
Caption: Workflow for comparing experimental and simulated PXRD patterns.
Generating the Theoretical Benchmark: The Simulated PXRD Pattern
A simulated PXRD pattern is the theoretical diffraction pattern that a perfect, idealized crystal structure would produce. It is calculated from the crystal structure data, typically in the form of a Crystallographic Information File (CIF). This process involves the application of Bragg's Law and the structure factor equation, which considers the positions and scattering factors of all atoms within the unit cell.[6]
Key Parameters in Simulation:
-
Wavelength of X-ray Source: This must match the radiation source used in the experimental setup (e.g., Cu Kα, λ ≈ 1.54 Å).
-
Peak Shape Function: A mathematical function (e.g., Gaussian, Lorentzian, or Pseudo-Voigt) is used to model the shape of the diffraction peaks.
-
Crystallite Size: The simulated pattern assumes an infinite crystallite size, resulting in perfectly sharp Bragg peaks.
A variety of software packages are available for simulating PXRD patterns, ranging from open-source options to commercial suites.[7][8][9][10][11]
Acquiring the Real-World Fingerprint: The Experimental PXRD Pattern
Experimental Protocol for High-Quality PXRD Data Acquisition:
-
Sample Preparation:
-
Objective: To obtain a representative, randomly oriented powder with an optimal particle size.
-
Procedure:
-
Gently grind the crystalline sample using an agate mortar and pestle to achieve a fine, uniform powder.[12] Aggressive grinding can introduce strain or induce phase transformations.
-
The ideal crystallite size is typically in the range of 1-10 µm to ensure a sufficient number of randomly oriented crystallites are irradiated by the X-ray beam, minimizing preferred orientation effects.[13]
-
Carefully pack the powder into the sample holder, ensuring a flat, smooth surface that is coplanar with the holder's reference surface.[14][15]
-
-
-
Instrument Setup and Data Collection:
-
Objective: To maximize signal-to-noise ratio and resolution.
-
Procedure:
-
Ensure the instrument is properly aligned. A periodic check with a well-characterized standard is recommended.[12]
-
Select the appropriate X-ray source and optics for the desired resolution and intensity.
-
Choose a suitable 2θ scan range to cover the relevant diffraction peaks for the material under investigation. A preliminary fast scan can help determine the optimal range.[14]
-
Optimize the step size and count time per step. A smaller step size and longer count time will improve the data quality but increase the overall acquisition time. A variable count time scheme can be employed to improve the signal-to-noise ratio at higher 2θ angles.[12]
-
If possible, spin the sample during data collection to further reduce the effects of preferred orientation.[14]
-
-
The Moment of Truth: Comparing the Patterns
The initial comparison involves a simple overlay of the experimental and simulated patterns. The key features to examine are peak positions, relative intensities, and peak shapes.
| Feature | Ideal Match | Common Discrepancies | Potential Causes |
| Peak Positions (2θ) | Excellent agreement. | Systematic shift to higher or lower 2θ. | - Lattice parameter changes due to temperature differences between data collection and the structural model.[1] - Solid solution formation. - Instrument misalignment (zero-point error).[12] |
| Peak Intensities | Good correlation between the relative intensities of major peaks. | Significant differences in relative intensities. | - Preferred orientation: Non-random orientation of crystallites.[1][13] - Amorphous content: Presence of non-crystalline material will reduce the overall diffracted intensity. - Extinction: Reduction in the intensity of strong reflections in highly perfect crystals. |
| Peak Shapes & Widths | Sharp, well-defined peaks in the simulated pattern; broader peaks in the experimental pattern. | Excessively broad experimental peaks. | - Small crystallite size: Leads to peak broadening described by the Scherrer equation.[13] - Microstrain: Lattice strain and defects can also contribute to peak broadening.[13] - Instrumental broadening: The instrument itself contributes to the observed peak width. |
Advanced Validation: The Power of Rietveld Refinement
When a simple visual comparison is insufficient, Rietveld refinement provides a powerful quantitative method for validating a crystal structure against experimental PXRD data.[16][17][18] The Rietveld method is a least-squares refinement procedure that fits a calculated diffraction profile to the entire experimental pattern.[19]
The process involves refining a set of parameters in the structural model and the instrument description to minimize the difference between the observed and calculated patterns.
Key Refinable Parameters in Rietveld Analysis:
-
Instrumental Parameters: Zero-point error, peak shape parameters.
-
Structural Parameters: Lattice parameters, atomic positions, site occupancy factors, and atomic displacement parameters (thermal parameters).
-
Profile Parameters: Parameters describing crystallite size and microstrain.
-
Preferred Orientation Parameters: Mathematical corrections for non-random crystallite orientations.
A successful Rietveld refinement, indicated by low R-values (e.g., Rwp, GOF), provides strong evidence for the correctness of the crystal structure model and can yield highly accurate lattice parameters and quantitative phase analysis.[20]
Troubleshooting Discrepancies: A Practical Guide
| Observation | Possible Cause(s) | Recommended Action(s) |
| Experimental peaks are shifted relative to the simulated pattern. | Temperature difference between experimental data collection and the single-crystal structure determination. | Refine the lattice parameters using Rietveld refinement. Consider collecting experimental data at the same temperature as the single-crystal experiment if possible. |
| Relative intensities of experimental peaks do not match the simulation. | Preferred orientation of crystallites. | Re-prepare the sample with more careful grinding and packing. Utilize a sample spinner if available. Apply a preferred orientation correction during Rietveld refinement. |
| Experimental peaks are significantly broader than the simulated peaks. | Small crystallite size and/or microstrain. | Model the peak broadening using the Scherrer equation and strain models within a Rietveld refinement to determine the average crystallite size and strain. |
| Presence of additional, unaccounted-for peaks in the experimental pattern. | Presence of an impurity phase or a different polymorph. | Attempt to identify the additional phase(s) using a crystallographic database. Perform a multi-phase Rietveld refinement to quantify the different phases present. |
| High background and low signal-to-noise in the experimental pattern. | Amorphous content, sample fluorescence, or poor sample preparation. | Re-prepare the sample to ensure a smooth, flat surface. Use a monochromator or detector with energy discrimination to reduce fluorescence. Consider using a zero-background sample holder. |
Conclusion
The comparison of experimental and simulated PXRD patterns is a multifaceted process that extends beyond a simple visual overlay. It is a rigorous validation technique that, when performed correctly, provides a high degree of confidence in the crystal structure of a bulk material. By understanding the principles of both simulation and experimental data collection, and by leveraging the power of Rietveld refinement, researchers can unlock a wealth of information about their crystalline materials, ensuring the scientific integrity of their findings.
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ResearchGate. (n.d.). Comparison between the simulated and experimental powder X-ray diffraction (PXRD) patterns for b-PCMOF2. Retrieved from [Link]
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ResearchGate. (2017). What is the reason for peak height difference between experimental and simulated Powder X-ray diffraction? Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Retrieved from [Link]
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arXiv. (2024). SimXRD-4M: Big Simulated X-ray Diffraction Data and Crystal Symmetry Classification Benchmark. Retrieved from [Link]
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Semantic Scholar. (2000). Simulation of X-ray powder diffraction patterns for low-ordered materials. Retrieved from [Link]
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arXiv. (2024). SimXRD-4M: Big Simulated X-ray Diffraction Data Accelerate the Crystalline Symmetry Classification. Retrieved from [Link]
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American Chemical Society Publications. (2024). The Devil Is in the Details: Pitfalls and Ambiguities in the Analysis of X-ray Powder Diffraction Data of 2D Covalent Organic Frameworks. JACS Au. Retrieved from [Link]
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ResearchGate. (2024). Optimizing Rietveld Refinement of Powder X-ray Diffraction from Small Nanocrystals. Retrieved from [Link]
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SciSpace. (n.d.). Phenomenal Simulation Modelling of X-Ray Diffraction Patterns of Pyrite Ash Bioprocessed in Acetobacter aceti Contained Media. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). xrd_simulator: 3D X-ray diffraction simulation software supporting 3D polycrystalline microstructure morphology descriptions. Retrieved from [Link]
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Malvern Panalytical. (2020). Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for Novel Compounds Synthesized from 4-Nitro-1H-pyrazole-3,5-dicarboxylic Acid
For distribution to: Researchers, scientists, and drug development professionals.
In the pursuit of novel therapeutics and functional materials, the synthesis of new chemical entities from scaffolds such as 4-nitro-1H-pyrazole-3,5-dicarboxylic acid presents both exciting opportunities and significant analytical challenges. The unambiguous structural confirmation of these novel compounds is paramount to understanding their chemical properties, biological activities, and ensuring the integrity of subsequent research and development efforts. This guide provides a comprehensive framework for the cross-validation of analytical results, a critical process to establish the unequivocal identity and purity of newly synthesized pyrazole derivatives.
The core principle of cross-validation in this context is the synergistic use of multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective agreement builds a robust and trustworthy characterization of the molecule. We will explore the strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Diffraction, detailing not just the "how" but, more importantly, the "why" behind these experimental choices.
The Synthetic Foundation: Accessing Novel Pyrazole Derivatives
The journey begins with the synthesis of the target compounds. This compound is a versatile starting material, offering multiple reaction sites for derivatization. Common synthetic strategies involve reactions at the carboxylic acid groups (e.g., esterification, amidation) or modifications involving the pyrazole ring itself. The leading method for obtaining substituted pyrazoles is the cyclocondensation reaction between a hydrazine derivative and a 1,3-difunctional compound.[1] Various methods, including conventional heating, microwave irradiation, and ultrasonic assistance, can be employed for the synthesis of pyrazole derivatives, each with its own advantages in terms of reaction time and yield.[2][3]
A generalized synthetic approach might involve the initial conversion of the dicarboxylic acid to a more reactive intermediate, such as an acid chloride or ester, followed by reaction with a diverse range of nucleophiles to introduce desired functionalities.
Below is a conceptual workflow for the synthesis and subsequent analytical validation.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 4-nitro-1H-pyrazole-3,5-dicarboxylic acid
Navigating the complexities of novel chemical entities is the cornerstone of research and development. This guide provides essential, field-proven safety and handling protocols for 4-nitro-1H-pyrazole-3,5-dicarboxylic acid. As this specific molecule's full toxicological profile is not extensively documented, our approach is grounded in a thorough analysis of its constituent functional groups—a nitroaromatic system, a pyrazole core, and dicarboxylic acids. This document serves as a self-validating system for laboratory operations, ensuring that safety is not just a checklist, but an integrated part of the scientific workflow.
Hazard Profile: A Synthesis of Functional Group Chemistry
-
Skin Corrosion/Irritation (Category 2): The acidic nature of the dicarboxylic groups and the reactive pyrazole ring can cause skin irritation.[1][2][3]
-
Serious Eye Damage/Irritation (Category 2/2A): This compound is expected to be a significant eye irritant, causing serious damage upon contact.[1][2][3][4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): Inhalation of dust may cause respiratory tract irritation.[1][3][4][5][6]
-
Oxidizing Properties: The nitro group confers oxidizing properties. This creates a fire hazard if the material reacts with organic matter or reducing agents.[7]
-
Potential for Instability: Aromatic nitro compounds can be energetic and may have explosive potential, particularly when containing multiple nitro groups.[8][9] While this mononitro compound is less likely to be shock-sensitive than multi-nitro compounds like picric acid, this potential hazard should never be dismissed.
These hazards are the driving force behind the specific personal protective equipment (PPE) and handling procedures outlined below.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and the associated risks. The following table summarizes the recommended PPE for handling this compound.
| Operation | Gloves | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Storage & Transport | Nitrile or Neoprene Gloves | Safety Glasses | Flame-Resistant Lab Coat | Not typically required |
| Weighing (Solid) | Double-gloved Nitrile or Neoprene | Chemical Splash Goggles & Face Shield | Flame-Resistant Lab Coat, Disposable Sleeves | N95 Respirator (or higher) |
| Solution Preparation | Double-gloved Nitrile or Neoprene | Chemical Splash Goggles & Face Shield | Chemical-Resistant Apron over Lab Coat | Not required if in fume hood |
| Reaction Workup | Double-gloved Nitrile or Neoprene | Chemical Splash Goggles & Face Shield | Chemical-Resistant Apron over Lab Coat | Not required if in fume hood |
Causality Behind PPE Choices:
-
Gloves: Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals, including acids and oxidizing agents.[7] Double-gloving is a prudent measure to protect against undetected pinholes and provides an extra layer of safety during more intensive handling.
-
Eye and Face Protection: Due to the severe eye irritation potential, chemical splash goggles are mandatory.[1][10] A full-face shield used in conjunction with goggles is required when handling the solid powder or during any operation with a splash risk.[10][11]
-
Protective Clothing: A flame-resistant lab coat is essential due to the potential fire hazard posed by the nitro group.[7] For larger quantities or splash-prone procedures, a chemical-resistant apron provides an additional barrier.
-
Respiratory Protection: The primary respiratory hazard is the inhalation of fine powder.[6] Handling the solid outside of a certified chemical fume hood requires, at minimum, an N95-rated respirator to prevent irritation of the respiratory tract.[10][12]
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict, logical workflow is critical for mitigating risk. The following protocols provide a self-validating system for safe handling, storage, and disposal.
Experimental Workflow Logic
The following diagram illustrates the decision-making process for ensuring safety at each stage of handling this compound.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
